Fmoc-Ala-OH-15N
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DKOIJTIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456747 | |
| Record name | Fmoc-Ala-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117398-49-9 | |
| Record name | Fmoc-Ala-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Fmoc-Ala-OH-15N in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Ala-OH-15N, or N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is a stable isotope-labeled amino acid that serves as a critical tool in modern biochemical research. Its unique structure, combining a protective Fmoc group with a 15N isotopic label, makes it indispensable for solid-phase peptide synthesis (SPPS), quantitative proteomics, and detailed structural analysis of proteins. This technical guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.
Core Applications in Biochemistry
The utility of this compound stems from its dual nature. The Fmoc group is a temporary protecting group for the alpha-amino group of alanine, which is fundamental to the controlled, stepwise synthesis of peptides.[1] The 15N label, a non-radioactive heavy isotope of nitrogen, allows for the differentiation and quantification of molecules in complex biological samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound is used as a building block to introduce a 15N-labeled alanine residue at a specific position within a peptide sequence. The Fmoc group prevents unwanted side reactions during the coupling of amino acids and is selectively removed under mild basic conditions, typically with piperidine, to allow for the addition of the next amino acid in the sequence.[1][4] This iterative process enables the synthesis of custom peptides with strategically placed isotopic labels. These labeled peptides are invaluable as internal standards for quantitative mass spectrometry assays.
Quantitative Proteomics and Metabolic Labeling
This compound is a precursor for the synthesis of 15N-labeled peptides and proteins, which are instrumental in quantitative proteomics. One common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing 15N-labeled amino acids. The proteins synthesized in these cells will incorporate the heavy isotope, leading to a predictable mass shift that can be detected by mass spectrometry. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify changes in protein abundance, synthesis rates, and turnover.
NMR Spectroscopy
In NMR spectroscopy, the 15N label in alanine residues provides an additional nucleus for analysis, which helps to resolve spectral overlap in complex protein spectra. By incorporating 15N-labeled alanine into a protein, researchers can perform multidimensional NMR experiments to gain insights into the protein's three-dimensional structure, dynamics, and interactions with other molecules.
Data Presentation
The following tables summarize key quantitative data associated with the use of this compound in various biochemical applications.
Table 1: Typical Parameters for Fmoc-SPPS Cycle
| Step | Reagent/Condition | Duration | Purpose |
| Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | 30-60 min | Prepares the solid support resin for synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 min | Removes the Fmoc protecting group from the N-terminus. |
| Washing | DMF and Isopropanol (IPA) | 5-7 cycles | Removes residual piperidine and byproducts. |
| Amino Acid Coupling | This compound, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) | 1-2 hours | Forms the peptide bond between the labeled alanine and the growing peptide chain. |
| Washing | DMF | 5-7 cycles | Removes excess reagents and byproducts. |
| Capping (Optional) | Acetic Anhydride | 15-30 min | Blocks unreacted amino groups to prevent deletion sequences. |
Table 2: 15N Enrichment in Metabolic Labeling Experiments
| Organism/Cell Line | Labeling Method | 15N Source | Typical Enrichment (%) | Reference |
| Arabidopsis thaliana | Metabolic Labeling | 15NH4Cl | 93-99 | |
| Pancreatic Cancer Cells (MIA PaCa) | Cell Culture | 15N Amino Acids Mixture | 30-50 | |
| Chlamydomonas reinhardtii | Metabolic Labeling | 15NH4Cl | >95 | |
| Escherichia coli | Minimal Media | 15NH4Cl | >98 |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of a 15N-Alanine Containing Peptide
This protocol outlines the general steps for incorporating this compound into a peptide using manual SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-15 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Drain the piperidine solution and wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Metabolic Labeling of Proteins with 15N for Mass Spectrometry Analysis
This protocol describes a general workflow for metabolic labeling of cells in culture.
-
Cell Culture Preparation: Grow the cells of interest in their standard culture medium.
-
Labeling Medium: Prepare a labeling medium that is identical to the standard medium but with the natural abundance amino acids replaced with their 15N-labeled counterparts, or by using a 15N-labeled nitrogen source like 15NH4Cl for organisms that can synthesize their own amino acids.
-
Metabolic Labeling: Subculture the cells into the 15N labeling medium and grow them for a sufficient number of cell divisions to ensure near-complete incorporation of the 15N label.
-
Sample Collection: Harvest the labeled cells and an equal number of unlabeled control cells grown in parallel.
-
Protein Extraction and Digestion: Combine the labeled and unlabeled cell pellets, lyse the cells, and extract the proteins. Digest the protein mixture into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the 15N-labeled and unlabeled peptide pairs.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Caption: General workflow for quantitative proteomics using metabolic labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Fmoc-Ala-OH-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹⁵N (Fmoc-Ala-OH-¹⁵N), a key reagent in modern biochemical and pharmaceutical research. This isotopically labeled amino acid derivative is instrumental in the synthesis of peptides for advanced analytical studies.
Core Properties
Fmoc-Ala-OH-¹⁵N is a stable, isotopically labeled building block used primarily in solid-phase peptide synthesis (SPPS). The incorporation of the nitrogen-15 (¹⁵N) isotope allows for the precise tracking and quantification of alanine residues within peptides and proteins by mass spectrometry and enhances Nuclear Magnetic Resonance (NMR) spectroscopic studies.[1]
Physical and Chemical Data
The fundamental physical and chemical properties of Fmoc-Ala-OH-¹⁵N are summarized below. These values are crucial for handling, storage, and application of the compound in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇¹⁵NO₄ | [2] |
| Molecular Weight | 312.33 g/mol | |
| CAS Number | 117398-49-9 | |
| Appearance | White to off-white solid | [3] |
| Melting Point | 147-153 °C | |
| Optical Activity | [α]²⁰/D -18°, c = 1 in DMF | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥99% (CP) | |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Soluble in water or 1% acetic acid. | |
| Storage Conditions | Store at 2-8°C. For long-term storage, desiccate at -20°C. |
Spectroscopic and Structural Data
Spectroscopic data is vital for the verification and quality control of Fmoc-Ala-OH-¹⁵N. Below are the key identifiers and expected NMR chemical shifts. Note that the provided NMR data is for the unlabeled analogue, Fmoc-Ala-OH. The ¹⁵N isotope will primarily induce splitting of adjacent ¹H and ¹³C signals, rather than significantly altering the chemical shifts.
| Identifier | Value | Reference(s) |
| SMILES | C--INVALID-LINK--C(O)=O | |
| InChI Key | QWXZOFZKSQXPDC-DKOIJTIKSA-N |
| ¹H NMR (Unlabeled Fmoc-Ala-OH) | Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| Aromatic Protons (Fmoc) | 7.90 - 7.35 (m) | Ar-H | |
| CH (Fmoc) | 4.30 (t) | Fmoc-CH | |
| CH₂ (Fmoc) | 4.24 (d) | Fmoc-CH₂ | |
| α-CH (Alanine) | 4.03 (q) | Ala-αH | |
| β-CH₃ (Alanine) | 1.30 (d) | Ala-βH₃ | |
| COOH | ~12.6 (s, br) | Carboxyl-H |
| ¹³C NMR (Unlabeled Fmoc-Ala-OH) | Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| Carbonyl Carbon (Carboxyl) | ~176 | Ala-COOH | |
| Carbonyl Carbon (Fmoc) | ~156 | Fmoc-C=O | |
| Aromatic Carbons (Fmoc) | 144, 141, 128, 127, 125, 120 | Ar-C | |
| CH₂ (Fmoc) | ~67 | Fmoc-CH₂ | |
| α-CH (Alanine) | ~50 | Ala-αC | |
| CH (Fmoc) | ~47 | Fmoc-CH | |
| β-CH₃ (Alanine) | ~17 | Ala-βC |
Experimental Protocols
Synthesis of Fmoc-Ala-OH-¹⁵N
This protocol describes a general method for the N-protection of ¹⁵N-labeled L-alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Materials:
-
L-Alanine-¹⁵N (1.0 equivalent)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
Sodium Carbonate (Na₂CO₃)
-
Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-Alanine-¹⁵N in a 1:1 mixture of deionized water and dioxane containing an excess of sodium carbonate.
-
Fmoc-OSu Addition: To the stirred solution, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Allow the mixture to stir at room temperature for 18 hours.
-
Work-up:
-
Filter the reaction mixture.
-
Extract the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.
-
Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Fmoc-Ala-OH-¹⁵N can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ala-OH-¹⁵N is used as a standard building block in Fmoc-based SPPS. The following is a generalized protocol for a single coupling cycle.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
20% Piperidine in DMF (v/v)
-
Fmoc-Ala-OH-¹⁵N (4 equivalents)
-
Coupling Reagent (e.g., HATU, 4 equivalents)
-
Base (e.g., DIPEA or N-methylmorpholine, 8 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes to ensure complete deprotection.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-Ala-OH-¹⁵N by dissolving it with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.
Applications and Workflows
The primary application of Fmoc-Ala-OH-¹⁵N is to introduce an isotopic label at a specific alanine position within a synthetic peptide. This enables a range of advanced analytical applications.
Isotopic Labeling for Protein Analysis
Incorporating ¹⁵N provides a distinct mass shift (+1 Da) that is readily detectable by mass spectrometry, aiding in quantitative proteomics. In NMR spectroscopy, the ¹⁵N nucleus has a nuclear spin of 1/2, allowing for heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) which are fundamental for determining the structure, dynamics, and interactions of proteins.
While Fmoc-Ala-OH-¹⁵N is not directly involved in cell signaling, the labeled peptides it helps create are powerful tools for studying proteins that are key components of signaling pathways. For example, a ¹⁵N-labeled peptide substrate can be used to monitor the activity of a specific kinase or protease involved in a signaling cascade.
Orthogonal Deprotection Strategy
The use of the Fmoc protecting group is central to SPPS. Its stability to acid and lability to base provides an orthogonal protection scheme with acid-labile side-chain protecting groups (e.g., Boc, tBu). This allows for the selective removal of the N-terminal Fmoc group without disturbing the side-chain protections. The deprotection proceeds via a β-elimination mechanism.
References
Fmoc-Ala-OH-15N structure and molecular weight.
An In-depth Technical Guide to Fmoc-Ala-OH-15N
This guide provides a comprehensive overview of this compound, a crucial isotopically labeled amino acid for researchers, scientists, and professionals in drug development. It covers its chemical structure, molecular properties, and common applications, with a focus on its role in peptide synthesis and proteomics.
Core Properties and Data
This compound is a derivative of the amino acid alanine that has been labeled with the stable isotope nitrogen-15. This isotopic labeling is critical for a variety of analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] The molecule incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is standard for its application in solid-phase peptide synthesis (SPPS).[1]
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇¹⁵NO₄ | [2][3] |
| Linear Formula | CH₃CH(¹⁵NH-Fmoc)CO₂H | |
| Molecular Weight | 312.33 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 147-153 °C | |
| CAS Number | 117398-49-9 | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Optical Activity | [α]20/D -18°, c = 1 in DMF | |
| Storage Temperature | 2-8°C |
Chemical Structure
The structure of this compound consists of a central alanine core, with the amino group protected by the Fmoc moiety and the nitrogen atom isotopically labeled.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the protection of the amino group of ¹⁵N-labeled L-alanine with an Fmoc derivative.
Materials:
-
¹⁵N-labeled L-alanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or another suitable biphasic solvent system)
-
Ethyl ether or Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ¹⁵N-labeled L-alanine in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate to the solution to act as a base.
-
Add N-(9-fluorenylmethoxycarbonyloxy)succinimide to the reaction mixture.
-
Stir the mixture at room temperature for approximately 18 hours.
-
Filter the mixture and extract the filtrate with ethyl ether to remove impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound product.
-
Extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product as a white solid.
Applications in Research
This compound is a valuable tool in several areas of scientific research, primarily due to its isotopic label.
Solid-Phase Peptide Synthesis (SPPS)
The most common application of this compound is as a building block in SPPS. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. This enables the specific incorporation of a ¹⁵N-labeled alanine residue at any desired position within a peptide sequence.
The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated below.
References
Understanding the role of the Fmoc protecting group.
An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Introduced by Eric Atherton and Bob Sheppard in the late 1970s, Fmoc chemistry revolutionized the assembly of peptides due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkers commonly employed.[2][3] This orthogonality allows for the selective removal of the Nα-terminal protecting group without prematurely cleaving the growing peptide from its solid support or removing side-chain protections.[4] This technical guide provides a comprehensive overview of the Fmoc group, its mechanism of action, experimental protocols, and the quantitative data essential for researchers, scientists, and drug development professionals.
Core Principles of the Fmoc Group
The utility of the Fmoc group stems from its unique chemical structure, which consists of a fluorene ring system linked to a methoxycarbonyl moiety. This structure confers several key properties:
-
Base Lability: The Fmoc group is readily cleaved by weak bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The proton on the 9-position of the fluorene ring is relatively acidic and can be abstracted by the base, initiating the deprotection mechanism.
-
Acid Stability: It is stable to the acidic conditions, such as trifluoroacetic acid (TFA), that are typically used for the final cleavage of the peptide from the resin and the removal of permanent side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).
-
UV Absorbance: The fluorenyl system possesses a strong chromophore that absorbs UV light at approximately 301 nm. This property is exploited for real-time, quantitative monitoring of the deprotection step, as the cleaved dibenzofulvene-piperidine adduct is highly UV-active.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-induced β-elimination mechanism. The process is initiated when a base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. This generates a carbanion intermediate, which is unstable and rapidly collapses, leading to the elimination of dibenzofulvene and carbon dioxide, and liberating the free Nα-amino group of the peptide chain. The highly reactive dibenzofulvene electrophile is subsequently trapped by the excess piperidine to form a stable adduct, preventing it from engaging in side reactions with the newly deprotected amine.
Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.
The Fmoc-SPPS Workflow
Solid-phase peptide synthesis is a cyclical process where amino acids are sequentially added to a growing chain anchored to an insoluble resin support. This allows for easy removal of excess reagents and byproducts by simple filtration and washing.
Caption: The iterative four-step cycle of solid-phase peptide synthesis using Fmoc chemistry.
Data Presentation
The success of Fmoc-SPPS is highly dependent on the efficiency of the deprotection and coupling steps. The choice of reagents can significantly impact yield, purity, and synthesis time.
Table 1: Comparison of Common Fmoc Deprotection Conditions
| Deprotection Reagent | Concentration (v/v) | Typical Time | Efficacy & Notes |
| Piperidine in DMF | 20% | 2 x 3-10 min | The most common and reliable method. Complete removal is typically achieved quickly. |
| Piperidine in NMP | 20% | 2 x 5-10 min | N-Methyl-2-pyrrolidone (NMP) can improve solvation and disrupt peptide aggregation, aiding deprotection. |
| 4-Methylpiperidine in DMF | 20% | 2 x 1-5 min | Can offer faster and cleaner deprotection kinetics in some cases. |
| DBU / Piperidine in DMF | 2% / 2% | 2 x 2-5 min | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that accelerates Fmoc removal but can increase risk of aspartimide formation. |
Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Activation Time | Coupling Time | Key Characteristics |
| HBTU / DIPEA | Aminium/Uronium Salt | ~2 min | 15-60 min | Highly efficient and reliable standard reagent. |
| HATU / DIPEA | Aminium/Uronium Salt | ~2 min | 15-60 min | More reactive than HBTU; excellent for sterically hindered amino acids and reducing racemization. |
| HCTU / DIPEA | Aminium/Uronium Salt | ~2 min | 15-60 min | Similar to HBTU but can be more efficient in certain contexts; cost-effective. |
| DIC / Oxyma | Carbodiimide | ~5 min | 30-120 min | Cost-effective; Oxyma Pure is a superior additive to HOBt, suppressing racemization and side reactions. |
Experimental Protocols
The following are standardized protocols for key steps in manual Fmoc-SPPS.
Protocol 1: Loading the First Fmoc-Amino Acid onto Wang Resin
Objective: To covalently attach the C-terminal amino acid to the hydroxy-functionalized solid support.
Materials:
-
Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-amino acid (2-4 eq. relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Place the Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve the Fmoc-amino acid in DMF. Add this solution to the resin.
-
Add DIC and a solution of DMAP in DMF to the resin slurry.
-
Agitate the mixture at room temperature for 2-12 hours.
-
Drain the reaction solution. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Determine the final loading (substitution level) via quantitative UV analysis of Fmoc cleavage from a known mass of resin.
Protocol 2: Standard Fmoc Deprotection Cycle
Objective: To remove the Nα-Fmoc group to liberate the terminal amine for the next coupling step.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptidyl-resin in DMF for 15-30 minutes.
-
Drain the DMF and add the 20% piperidine/DMF solution.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time to ensure complete deprotection.
-
Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.
-
The resin is now ready for the subsequent coupling step. A qualitative ninhydrin (Kaiser) test can be performed on a few beads to confirm the presence of a free primary amine.
Protocol 3: Standard Peptide Coupling Cycle
Objective: To form a peptide bond between the resin-bound free amine and the next incoming Fmoc-amino acid.
Materials:
-
Deprotected peptidyl-resin
-
Fmoc-amino acid (3-5 eq. relative to resin loading)
-
Coupling reagent (e.g., HBTU, 3-5 eq.)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 6-10 eq.)
-
DMF
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent (e.g., HBTU) in DMF.
-
Add the base (DIPEA) to the solution to begin the activation of the amino acid's carboxyl group. Allow to pre-activate for 2-5 minutes.
-
Drain the final wash solvent from the deprotected peptidyl-resin and immediately add the activated amino acid solution.
-
Agitate the mixture for 30-120 minutes at room temperature. Reaction time depends on the specific amino acids being coupled.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
A ninhydrin test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.
References
The Indispensable Role of ¹⁵N Isotope Labeling in Amino Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Stable isotope labeling with Nitrogen-15 (¹⁵N) has become a cornerstone of modern biological and pharmaceutical research. The incorporation of this non-radioactive, heavy isotope of nitrogen into amino acids provides a powerful tool for tracing, identifying, and quantifying proteins and metabolic pathways with high precision and accuracy. This technical guide provides an in-depth exploration of the critical importance of ¹⁵N isotope labeling in amino acids, with a focus on its applications in quantitative proteomics, metabolic research, and the drug development pipeline. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Power of a Stable Isotope
Nitrogen is a fundamental component of amino acids and, by extension, all proteins. The most abundant isotope of nitrogen is ¹⁴N; however, the stable, non-radioactive isotope ¹⁵N, which possesses an additional neutron, can be used to "label" amino acids.[1][2] This subtle increase in mass does not alter the chemical properties of the amino acids, allowing them to be seamlessly incorporated into proteins and metabolic pathways in living systems.[2] The mass difference, however, is readily detectable by modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking and quantification.[1][2]
The use of ¹⁵N-labeled amino acids offers several advantages over other labeling techniques:
-
Biological Incorporation: The labeling occurs in vivo through natural metabolic processes, ensuring that the label is integrated into proteins without the need for chemical modifications that could alter their function.
-
High Accuracy and Precision: ¹⁵N labeling allows for highly accurate relative and absolute quantification of proteins and metabolites.
-
Safety: As a stable isotope, ¹⁵N is non-radioactive, making it safe for use in a wide range of experimental systems, including in vivo studies in animal models.
-
Versatility: ¹⁵N labeling can be applied to a broad spectrum of research areas, from fundamental cell biology to preclinical drug development.
Core Applications of ¹⁵N Labeled Amino Acids
Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. ¹⁵N labeling has revolutionized this field, with Stable Isotope Labeling with Amino acids in Cell culture (SILAC) being a prominent technique.
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid (commonly lysine and arginine). One population receives the natural "light" (¹⁴N) amino acid, while the other receives the "heavy" (¹⁵N or ¹³C/¹⁵N) version. After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry.
Since chemically identical peptides with different isotopic labels are distinguishable by their mass, the ratio of the peak intensities in the mass spectrum provides a direct and accurate measure of the relative abundance of the protein between the two samples.
Metabolic Studies and Flux Analysis
¹⁵N-labeled amino acids are invaluable tools for tracing the flow of nitrogen through metabolic pathways. By providing cells or organisms with a ¹⁵N-labeled precursor, researchers can track its incorporation into various downstream metabolites. This allows for the elucidation of metabolic networks, the identification of novel pathways, and the quantification of metabolic flux – the rate at which metabolites are processed through a pathway.
A key area of application is in cancer research, where altered metabolism is a hallmark of malignancy. For instance, ¹⁵N-labeled glutamine can be used to trace its metabolism in cancer cells, revealing how cancer cells utilize this crucial nutrient for growth and proliferation.
Structural Biology with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Uniformly labeling a protein with ¹⁵N is often the first and most fundamental step in NMR-based structural studies. The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active.
The most common NMR experiment for ¹⁵N-labeled proteins is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a "fingerprint" spectrum with one peak for each backbone amide proton-nitrogen pair. This spectrum provides valuable information about the protein's folded state and can be used to map binding sites for drugs or other molecules.
Quantitative Data Summary
The precise mass difference introduced by ¹⁵N labeling is fundamental to its utility. The following tables summarize key quantitative data associated with this technique.
| Parameter | Value/Range | Reference(s) |
| Mass Shift per ¹⁵N Atom | +0.9970 Da | |
| SILAC Labeling Efficiency | Typically >95% after 5-6 cell doublings | |
| ¹⁵N Enrichment in Metabolic Labeling | Can range from 74% to >94% depending on the tissue and protocol | |
| ¹⁵N Enrichment for NMR | Typically >95% for uniform labeling |
Table 1: Key Quantitative Parameters of ¹⁵N Labeling
| Amino Acid | Number of Nitrogen Atoms | Expected Mass Shift (Da) with Complete ¹⁵N Labeling |
| Alanine | 1 | +0.9970 |
| Arginine | 4 | +3.9880 |
| Asparagine | 2 | +1.9940 |
| Aspartic Acid | 1 | +0.9970 |
| Cysteine | 1 | +0.9970 |
| Glutamic Acid | 1 | +0.9970 |
| Glutamine | 2 | +1.9940 |
| Glycine | 1 | +0.9970 |
| Histidine | 3 | +2.9910 |
| Isoleucine | 1 | +0.9970 |
| Leucine | 1 | +0.9970 |
| Lysine | 2 | +1.9940 |
| Methionine | 1 | +0.9970 |
| Phenylalanine | 1 | +0.9970 |
| Proline | 1 | +0.9970 |
| Serine | 1 | +0.9970 |
| Threonine | 1 | +0.9970 |
| Tryptophan | 2 | +1.9940 |
| Tyrosine | 1 | +0.9970 |
| Valine | 1 | +0.9970 |
Table 2: Number of Nitrogen Atoms and Expected Mass Shift for the 20 Standard Amino Acids
Experimental Protocols
Protocol for Stable Isotope Labeling with Amino acids in Cell culture (SILAC)
This protocol provides a general framework for a SILAC experiment for quantitative proteomics.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in lysine and arginine
-
"Light" L-Lysine and L-Arginine (¹²C₆, ¹⁴N₂)
-
"Heavy" L-Lysine (e.g., ¹³C₆, ¹⁵N₂) and L-Arginine (e.g., ¹³C₆, ¹⁵N₄)
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Adaptation Phase:
-
Culture two separate populations of cells.
-
For the "light" population, supplement the SILAC medium with "light" lysine and arginine.
-
For the "heavy" population, supplement the SILAC medium with "heavy" lysine and arginine.
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids. This can be verified by a preliminary mass spectrometry analysis of a small protein sample.
-
-
Experimental Phase:
-
Once full incorporation is achieved, apply the experimental treatment to one population of cells (e.g., drug treatment) while the other serves as a control.
-
After the treatment period, harvest both the "light" and "heavy" cell populations.
-
-
Sample Preparation for Mass Spectrometry:
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Extract the proteins and determine the total protein concentration.
-
Perform in-solution or in-gel digestion of the protein mixture, typically with trypsin.
-
(Optional) Fractionate the resulting peptide mixture to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
Protocol for ¹⁵N Metabolic Labeling for NMR Spectroscopy
This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled protein in E. coli for NMR studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
Glucose (or other carbon source).
-
Inducing agent (e.g., IPTG).
-
Standard equipment for bacterial culture and protein purification.
Procedure:
-
Starter Culture:
-
Inoculate a small volume of rich medium (e.g., LB) with a single colony of the transformed E. coli and grow overnight.
-
-
Adaptation to Minimal Medium:
-
The next day, inoculate a larger volume of M9 minimal medium containing natural abundance ¹⁴NH₄Cl with the overnight culture and grow to a mid-log phase. This step helps the cells adapt to the minimal medium.
-
-
¹⁵N Labeling Culture:
-
Inoculate a large volume of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source with the adapted culture.
-
Grow the cells at the optimal temperature for protein expression until they reach mid-log phase (OD₆₀₀ of 0.6-0.8).
-
-
Protein Expression:
-
Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., IPTG).
-
Continue to grow the cells for the required time to achieve optimal protein expression.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
Sample Preparation for NMR:
-
Exchange the purified protein into a suitable NMR buffer (low salt, specific pH).
-
Concentrate the protein to the desired concentration for NMR analysis.
-
Add D₂O to the final sample for the NMR lock.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to ¹⁵N isotope labeling.
Caption: Workflow of a typical SILAC experiment.
Caption: General workflow for metabolic tracing with ¹⁵N amino acids.
Caption: Tracing ¹⁵N from glutamine in cancer metabolism.
Role in Drug Development
¹⁵N isotope labeling plays a crucial, albeit often behind-the-scenes, role in various stages of the drug development pipeline.
-
Target Identification and Validation: SILAC-based proteomics can be used to identify proteins that are differentially expressed or modified upon drug treatment, helping to identify the drug's target and off-target effects.
-
Mechanism of Action Studies: By tracking changes in protein expression and post-translational modifications, ¹⁵N labeling can provide insights into the molecular mechanisms by which a drug exerts its effects.
-
Pharmacokinetic and ADME Studies: While less common than labeling with radioactive isotopes like ¹⁴C, stable isotopes such as ¹⁵N can be used in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. ¹⁵N-labeled drug candidates can be administered to animal models, and their metabolic fate can be traced by mass spectrometry to identify metabolites and understand clearance pathways.
-
Biomarker Discovery: Quantitative proteomics using ¹⁵N labeling can help identify biomarkers that indicate a response to a particular drug, which is essential for patient stratification in clinical trials and personalized medicine.
Caption: Integration of ¹⁵N labeling in the drug development pipeline.
Conclusion
The incorporation of the ¹⁵N stable isotope into amino acids is a simple yet profoundly powerful technique that has become indispensable in modern life sciences and drug discovery. Its ability to provide accurate and robust quantitative data on the proteome and metabolome has enabled researchers to unravel complex biological processes, from the intricacies of cellular signaling to the metabolic reprogramming in disease. For drug development professionals, ¹⁵N labeling offers a versatile toolkit for target validation, mechanism of action studies, and biomarker discovery. As analytical technologies continue to advance, the applications of ¹⁵N-labeled amino acids are set to expand further, promising even deeper insights into the machinery of life and paving the way for the development of more effective and targeted therapies.
References
The Strategic Incorporation of Fmoc-Ala-OH-15N in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise assembly of peptides is fundamental to advancing research in proteomics, drug discovery, and structural biology. The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into peptide chains offers a powerful tool for elucidating protein structure, function, and dynamics. This technical guide provides a comprehensive overview of the applications of Fmoc-L-Alanine-¹⁵N (Fmoc-Ala-OH-¹⁵N) in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) and subsequent analytical techniques.
Core Principles and Applications
Fmoc-Ala-OH-¹⁵N is an isotopically labeled amino acid derivative where the nitrogen atom in the alanine backbone is replaced with the stable ¹⁵N isotope. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1]
The primary application of incorporating ¹⁵N-labeled amino acids into peptides is to render them detectable by advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] This selective labeling strategy is invaluable for:
-
Structural Analysis: ¹⁵N labeling is a prerequisite for a suite of powerful heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique provides a unique "fingerprint" of the protein, with each peak in the 2D spectrum corresponding to a specific amide proton-nitrogen pair in the peptide backbone. This allows for detailed studies of protein folding, conformation, and dynamics.
-
Protein-Ligand Interaction Studies: By monitoring changes in the chemical shifts of the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand, researchers can precisely map the binding site and determine binding affinities.
-
Quantitative Proteomics: Peptides synthesized with ¹⁵N-labeled amino acids serve as ideal internal standards for mass spectrometry-based quantification of proteins in complex biological samples.[2][3] The known mass shift introduced by the ¹⁵N isotope allows for accurate and sensitive measurement of protein expression levels.
Quantitative Data on Fmoc-Ala-OH-¹⁵N in Peptide Synthesis
The successful application of Fmoc-Ala-OH-¹⁵N hinges on its efficient and reliable incorporation into the peptide chain and the high fidelity of the isotopic label. The following table summarizes key quantitative parameters associated with the use of this labeled amino acid.
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Isotopic Purity of Commercial Fmoc-Ala-OH-¹⁵N | >98 atom % ¹⁵N | Mass Spectrometry | Ensures that the vast majority of the incorporated alanine residues contain the ¹⁵N label, which is critical for the sensitivity of subsequent NMR and MS analyses. |
| ¹⁵N Incorporation Efficiency in SPPS | >99% per coupling cycle | Mass Spectrometry of the final peptide | High coupling efficiency is essential to avoid deletion sequences and ensure the homogeneity of the final labeled peptide product. This is typically achieved using optimized coupling reagents. |
| Final Isotopic Enrichment of the Peptide | >95% | Mass Spectrometry | Confirms the overall success of the labeling strategy and the suitability of the peptide for isotopic analysis. The final enrichment is a product of the isotopic purity of the starting material and the efficiency of the synthesis.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Fmoc-Ala-OH-¹⁵N into a peptide sequence via manual Fmoc-SPPS and subsequent analysis by NMR spectroscopy.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-OH-¹⁵N
This protocol outlines the key steps for incorporating a ¹⁵N-labeled alanine residue into a peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).
1. Resin Swelling:
- Place the desired amount of resin in a fritted syringe or reaction vessel.
- Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Ala-OH-¹⁵N:
- In a separate vial, dissolve Fmoc-Ala-OH-¹⁵N (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To confirm the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
- Dry the resin under a stream of nitrogen.
- Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
- Gently agitate the mixture for 2-3 hours at room temperature.
- Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and isotopic enrichment of the purified peptide by mass spectrometry.
Protocol 2: Analysis of the ¹⁵N-Labeled Peptide by ¹H-¹⁵N HSQC NMR
This protocol provides a general outline for acquiring a 2D ¹H-¹⁵N HSQC spectrum of the purified ¹⁵N-labeled peptide.
1. Sample Preparation:
- Dissolve the lyophilized ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.5) to a final concentration of 0.1-1 mM.
- Transfer the sample to a high-quality NMR tube.
2. NMR Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal from the D₂O in the buffer.
- Tune and match the ¹H and ¹⁵N channels of the NMR probe.
- Optimize the shim currents to achieve a narrow and symmetrical water signal.
3. Acquisition of the ¹H-¹⁵N HSQC Spectrum:
- Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.
- Set the appropriate spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges for amide protons and nitrogens.
- Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
- Set the number of scans and the number of increments in the indirect dimension (¹⁵N) to achieve the desired signal-to-noise ratio and resolution.
- Acquire the 2D data set.
4. Data Processing and Analysis:
- Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction in both dimensions.
- Analyze the resulting 2D spectrum. Each cross-peak represents a correlation between an amide proton and its directly bonded nitrogen.
- The dispersion of the peaks in the spectrum provides an indication of the folded state of the peptide.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.
References
A Guide to the Natural Abundance and Application of ¹⁵N in Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stable isotope of nitrogen, ¹⁵N, has become an indispensable tool in modern biochemical and pharmaceutical research. Unlike its highly abundant counterpart, ¹⁴N, the heavier ¹⁵N isotope possesses unique nuclear properties that make it an exceptional tracer for elucidating complex biological processes. This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N, its significance in isotopic labeling, and detailed methodologies for its application in research and drug development.
Natural Abundance of Nitrogen Isotopes
Nitrogen exists in nature as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of nitrogen is ¹⁴N, with ¹⁵N being a rare isotope. Understanding their natural abundance is critical for designing and interpreting isotopic labeling experiments.[1][2]
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | NMR Activity |
| ¹⁴N | 99.635 | 1 | Quadrupolar |
| ¹⁵N | 0.365 | 1/2 | Active |
Table 1: Natural Abundance and Properties of Stable Nitrogen Isotopes. The low natural abundance of ¹⁵N makes it an excellent tracer, as its incorporation into molecules can be readily detected against the low natural background.[1][2] Its nuclear spin of 1/2 results in narrower line widths in Nuclear Magnetic Resonance (NMR) spectroscopy, providing higher resolution data compared to the quadrupolar ¹⁴N nucleus.[3]
Significance of ¹⁵N Labeling in Research and Drug Development
The ability to replace ¹⁴N with ¹⁵N in biomolecules has revolutionized the study of metabolism, protein dynamics, and drug interactions. As a stable, non-radioactive isotope, ¹⁵N offers a safe and powerful alternative to radioactive tracers.
Key applications include:
-
Metabolic Pathway Elucidation: ¹⁵N-labeled compounds are used to trace the flow of nitrogen through metabolic networks, helping to identify and quantify fluxes in pathways such as amino acid and nucleotide biosynthesis. This is crucial for understanding disease states and identifying potential drug targets.
-
Quantitative Proteomics: ¹⁵N metabolic labeling allows for the accurate quantification of protein expression levels between different cell populations or conditions. This is widely used in drug discovery to identify protein targets and understand mechanisms of action.
-
Structural Biology: ¹⁵N-labeled proteins are essential for NMR studies to determine three-dimensional structures and study protein-ligand interactions at an atomic level.
-
Drug Metabolism and Pharmacokinetics (DMPK): Isotopic labeling with ¹⁵N aids in tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing critical data for safety and efficacy assessments.
-
Target Identification and Validation: ¹⁵N labeling can be employed in chemical proteomics approaches to identify the cellular targets of bioactive compounds.
Experimental Protocols
¹⁵N Labeling of Proteins in E. coli
This protocol is a standard method for producing ¹⁵N-labeled proteins for NMR and mass spectrometry analysis.
Materials:
-
M9 minimal media components
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
Trace elements solution
-
Vitamins solution
-
E. coli expression strain containing the plasmid for the protein of interest
-
Appropriate antibiotic
Procedure:
-
Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media, omitting the standard NH₄Cl.
-
Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵NH₄Cl to the 1 liter of M9 media.
-
Supplement Media: Add sterile solutions of 20% glucose (20 mL), 1 M MgSO₄ (2 mL), 1 M CaCl₂ (0.3 mL), trace elements (10 mL), and vitamins (1 mL). Add the appropriate antibiotic.
-
Pre-culture: Inoculate a 5 mL pre-culture of rich media (e.g., 2xTY) with a single colony of the transformed E. coli and grow to a high optical density (OD₆₀₀).
-
Adaptation Culture: In the late afternoon, inoculate a 10 mL M9-¹⁵N culture with a 1:100 dilution of the pre-culture and grow overnight.
-
Main Culture: The following day, inoculate the 1 liter of M9-¹⁵N media with the 10 mL overnight culture (1:100 inoculum).
-
Growth and Induction: Grow the main culture at the optimal temperature until the OD₆₀₀ reaches 0.8-1.0. Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to culture for the required time (typically 2-12 hours).
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or used immediately for protein purification.
Sample Preparation for Mass Spectrometry
Objective: To prepare ¹⁵N-labeled protein samples for quantitative proteomic analysis.
Procedure:
-
Cell Lysis: Resuspend cell pellets (both unlabeled control and ¹⁵N-labeled experimental) in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay.
-
Mixing: Mix equal amounts of protein from the control and labeled samples.
-
Protein Digestion:
-
Denature the proteins in the mixed sample using a denaturing agent (e.g., 8 M urea).
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Dilute the sample to reduce the denaturant concentration.
-
Digest the proteins into peptides using a protease (e.g., trypsin) overnight.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 StageTip or similar solid-phase extraction method.
-
Elute the peptides with a high organic solvent solution.
-
-
Sample Analysis: Dry the eluted peptides and resuspend in a solution suitable for nano-LC-MS/MS analysis (e.g., 0.1% formic acid).
Sample Preparation for NMR Spectroscopy
Objective: To prepare a highly concentrated and pure ¹⁵N-labeled protein sample for structural analysis.
Procedure:
-
Protein Purification: Purify the ¹⁵N-labeled protein to a high degree of homogeneity using standard chromatography techniques.
-
Buffer Exchange: Exchange the purified protein into an NMR-compatible buffer (e.g., 25 mM phosphate buffer, pH 6.5 or lower). The buffer should have low ionic strength (ideally < 100 mM salt) and lack protons that could interfere with the protein signals.
-
Concentration: Concentrate the protein to a final concentration of 0.5 – 1 mM.
-
Add D₂O: Add deuterated water (D₂O) to the sample to a final concentration of 5-10%. D₂O is required for the NMR spectrometer's lock system.
-
Add Reference Standard: Add a reference compound (e.g., 0.1 mM DSS) for chemical shift referencing.
-
Final Sample Volume: The final sample volume should be between 400 and 600 µL for a standard NMR tube.
Visualizing Workflows and Pathways
General Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling
A typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.
Simplified Nitrogen Metabolism Tracing
Tracing ¹⁵N from glutamine through key metabolic pathways.
Conclusion
The low natural abundance and favorable nuclear properties of ¹⁵N make it an invaluable tool for researchers in academia and the pharmaceutical industry. From fundamental studies of metabolic pathways to the development of novel therapeutics, ¹⁵N labeling techniques provide a level of detail and safety that is often unattainable with other methods. The protocols and workflows outlined in this guide serve as a starting point for harnessing the power of ¹⁵N in your research endeavors. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of ¹⁵N labeling are expected to expand even further, promising new insights into the intricate workings of biological systems.
References
A Technical Guide to Fmoc-Ala-OH-15N for NMR Spectroscopy Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-alanine (¹⁵N), herein referred to as Fmoc-Ala-OH-¹⁵N. It details its physicochemical properties, synthesis, and critical role as a site-specific isotopic label in Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide and protein structure, dynamics, and interactions.
Introduction to Fmoc-Ala-OH-¹⁵N
Fmoc-Ala-OH-¹⁵N is a derivative of the amino acid L-alanine, which has been isotopically labeled with nitrogen-15 (¹⁵N) at the α-amino group. This amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).[1] The incorporation of the ¹⁵N stable isotope makes Fmoc-Ala-OH-¹⁵N an invaluable tool for a variety of analytical techniques, most notably NMR spectroscopy and mass spectrometry.[1]
In the context of NMR, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. Site-specific incorporation of a ¹⁵N label into a peptide or protein allows researchers to focus on particular regions of the biomolecule. This is especially powerful in drug discovery and structural biology for elucidating molecular interactions, characterizing structural changes, and understanding dynamic processes at the residue-specific level.[1] The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, in particular, provides a "fingerprint" spectrum of the protein backbone, where each amide group gives rise to a specific correlation peak, allowing for detailed analysis.[]
Physicochemical and Spectroscopic Data
The fundamental properties of Fmoc-Ala-OH-¹⁵N are critical for its application in peptide synthesis and spectroscopic analysis. Key data points are summarized below.
Table 1: Physicochemical Properties of Fmoc-Ala-OH-¹⁵N
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₇¹⁵NO₄ | |
| Molecular Weight | ~312.33 g/mol | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Appearance | White to off-white solid | |
| Melting Point | 147-153 °C | |
| Optical Activity | [α]²⁰/D = -18° (c=1 in DMF) | |
| Storage Temperature | 2-8°C |
Table 2: Characteristic ¹H NMR Chemical Shifts
Proton NMR is used to confirm the structure of the molecule. The chemical shifts for Fmoc-Ala-OH-¹⁵N are nearly identical to its unlabeled counterpart.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| Alanine α-H | ~4.35 | Quartet | ~7.1 | |
| Alanine β-CH₃ | ~1.30 | Doublet | ~7.1 | |
| Fmoc CH, CH₂ | 4.24 - 4.30 | Multiplet | - | |
| Fmoc Aromatic H | 7.35 - 7.90 | Multiplet | - |
Synthesis and Isotopic Labeling
The synthesis of Fmoc-Ala-OH-¹⁵N is a straightforward procedure involving the protection of the ¹⁵N-labeled L-alanine.
General Synthesis Protocol
The primary method for synthesizing Fmoc-Ala-OH-¹⁵N involves the reaction of ¹⁵N-labeled L-alanine with an Fmoc-donating reagent. High yields, often approaching 99%, can be achieved under optimized conditions.
Reaction Scheme: ¹⁵N-L-Alanine + Fmoc-OSu (or Fmoc-Cl) --(Base, Solvent)--> Fmoc-Ala-OH-¹⁵N
Step-by-Step Methodology:
-
Dissolution: Dissolve ¹⁵N-L-alanine in a mixed solvent system, such as water/dioxane.
-
Base Addition: Add a base, typically sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group and facilitate the reaction.
-
Fmoc Reagent Addition: Add the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the mixture.
-
Reaction: Stir the mixture at room temperature, typically overnight, to allow the reaction to proceed to completion.
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the Fmoc-protected product.
-
Isolation: Collect the white solid precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum.
Applications in NMR Spectroscopy and Drug Development
The primary utility of Fmoc-Ala-OH-¹⁵N is for site-specific isotopic labeling of synthetic peptides for NMR studies. This approach offers significant advantages over uniform labeling, especially for studying large proteins or specific functional domains.
-
Structural Analysis: By placing a ¹⁵N label at a specific alanine site, researchers can unambiguously assign signals in the NMR spectrum corresponding to that residue. This is crucial for determining local structure and conformation.
-
Protein Dynamics: Changes in the chemical environment of the ¹⁵N-labeled amide, reflected by shifts in its NMR signal, can provide insights into protein dynamics, folding, and conformational changes.
-
Interaction Studies: ¹⁵N NMR is highly sensitive to changes in the local electronic environment. When a drug or binding partner interacts with the protein near the labeled alanine, the corresponding peak in the ¹H-¹⁵N HSQC spectrum may shift or broaden. This allows for the precise mapping of binding sites and the determination of binding affinities.
-
Simplifying Complex Spectra: For large proteins, uniform ¹⁵N labeling can result in thousands of peaks with severe overlap. Site-specific labeling drastically simplifies the spectrum, enabling the study of specific regions without spectral crowding.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-OH-¹⁵N
This protocol describes the manual incorporation of a single Fmoc-Ala-OH-¹⁵N residue into a peptide sequence using standard Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-Ala-OH-¹⁵N
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Methodology:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin extensively with DMF followed by DCM to remove residual piperidine and by-products.
-
¹⁵N-Alanine Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH-¹⁵N (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours to ensure complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the ¹⁵N-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH-¹⁵N.
NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment
This protocol outlines the general steps for acquiring a 2D ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled peptide.
Materials:
-
Purified, lyophilized ¹⁵N-labeled peptide
-
NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, in 90% H₂O / 10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration typically between 0.1 and 1.0 mM. Transfer the solution to a clean NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
-
Experiment Selection: Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gpph on Bruker systems).
-
Parameter Optimization:
-
Set the spectral widths for both the ¹H (typically ~12-16 ppm) and ¹⁵N (typically ~30-40 ppm) dimensions to cover all expected signals.
-
Calibrate the 90° pulse lengths for both ¹H and ¹⁵N.
-
Set the number of scans and dummy scans based on sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Start the 2D experiment. Acquisition time can range from minutes to several hours.
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum in both dimensions and perform baseline correction.
-
-
Data Analysis: Analyze the resulting 2D spectrum. Each peak represents a correlation between a backbone amide proton (¹H) and its directly bonded nitrogen (¹⁵N), providing residue-specific information.
References
Introduction to solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry for the chemical synthesis of peptides.[1][2] The development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy has been a significant advancement, offering mild reaction conditions and versatility that make it the most widely used method for SPPS today.[1][3][4] This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and key quantitative data to empower researchers in their peptide synthesis endeavors.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS involves the stepwise assembly of an amino acid chain on an insoluble solid support, or resin. This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing after each step. The synthesis is characterized by a cyclical process, with each cycle extending the peptide chain by a single amino acid. The fundamental principles of this strategy are built upon three key components:
-
Solid Support (Resin): The synthesis begins with an inert, insoluble polymeric support, typically polystyrene beads cross-linked with divinylbenzene. This resin is functionalized with a linker molecule that serves as an anchor for the first amino acid and ultimately determines the C-terminal functionality (e.g., acid or amide) of the final peptide.
-
Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This protecting group is stable under the acidic and coupling conditions of the synthesis but can be readily removed with a mild base, typically piperidine, to allow for the formation of the next peptide bond. This ensures the sequential addition of amino acids in the desired order.
-
Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups. These protecting groups prevent unwanted side reactions during the synthesis and remain intact throughout the iterative cycles of Fmoc deprotection and coupling. They are removed during the final cleavage step.
The Iterative Fmoc SPPS Cycle
The synthesis of a peptide using Fmoc chemistry proceeds through a repeated series of three main steps for each amino acid to be added: deprotection, amino acid activation and coupling, and washing.
Deprotection
The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the peptide-resin with a solution of a mild base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection occurs via a β-elimination mechanism. The piperidine removes a proton from the fluorenyl ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). The liberated DBF is trapped by piperidine to form a stable adduct, which is then washed away. The completion of this step leaves a free primary amine at the N-terminus of the growing peptide chain, ready for the next coupling reaction.
Amino Acid Activation and Coupling
The next Fmoc-protected amino acid is introduced and covalently linked to the newly freed N-terminal amine. To facilitate the formation of the amide bond, the carboxylic acid group of the incoming amino acid must first be activated. This is typically achieved in situ using a coupling reagent. Common classes of coupling reagents include carbodiimides (like N,N'-dicyclohexylcarbodiimide, DCC, or N,N'-diisopropylcarbodiimide, DIC) often used with an additive like 1-hydroxybenzotriazole (HOBt), and aminium/uronium or phosphonium salts such as HBTU, HATU, and PyBOP. These reagents react with the amino acid to form a highly reactive intermediate, which then readily reacts with the free amine on the peptide-resin to form the peptide bond. An excess of the activated amino acid is used to drive the coupling reaction to completion.
Washing
After the coupling reaction, the resin is thoroughly washed to remove excess reagents, the activated amino acid, and any byproducts. This washing step is critical for the purity of the final peptide, as any remaining impurities can interfere with subsequent cycles. Common wash solvents include DMF and dichloromethane (DCM).
This three-step cycle is repeated for each amino acid in the desired peptide sequence.
Quantitative Data in Fmoc SPPS
The success and efficiency of Fmoc SPPS are highly dependent on various quantitative parameters. The following tables summarize key data for resin selection, deprotection, and coupling steps.
Table 1: Common Resins for Fmoc SPPS
| Resin Name | C-Terminal Functionality | Linker Type | Typical Loading (mmol/g) |
| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | 0.5 - 1.2 |
| Rink Amide Resin | Amide | Substituted benzhydrylamine | 0.4 - 0.8 |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide | Trityl | 1.0 - 1.6 |
Data compiled from multiple sources.
Table 2: Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x (5-15 min) | The most common and standard condition. |
| Piperidine | 5-10% (v/v) | DMF | 2 x (10-30 min) | Can be used to minimize certain side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 2 x (2-5 min) | A stronger, non-nucleophilic base; can be faster but may increase risk of side reactions. |
Table 3: Common Coupling Reagents for Fmoc SPPS
| Reagent | Full Name | Activator Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | 1:0.95:2 | 30-60 min |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | 1:0.95:2 | 15-45 min |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | 1:1:1 | 60-120 min |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | 1:1:2 | 30-90 min |
Equivalents are relative to the free amine on the resin. Reaction times can vary based on the specific amino acids being coupled.
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc SPPS.
Protocol 1: Resin Preparation (Swelling)
-
Weigh the desired amount of resin and place it into a suitable reaction vessel (e.g., a fritted syringe).
-
Add enough DMF to completely cover the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time with fresh deprotection solution for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Amino Acid Coupling (Using HBTU)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test, or ninhydrin test, is a qualitative method to detect the presence of free primary amines.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them with ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation of Results:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).
-
Protocol 5: Cleavage and Final Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare the cleavage cocktail. The composition of the cocktail depends on the amino acid sequence of the peptide, especially the presence of sensitive residues that require scavengers to prevent side reactions. A common general-purpose cocktail is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Visualizing the Fmoc SPPS Workflow and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in Fmoc SPPS.
References
Commercial Suppliers and Availability of Fmoc-Ala-OH-15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Fmoc-Ala-OH-15N, a crucial isotopically labeled amino acid for various research and development applications, particularly in peptide synthesis and proteomics. This document summarizes key quantitative data from various suppliers to facilitate informed purchasing decisions.
Commercial Availability and Supplier Data
This compound is available from a range of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, highlighting key specifications such as isotopic and chemical purity.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Additional Notes |
| Sigma-Aldrich | This compound | 117398-49-9 | 98 atom % 15N[1][2] | 99% (CP)[1] | Also offers Fmoc-Ala-OH, 13C3, 15N with 99 atom % 13C and 98 atom % 15N. |
| Cambridge Isotope Laboratories | L-Alanine-N-Fmoc (¹⁵N, 98%) | 117398-49-9 | 98%[3] | 98% | Also provides L-Alanine-N-Fmoc (¹³C₃, 99%; ¹⁵N, 99%). |
| MedChemExpress | This compound | 117398-49-9 | Not specified | 99% | Also offers Fmoc-Ala-OH-13C3,15N. |
| Creative Peptides | Fmoc-[15N]Ala-OH | Not specified | Not specified | Not specified | Offers custom peptide synthesis services. |
| Anaspec | Fmoc-Ala-OH (15N) | Not specified | Not specified | Not specified | Listed as "In production". |
| Smolecule | This compound | 117398-49-9 | 98% | Not specified | |
| Crescent Chemical Company | This compound | Not specified | Not specified | Not specified | Catalog No. MS-489905-1G. |
| LookChem | This compound | 117398-49-9 | 98 atom % 15N | Not specified | Lists multiple synonyms for the product. |
| Chem-Impex | Fmoc-L-alanine | 35661-39-3 | Not applicable (unlabeled) | ≥ 99% (Chiral HPLC) | This is the unlabeled version of the compound. |
| Aapptec Peptides | Fmoc-D-Ala-OH | 79990-15-1 | Not applicable (unlabeled) | Not specified | This is the D-isomer and is unlabeled. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The following is a generalized methodology for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.
Materials and Reagents:
-
This compound
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Ether
Procedure:
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with the deprotection solution (20% piperidine in DMF) for 5-20 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc-adducts.
-
Amino Acid Activation and Coupling:
-
This compound is dissolved in DMF.
-
The coupling reagents (e.g., DIC and OxymaPure, or HATU and DIPEA) are added to the dissolved amino acid to form an activated species.
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF to remove any unreacted reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis using an Fmoc-protected amino acid like this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Amino Acids.
There are no specific signaling pathways directly involving this compound itself, as it is a protected amino acid used for synthesis. The resulting 15N-labeled peptides can be used to study a wide variety of signaling pathways in which the target protein is involved. The specific pathway would be dependent on the synthesized peptide and its biological target.
References
A Technical Guide to the Storage and Handling of Fmoc-Ala-OH-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling procedures for Fmoc-Ala-OH-15N, a stable isotope-labeled amino acid crucial for peptide synthesis and various research applications. Adherence to these guidelines is essential to ensure the material's integrity, stability, and the safety of laboratory personnel.
Product Identification and Properties
This compound is the N-(9-Fluorenylmethoxycarbonyl) protected form of L-alanine, with the nitrogen atom enriched with the 15N isotope. This labeling is instrumental in studies involving protein structure and metabolism, particularly in NMR spectroscopy and mass spectrometry.
| Property | Value | Source |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, L-Alanine-15N, N-Fmoc | |
| CAS Number | 117398-49-9 | [1][2] |
| Molecular Formula | C₁₈H₁₇¹⁵NO₄ | [1] |
| Molecular Weight | 312.33 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 147-153 °C | |
| Purity | Typically ≥98% |
Storage Recommendations
Proper storage is critical to maintain the chemical purity and isotopic enrichment of this compound. The primary concerns for storage are temperature, moisture, and light.
Temperature
Suppliers recommend storing this compound at refrigerated or frozen temperatures. The optimal temperature can vary slightly between manufacturers.
| Condition | Temperature Range | Recommended Duration | Source |
| Short-term Storage | 2-8°C | Up to 2 years | |
| Long-term Storage | -20°C | Up to 3 years (as powder) | |
| In Solvent | -20°C | Up to 1 month | |
| In Solvent | -80°C | Up to 6 months |
It is advisable to store the compound in a desiccated environment to prevent degradation from moisture.
Light Sensitivity
Protecting the compound from light is also recommended to prevent potential photochemical degradation. Store in an opaque container or in a dark location.
Container
Store this compound in a tightly sealed container to prevent contamination and moisture absorption.
Handling Procedures
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A laboratory coat is recommended.
General Handling
-
Handle in a well-ventilated area.
-
Avoid generating dust when handling the solid material.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Weighing and Solution Preparation
-
To ensure accuracy, bring the container to room temperature before opening to avoid condensation of moisture on the cold product.
-
For preparing solutions, use high-purity solvents appropriate for the intended application (e.g., DMSO, DMF).
-
If using a hygroscopic solvent like DMSO, use a freshly opened bottle to ensure accurate concentration.
-
Once dissolved, it is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
Detailed experimental protocols will vary depending on the specific application (e.g., peptide synthesis, NMR studies). Users should refer to established methodologies for their particular research needs. The handling and storage recommendations provided in this guide are foundational to the success of such experiments.
Visualized Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
Caption: Logical workflow for the proper storage and handling of this compound.
Safety and Disposal
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, it is important to handle it with care and in accordance with good laboratory practices.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be disposed of as chemical waste.
By following these guidelines, researchers can ensure the quality and stability of this compound, leading to more reliable and reproducible experimental results, while maintaining a safe laboratory environment.
References
Methodological & Application
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis: Incorporation of Fmoc-Ala-OH-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence anchored to an insoluble resin support. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions, making it compatible with a diverse range of amino acid derivatives and complex peptide sequences.[1][2][3][4] This document provides a detailed protocol for the manual incorporation of Fmoc-Ala-OH, with specific considerations for its isotopically labeled counterpart, Fmoc-Ala-OH-15N.
The incorporation of stable isotopes like 15N into peptides is a critical tool in various research applications, including NMR-based structural studies, metabolic labeling, and as internal standards for quantitative mass spectrometry. For the purpose of chemical synthesis, the reactivity of this compound is expected to be identical to the unlabeled Fmoc-Ala-OH. Therefore, the following protocol is applicable to both, with the understanding that routine in-process monitoring is crucial for ensuring optimal synthesis outcomes.
Core Principles of Fmoc SPPS
The Fmoc/tBu strategy is an orthogonal protection scheme. The temporary Nα-Fmoc group is removed with a mild base (piperidine), while the more permanent side-chain protecting groups (and the linker to the resin) are cleaved at the end of the synthesis using a strong acid (trifluoroacetic acid).[1] The overall process is a cycle of deprotection, washing, coupling, and further washing, repeated for each amino acid in the sequence.
Data Presentation: Representative Coupling Efficiency
While the chemical reactivity of Fmoc-Ala-OH and this compound is not expected to differ significantly, it is imperative to monitor the efficiency of each coupling step. The Kaiser test is a common qualitative method to detect the presence of free primary amines. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC or LC-MS after each coupling. Below is a template for presenting such data.
| Amino Acid | Coupling Time (min) | Coupling Reagent | Equivalents (AA:Reagent:Base) | Qualitative Result (Kaiser Test) | Quantitative Yield (%) |
| Fmoc-Ala-OH | 60 | HATU/DIPEA | 3:2.9:6 | Negative (Yellow) | >99% |
| This compound | 60 | HATU/DIPEA | 3:2.9:6 | Negative (Yellow) | >99% |
| Difficult Coupling | 120 (re-couple) | HBTU/DIPEA | 4:3.9:8 | Negative (Yellow) | >98% |
Note: The data presented above are representative and may vary based on the specific peptide sequence, resin, and coupling reagents used.
Experimental Protocols
The following protocols are provided for a standard manual SPPS on a 0.1 mmol scale. All manipulations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin for C-terminal amide)
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Ala-OH or this compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM
-
Kaiser Test Solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Resin Preparation and Swelling
-
Weigh 100-200 mg of resin (e.g., Rink Amide, loading ~0.5-1.0 mmol/g) into a fritted syringe or a dedicated reaction vessel.
-
Add DMF (5-10 mL per gram of resin) to the resin.
-
Agitate the resin for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DMF.
Protocol 2: Manual SPPS Cycle (for one amino acid incorporation)
This cycle is repeated for each amino acid in the peptide sequence.
Step 1: Fmoc Deprotection
-
Add 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (5 mL).
-
Agitate for an additional 10-15 minutes.
-
Drain the solution.
Step 2: Washing
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Wash with DCM (3 x 5 mL).
-
Wash again with DMF (3 x 5 mL).
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH or this compound) (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL).
-
Wash with DCM (3 x 5 mL).
Step 5: Monitoring the Coupling Reaction (Kaiser Test)
-
Take a small sample of resin beads (a few beads are sufficient).
-
Wash the beads with ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C).
-
Heat the test tube at 100-110°C for 5 minutes.
-
Interpretation:
-
Blue/Purple beads and/or solution: Indicates the presence of free primary amines (incomplete coupling). The coupling step should be repeated.
-
Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling). Proceed to the next deprotection cycle.
-
Protocol 3: Final Fmoc Deprotection
After the final amino acid has been coupled, repeat the Fmoc deprotection step (Protocol 2, Step 1) to remove the N-terminal Fmoc group.
Protocol 4: Cleavage and Final Deprotection
-
After the final deprotection and washing, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail (Reagent K) fresh in a fume hood.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for one cycle of manual Fmoc SPPS.
References
Application Notes and Protocols: Automated Solid-Phase Peptide Synthesis using Fmoc-Ala-OH-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a critical technique in proteomics, metabolomics, and drug development.[1][2] The incorporation of heavy isotopes, such as Nitrogen-15 (¹⁵N), into a peptide's amino acid sequence allows for its use as an internal standard for highly accurate and precise quantification in mass spectrometry-based assays.[1][3][4] Furthermore, ¹⁵N-labeled peptides are invaluable tools in nuclear magnetic resonance (NMR) spectroscopy for structural and dynamic studies of proteins and peptides.
Fmoc-Ala-OH-¹⁵N is an L-alanine amino acid where the nitrogen atom in the amino group is the heavy isotope ¹⁵N. This isotopically labeled building block can be seamlessly integrated into standard automated solid-phase peptide synthesis (SPPS) workflows. Automated SPPS offers a robust and efficient method for producing high-purity peptides with defined sequences, making the synthesis of ¹⁵N-labeled peptides accessible and reproducible.
These application notes provide a detailed protocol for the automated synthesis of a peptide incorporating Fmoc-Ala-OH-¹⁵N and its subsequent application in a typical quantitative proteomics workflow.
Data Presentation
Table 1: Properties of Fmoc-Ala-OH-¹⁵N
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇¹⁵NO₄ | |
| Molecular Weight | 312.33 g/mol | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF | |
| Storage Temperature | 2-8°C |
Table 2: Representative Quantitative Data from a Spiked Proteomics Experiment
| Analyte Peptide (Endogenous) | Isotope-Labeled Standard Peptide | Peak Area (Endogenous) | Peak Area (Standard) | Concentration (fmol/µL) |
| VGALGFAA | VGALGFA(¹⁵N)A | 1.25E+06 | 2.50E+06 | 50 |
| YPIEHGIV | YPIEHG(¹⁵N)IV | 8.75E+05 | 2.50E+06 | 35 |
| FSWGGEG | FSWGGE(¹⁵N)G | 3.12E+06 | 2.50E+06 | 125 |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis of a ¹⁵N-Labeled Peptide
This protocol outlines the general steps for synthesizing a peptide containing a ¹⁵N-labeled alanine residue using an automated peptide synthesizer. The specific parameters may need to be optimized based on the synthesizer model and the peptide sequence.
Materials:
-
Fmoc-Ala-OH-¹⁵N
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation:
-
Place the appropriate amount of resin in the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for at least 30-60 minutes.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
If the resin is not pre-loaded with the C-terminal amino acid, perform the first coupling manually or as a separate step in the synthesizer.
-
-
Automated Synthesis Cycles:
-
The following steps are performed cyclically for each amino acid in the sequence.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% piperidine solution in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.
-
Coupling:
-
For a standard amino acid, the synthesizer will dissolve the Fmoc-amino acid, coupling reagents, and activator base in DMF and add it to the reaction vessel.
-
For the incorporation of the ¹⁵N-labeled alanine, ensure the synthesizer is programmed to use the vial containing Fmoc-Ala-OH-¹⁵N at the correct position in the sequence.
-
The coupling reaction is allowed to proceed for the specified time (typically 30-60 minutes).
-
-
Washing: The resin is washed with DMF to remove excess reagents.
-
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Deprotection:
-
The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail.
-
The reaction is typically carried out for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated in cold diethyl ether.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: The final product is analyzed by mass spectrometry to confirm the correct mass, including the mass shift from the ¹⁵N incorporation, and purity.
Protocol 2: Application in Quantitative Proteomics
This protocol describes the use of the synthesized ¹⁵N-labeled peptide as an internal standard for the absolute quantification of a target protein in a complex biological sample.
Materials:
-
Purified and quantified ¹⁵N-labeled peptide
-
Biological sample (e.g., cell lysate, plasma)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Lyse the cells or prepare the biological sample to extract the proteins.
-
Determine the total protein concentration of the sample.
-
-
Spiking of Internal Standard:
-
Add a known amount of the purified ¹⁵N-labeled peptide to the protein sample. The amount should be optimized to be within the linear range of detection of the mass spectrometer.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
-
Enzymatic Digestion:
-
Digest the proteins into smaller peptides by adding trypsin and incubating overnight.
-
-
Sample Desalting:
-
Desalt the peptide mixture using C18 SPE cartridges to remove salts and other contaminants that can interfere with LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the desalted peptide mixture by LC-MS. The mass spectrometer should be operated in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically monitor the transitions for both the endogenous (light) and the isotope-labeled (heavy) peptides.
-
-
Data Analysis:
-
Integrate the peak areas for both the light and heavy peptide pairs.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the isotope-labeled internal standard.
-
Since a known amount of the internal standard was added, the absolute quantity of the endogenous peptide, and therefore the protein, can be calculated.
-
Visualizations
Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.
Caption: Quantitative Proteomics Workflow using a ¹⁵N-Labeled Peptide Standard.
References
- 1. Isotope-labeled peptides – ProteoGenix [us.proteogenix.science]
- 2. chempep.com [chempep.com]
- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Ala-OH-15N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of Fmoc-Ala-OH-15N in solid-phase peptide synthesis (SPPS). It is intended to guide researchers in selecting the appropriate coupling reagents and conditions to achieve high-efficiency incorporation of this isotopically labeled amino acid into peptide sequences.
Introduction
This compound is an isotopically labeled amino acid derivative crucial for the synthesis of peptides used in a variety of research applications, including NMR studies of protein structure and dynamics, metabolic labeling, and as internal standards in quantitative mass spectrometry. The success of incorporating this compound into a growing peptide chain largely depends on the choice of coupling reagents and reaction conditions. This document outlines and compares common coupling strategies to facilitate high-yield and high-purity peptide synthesis.
Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for efficient amide bond formation. The most common classes of coupling reagents used in Fmoc-SPPS are uronium/aminium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC) used in conjunction with an additive like HOBt. The following table summarizes the performance of these reagents for the coupling of Fmoc-Ala-OH. While specific data for the 15N-labeled variant is limited, the reactivity is expected to be comparable to the unlabeled counterpart.
| Coupling Reagent | Class | Typical Reaction Time | Typical Yield | Crude Peptide Purity | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 15 - 60 minutes | > 99% | High to Very High | Advantages: High reactivity, low racemization, effective for sterically hindered couplings.[1][2] Disadvantages: Higher cost, potential for side reactions if not used correctly. |
| HBTU | Uronium/Aminium Salt | 30 - 120 minutes | > 99% | High | Advantages: Good reactivity, widely used, cost-effective. Disadvantages: Slightly less reactive than HATU, potential for guanidinylation of the N-terminus. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 240 minutes | > 95% | Good to High | Advantages: Cost-effective, simple byproducts. Disadvantages: Slower reaction rates, potential for side reactions if HOBt is omitted. |
Note: The presented data is a summary based on typical outcomes in Fmoc-SPPS and may vary depending on the specific peptide sequence, resin, and other reaction conditions.
Experimental Workflow and Protocols
The following section details the experimental workflow and specific protocols for the coupling of this compound using HATU, HBTU, and DIC/HOBt.
General Experimental Workflow
The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted in the diagram below. This cycle is repeated for each amino acid in the peptide sequence.
Caption: General workflow for one cycle of Fmoc-SPPS.
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted accordingly for different scales.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with minimal reaction time.
Materials:
-
This compound (0.4 mmol, 4 eq)
-
HATU (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF (approx. 3 mL). Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 15-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL).
Protocol 2: Coupling using HBTU
This is a robust and widely used protocol suitable for most coupling reactions.
Materials:
-
This compound (0.4 mmol, 4 eq)
-
HBTU (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Follow the deprotection procedure as described in Protocol 1.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Activation: In a separate vessel, dissolve this compound and HBTU in DMF (approx. 3 mL). Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 30-120 minutes at room temperature.
-
Monitoring: Monitor the reaction progress with a Kaiser test.
-
Washing: Upon completion, drain the reaction solution and wash the resin with DMF (3 x 5 mL).
Protocol 3: Coupling using DIC/HOBt
This is a cost-effective method, though it may require longer reaction times.
Materials:
-
This compound (0.4 mmol, 4 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.4 mmol, 4 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Follow the deprotection procedure as described in Protocol 1.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling: In a separate vessel, dissolve this compound and HOBt in DMF. Add this solution to the resin, followed by the addition of DIC.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress with a Kaiser test.
-
Washing: After completion, wash the resin with DMF (3 x 5 mL).
Purification and Analysis
Following the completion of the synthesis, the peptide is cleaved from the resin and purified.
-
Cleavage: A standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Water, 2.5% Triisopropylsilane) is used to remove the peptide from the resin and cleave side-chain protecting groups.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The identity and purity of the final 15N-labeled peptide are confirmed using mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC. The mass shift due to the 15N incorporation should be observed in the mass spectrum.
Logical Relationships in the Coupling Process
The following diagram illustrates the logical steps and decisions involved in a typical this compound coupling reaction.
Caption: Logical flow of the this compound coupling reaction.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with standard SPPS protocols. For routine couplings, HBTU and DIC/HOBt offer a good balance of efficiency and cost. For challenging sequences or when rapid reaction times are desired, HATU is the preferred reagent due to its high reactivity and low propensity for racemization. Careful monitoring of the coupling reaction and appropriate purification and analytical techniques are essential to obtain high-purity 15N-labeled peptides for downstream applications.
References
Application Notes and Protocols for Fmoc Deprotection of 15N-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of isotopically labeled peptides, particularly those incorporating 15N, is a cornerstone of modern proteomics, structural biology, and drug development. The use of 15N-labeled peptides allows for sensitive and specific detection in mass spectrometry-based applications and is crucial for nuclear magnetic resonance (NMR) studies. The most common method for solid-phase peptide synthesis (SPPS) utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. A critical step in this process is the efficient and clean removal of the Fmoc group (deprotection) to allow for the coupling of the next amino acid in the sequence.
While the fundamental principles of Fmoc deprotection are well-established, the synthesis of 15N-labeled peptides requires careful consideration of the deprotection conditions to avoid potential side reactions that could compromise the final product's purity, yield, and isotopic integrity. This document provides detailed application notes and protocols for standard and alternative Fmoc deprotection methods suitable for the synthesis of 15N-labeled peptides.
Core Principles of Fmoc Deprotection
Fmoc SPPS is a cyclical process involving three main steps: deprotection, activation and coupling, and washing.[1] The Fmoc group is a base-labile protecting group, meaning it is removed under basic conditions.[2] The most common reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] The mechanism involves a β-elimination reaction, which is typically fast and efficient.[2]
However, the basic conditions required for Fmoc removal can also promote undesirable side reactions, which can be particularly detrimental when working with sensitive or modified peptides, such as those containing isotopic labels. Common side reactions include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to racemization and the formation of β- and iso-aspartyl peptides. This is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a loss of yield. This is common for sequences containing proline or glycine.
-
Racemization: Epimerization of optically active amino acids, particularly at the C-terminus or for residues like cysteine and histidine.
The choice of deprotection method should aim to maximize the removal of the Fmoc group while minimizing these side reactions. For 15N-labeled peptides, it is crucial that the deprotection conditions do not lead to any reactions that could compromise the isotopic label. The methods described herein are widely used and have not been reported to affect the integrity of 15N labels. However, it is always recommended to perform a small-scale trial synthesis to optimize conditions for a specific peptide sequence.
Experimental Workflows and Signaling Pathways
Fmoc Deprotection Mechanism
The following diagram illustrates the base-catalyzed β-elimination mechanism for Fmoc deprotection.
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
Standard SPPS Cycle Workflow
The diagram below outlines the major steps in a standard solid-phase peptide synthesis cycle.
Caption: Standard workflow for a single cycle in Fmoc-based SPPS.
Comparison of Fmoc Deprotection Methods
The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal and the prevalence of side reactions. The following table summarizes quantitative data for common deprotection agents.
| Deprotection Reagent(s) | Concentration | Typical Reaction Time | Advantages | Disadvantages & Mitigation Strategies |
| Piperidine | 20% (v/v) in DMF | 5-10 minutes (repeated once) | Well-established, effective for most sequences. | Can cause aspartimide formation and racemization. Mitigation: Add 0.1 M HOBt or formic acid to the deprotection solution. |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | 5-10 minutes (repeated once) | Similar efficacy to piperidine, not a controlled substance. | Similar potential for side reactions as piperidine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | 5-10 minutes | Strong, non-nucleophilic base; faster deprotection. Useful for sequences prone to aggregation. | Can catalyze aspartimide formation. Not recommended for Asp-containing peptides. Often used with a scavenger for the dibenzofulvene byproduct. |
| DBU / Piperidine Cocktail | 2% (w/v) DBU and 2% (w/v) Piperidine in DMF | 5-10 minutes | Combines the speed of DBU with piperidine's ability to scavenge dibenzofulvene. | Still carries the risk of DBU-catalyzed side reactions. |
| Piperazine | 5% (w/v) in DMF | 5-10 minutes | Less nucleophilic and less basic than piperidine, reducing side reactions. | May be less efficient for some sequences, requiring longer reaction times or the addition of DBU. |
| Piperazine / DBU Cocktail | 5% (w/v) Piperazine and 2% (v/v) DBU in DMF | 5-10 minutes | Rapid and efficient deprotection with reduced side reactions compared to DBU alone. | For sequences prone to aspartimide formation, the addition of 1% formic acid is recommended. |
Experimental Protocols
Note: All procedures should be performed in a well-ventilated fume hood. Use high-quality, peptide synthesis-grade reagents and solvents. The volumes provided are for a 0.1 mmol synthesis scale; adjust accordingly for different scales.
Protocol 1: Standard Fmoc Deprotection with Piperidine
This is the most common method for Fmoc deprotection and is suitable for a wide range of peptide sequences.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Wash solvent: DMF
Procedure:
-
Swell the Fmoc-peptidyl-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (e.g., 2 mL for 0.1 mmol scale) to the resin, ensuring the resin is fully submerged.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time with a fresh portion of the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Piperidine
This method is useful when faster deprotection is required or for sequences prone to aggregation.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection solution: 2% (w/v) DBU and 2% (w/v) piperidine in DMF
-
Wash solvent: DMF
Procedure:
-
Swell the Fmoc-peptidyl-resin in DMF for at least 30 minutes.
-
Drain the DMF from the resin.
-
Add the DBU/piperidine deprotection solution to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc Deprotection with Piperazine and DBU
This protocol is a good alternative for sensitive sequences where minimizing side reactions like aspartimide formation is critical.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF
-
(Optional) Formic acid
-
Wash solvent: DMF
Procedure:
-
Swell the Fmoc-peptidyl-resin in DMF for at least 30 minutes.
-
Drain the DMF from the resin.
-
Prepare the deprotection solution. For sequences prone to aspartimide formation, add 1% formic acid to this solution.
-
Add the piperazine/DBU deprotection solution to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (5-7 times).
Concluding Remarks
The successful synthesis of 15N-labeled peptides relies on the careful execution of each step in the SPPS cycle, with Fmoc deprotection being a particularly critical stage. While standard piperidine-based protocols are often sufficient, alternative reagents such as DBU and piperazine, or combinations thereof, offer valuable options for optimizing deprotection efficiency and minimizing side reactions, especially for difficult or sensitive sequences. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most appropriate Fmoc deprotection strategy for their specific 15N-labeled peptide synthesis needs. It is always recommended to perform analytical validation (e.g., HPLC, mass spectrometry) of the crude peptide to assess the effectiveness of the chosen deprotection method.
References
Application Notes and Protocols for Quantitative Proteomics using Fmoc-Ala-OH-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in quantitative proteomics, enabling the accurate determination of relative and absolute protein abundance in complex biological samples.[1][2] Fmoc-Ala-OH-¹⁵N, a derivative of the amino acid alanine labeled with the heavy isotope ¹⁵N and protected with a fluorenylmethyloxycarbonyl (Fmoc) group, serves as a versatile building block for two primary quantitative proteomics strategies: the synthesis of stable isotope-labeled (SIL) peptides for use as internal standards and metabolic labeling of proteins in cell culture (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC).[3][4][5]
These application notes provide detailed protocols for the utilization of Fmoc-Ala-OH-¹⁵N in quantitative proteomics workflows, from peptide synthesis and metabolic labeling to mass spectrometry analysis and data interpretation.
Application 1: Synthesis of ¹⁵N-Labeled Peptides as Internal Standards
Stable isotope-labeled peptides, chemically identical to their endogenous counterparts but differing in mass, are ideal internal standards for mass spectrometry-based quantification. They can be spiked into biological samples at a known concentration to correct for variability in sample preparation, digestion, and mass spectrometric analysis, enabling precise and accurate quantification of target peptides and their corresponding proteins. Fmoc-Ala-OH-¹⁵N is a crucial reagent for introducing a mass shift in synthetically produced peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Alanine-Containing ¹⁵N-Labeled Peptide
This protocol outlines the manual Fmoc solid-phase peptide synthesis of a hypothetical ¹⁵N-labeled peptide containing alanine.
Materials:
-
Fmoc-Ala-OH-¹⁵N
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling reagent
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Diisopropylethylamine (DIEA)
-
HATU (or HBTU)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Poly-prep chromatography column
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1 hour in a poly-prep column.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by incubating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Activate the first C-terminal Fmoc-amino acid (3 equivalents) using a coupling reagent like HATU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings (including Fmoc-Ala-OH-¹⁵N):
-
Repeat the Fmoc deprotection step as described above.
-
For the coupling of alanine, use Fmoc-Ala-OH-¹⁵N. Activate it with HATU and DIEA in DMF as in the previous step.
-
Couple the activated Fmoc-Ala-OH-¹⁵N to the growing peptide chain for 1-2 hours.
-
Wash the resin with DMF.
-
Continue this cycle of deprotection and coupling for all subsequent amino acids in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
-
Purification and Quantification:
-
Purify the ¹⁵N-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic enrichment of the peptide by mass spectrometry.
-
Quantify the purified peptide using a suitable method such as amino acid analysis or UV absorbance at 280 nm if aromatic residues are present.
-
Quantitative Data Presentation
The following table illustrates the expected mass shift for a hypothetical peptide containing one alanine residue when synthesized with Fmoc-Ala-OH-¹⁵N.
| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Da) |
| G-A-V-L-I-K | Unlabeled | 628.44 | - |
| G-A(¹⁵N) -V-L-I-K | ¹⁵N-Alanine | 629.44 | +1.00 |
Application 2: Metabolic Labeling with ¹⁵N-Alanine (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for in vivo incorporation of stable isotopes into proteins. Cells are grown in specialized media where a natural ("light") amino acid is replaced by its heavy isotope counterpart. For this application, a custom SILAC medium would be prepared lacking standard alanine and supplemented with ¹⁵N-Alanine. This allows for the differentiation and relative quantification of proteins from two cell populations subjected to different experimental conditions.
Experimental Protocol: SILAC using ¹⁵N-Alanine
This protocol provides a general workflow for a SILAC experiment using ¹⁵N-Alanine.
Materials:
-
Cell line of interest
-
SILAC DMEM or RPMI 1640 medium deficient in L-Alanine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Alanine
-
"Heavy" ¹⁵N-L-Alanine (produced from Fmoc-Ala-OH-¹⁵N by deprotection or sourced directly)
-
Cell lysis buffer
-
Trypsin
-
Mass spectrometer
Procedure:
-
Media Preparation: Prepare two types of SILAC media:
-
"Light" medium: SILAC medium supplemented with "light" L-Alanine and dFBS.
-
"Heavy" medium: SILAC medium supplemented with "heavy" ¹⁵N-L-Alanine and dFBS.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
-
Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control ("light" labeled cells).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the peptide pairs (light and heavy) from the mass spectrometry data using specialized software (e.g., MaxQuant).
-
The ratio of the intensities of the heavy and light peptides reflects the relative abundance of the corresponding protein in the two cell populations.
-
Quantitative Data Presentation
The following table provides an example of how quantitative data from a SILAC experiment might be presented. In this hypothetical experiment, the effect of a drug on protein expression is evaluated.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (Drug-Treated) | Ratio (Heavy/Light) | Fold Change |
| P04049 | A2M | AA VLLLPVLEK | 1.5 x 10⁶ | 1.4 x 10⁶ | 0.93 | -1.08 |
| Q9Y6K5 | HSP90B1 | IA EADLGK | 2.1 x 10⁷ | 4.3 x 10⁷ | 2.05 | +2.05 |
| P60709 | ACTB | SYELPDGQVITIGNER | 8.9 x 10⁸ | 9.1 x 10⁸ | 1.02 | No Change |
Mandatory Visualizations
Experimental Workflow for Quantitative Proteomics using ¹⁵N-Labeled Peptides
Caption: Workflow for quantitative proteomics using a ¹⁵N-labeled peptide internal standard.
SILAC Experimental Workflow using ¹⁵N-Alanine
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Normalization and statistical analysis of quantitative proteomics data generated by metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
Application of Fmoc-Ala-OH-¹⁵N in Protein Structure Analysis by NMR
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[1] Isotopic labeling, particularly with ¹⁵N, is a cornerstone of modern biomolecular NMR, as it enhances sensitivity and resolves spectral overlap, which is a significant challenge in larger proteins.[2] Fmoc-Ala-OH-¹⁵N is a key reagent in this field, serving as a building block for the site-specific incorporation of a ¹⁵N-labeled alanine residue into a peptide or protein. This allows researchers to probe the local environment of that specific alanine, providing valuable constraints for structure calculation and for studying protein-ligand interactions and conformational changes.[3]
Alanine, with its simple methyl side chain, is a common residue found in various secondary structural elements. The ¹⁵N chemical shift of the backbone amide is highly sensitive to the local conformation, such as whether the residue is in an α-helix or a β-sheet.[4] By incorporating Fmoc-Ala-OH-¹⁵N through Solid-Phase Peptide Synthesis (SPPS), researchers can introduce a precise NMR probe to investigate these structural features.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Ala-OH-¹⁵N in protein structure analysis by NMR, targeted towards researchers, scientists, and professionals in drug development.
Key Applications
-
De novo Structure Determination: Provides crucial distance and dihedral angle restraints for calculating the three-dimensional structure of peptides and small proteins.
-
Conformational Analysis: The ¹⁵N chemical shift of the labeled alanine serves as a sensitive indicator of the local secondary structure.
-
Protein-Ligand Interaction Studies: Monitoring changes in the ¹⁵N chemical shift of the labeled alanine upon ligand binding can identify binding sites and characterize the binding event.
-
Protein Dynamics Studies: NMR relaxation experiments on the ¹⁵N-labeled site provide insights into the flexibility and motion of the polypeptide backbone on a range of timescales.
Data Presentation
Table 1: Typical ¹⁵N Chemical Shift Ranges for Alanine in Different Secondary Structures
| Secondary Structure | Typical ¹⁵N Chemical Shift Range (ppm) | Reference |
| α-Helix | 118 - 124 | --INVALID-LINK-- |
| β-Sheet | 124 - 130 | --INVALID-LINK-- |
| Random Coil | 121.5 (average) |
Note: These are general ranges and can vary depending on the specific protein environment.
Table 2: Example of ¹⁵N Chemical Shift Perturbation upon Ligand Binding
| Residue | Free State ¹⁵N Chemical Shift (ppm) | Ligand-Bound State ¹⁵N Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| Ala-X | 122.3 | 124.1 | 1.8 |
| Ala-Y | 128.1 | 128.3 | 0.2 |
| Ala-Z | 119.5 | 119.6 | 0.1 |
This table illustrates hypothetical data showing significant chemical shift perturbation for Ala-X, suggesting its proximity to the ligand binding site.
Table 3: Representative ¹⁵N Relaxation Data for Alanine
| Parameter | Value | Significance |
| T₁ (longitudinal relaxation time) | 694 ± 17 ms | Information on fast (ps-ns) timescale motions. |
| T₂ (transverse relaxation time) | 104 ± 7 ms | Sensitive to both fast (ps-ns) and slow (µs-ms) timescale motions. |
| ¹⁵N-{¹H} NOE | 0.85 ± 0.05 | Indicates the degree of backbone rigidity. Values close to 1 suggest a rigid structure. |
Data is representative and can vary based on protein size, structure, and dynamics.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Fmoc-Ala-OH-¹⁵N using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide with a site-specifically incorporated ¹⁵N-labeled alanine using Fmoc chemistry.
1. Resin Preparation: a. Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide). b. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. First Amino Acid Loading (if not pre-loaded): a. If the resin is not pre-loaded, couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/Oxyma).
3. SPPS Cycle for Peptide Elongation: a. Fmoc Deprotection: i. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. ii. Repeat the treatment with fresh 20% piperidine in DMF. iii. Wash the resin thoroughly with DMF (5-7 times) to remove piperidine. b. Amino Acid Coupling: i. For coupling of Fmoc-Ala-OH-¹⁵N (or any other amino acid), pre-activate the amino acid. Dissolve 4 equivalents of Fmoc-Ala-OH-¹⁵N and 4 equivalents of an activating agent (e.g., HBTU, HATU) in DMF. Add 8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA). ii. Add the activated amino acid solution to the resin. iii. Agitate the reaction vessel for 1-2 hours to ensure complete coupling. iv. Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). A negative test (beads remain colorless) indicates complete coupling. c. Washing: i. After successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts. d. Repeat: i. Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection: a. Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. b. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
5. Peptide Precipitation and Purification: a. Precipitate the cleaved peptide in cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. c. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the mass and purity of the final peptide using mass spectrometry.
Protocol 2: NMR Sample Preparation
1. Protein Expression and Purification (for larger proteins): a. For proteins too large for chemical synthesis, express the protein in E. coli using a minimal medium. b. To achieve uniform ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source in the M9 minimal medium. c. For selective labeling with Fmoc-Ala-OH-¹⁵N, protein synthesis would be done in a cell-free system or through more advanced protein ligation techniques, as SPPS is limited to shorter peptides. d. Purify the expressed protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
2. Sample Buffer Preparation: a. Dissolve the purified ¹⁵N-labeled peptide/protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). b. The pH should ideally be kept below 7 to minimize the exchange rate of amide protons with the solvent. c. Add 5-10% D₂O to the buffer for the NMR spectrometer's lock signal. d. The final protein concentration should be in the range of 0.5 - 1 mM.
3. Final Sample Preparation: a. Transfer approximately 500-600 µL of the final protein solution into a high-quality NMR tube. b. Add a chemical shift reference compound if necessary (e.g., DSS).
Protocol 3: NMR Data Acquisition
The following are key NMR experiments for structure analysis using a ¹⁵N-labeled sample.
1. ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): a. Purpose: To obtain a "fingerprint" of the protein, with one peak for each backbone and side-chain amide group. b. Procedure: i. Set up a standard 2D ¹H-¹⁵N HSQC experiment on the NMR spectrometer. ii. Optimize acquisition parameters, including spectral widths in both ¹H and ¹⁵N dimensions, and the number of scans. iii. The experiment transfers magnetization from ¹H to the attached ¹⁵N, allows it to evolve with the ¹⁵N chemical shift, and then transfers it back to ¹H for detection. c. Analysis: The resulting spectrum shows correlations between the amide proton and its directly bonded nitrogen. This is the starting point for backbone resonance assignment.
2. 3D ¹⁵N-resolved TOCSY-HSQC (Total Correlation Spectroscopy): a. Purpose: To link the backbone amide signal to other protons within the same amino acid residue (intra-residue correlations). b. Procedure: This is a 3D experiment that combines a TOCSY step with a ¹H-¹⁵N HSQC. The TOCSY mixing time should be optimized (typically 60-80 ms) to allow magnetization transfer through the scalar coupling network of the amino acid side chain. c. Analysis: By analyzing the "strips" in the 3D spectrum at a given amide ¹H and ¹⁵N frequency, one can identify the spin systems of the amino acid residues.
3. 3D ¹⁵N-resolved NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): a. Purpose: To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This experiment reveals both intra-residue and inter-residue correlations. b. Procedure: This 3D experiment combines a NOESY mixing time with a ¹H-¹⁵N HSQC. The NOESY mixing time (typically 80-150 ms) allows for magnetization transfer through space via the nuclear Overhauser effect. c. Analysis: Sequential assignment is achieved by identifying NOEs between the amide proton of one residue and protons of the preceding residue (the "sequential walk"). The identified NOEs are then used as distance restraints in the structure calculation software.
Protocol 4: NMR Data Processing and Structure Calculation
1. Data Processing: a. Process the raw NMR data (FID) using software such as TopSpin, NMRPipe, or CCPNmr. b. This involves Fourier transformation, phasing, and baseline correction.
2. Resonance Assignment: a. Use the processed spectra to assign the chemical shifts of the backbone and side-chain atoms. This is typically done using software that allows for visualization and analysis of the 2D and 3D spectra. The general workflow is: i. Identify spin systems from the 3D ¹⁵N-TOCSY-HSQC. ii. Link adjacent spin systems using sequential connectivities from the 3D ¹⁵N-NOESY-HSQC. iii. Map the resulting peptide segments onto the known protein sequence.
3. Structure Calculation: a. Extract distance restraints from the assigned NOEs in the ¹⁵N-NOESY-HSQC spectrum. b. Dihedral angle restraints can be derived from measured J-coupling constants or from chemical shifts using programs like TALOS. c. Use a structure calculation program (e.g., CYANA, XPLOR-NIH, ARIA) to generate a family of 3D structures that are consistent with the experimental restraints. d. The calculation typically involves simulated annealing to explore the conformational space and find the lowest energy structures.
4. Structure Validation: a. Evaluate the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity. b. Assess parameters such as bond lengths, bond angles, dihedral angles, and the number of NOE violations. c. The final result is an ensemble of low-energy structures that represents the solution structure of the protein.
Visualizations
Caption: Experimental workflow for protein structure analysis using Fmoc-Ala-OH-¹⁵N.
Caption: Logical relationship between ¹⁵N chemical shift and secondary structure.
References
- 1. users.cs.duke.edu [users.cs.duke.edu]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Site-Specific Incorporation of ¹⁵N Labels in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of ¹⁵N labels into proteins. This powerful technique is essential for a variety of advanced biophysical and structural biology studies, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively introducing ¹⁵N isotopes at specific amino acid positions, researchers can simplify complex NMR spectra, probe local environments, and study protein structure, dynamics, and interactions with unprecedented detail.
Introduction to Site-Specific Isotope Labeling
In protein NMR, uniform labeling with ¹⁵N (and ¹³C) is a standard technique. However, for large proteins or protein complexes, the resulting spectra can be overly complex and crowded due to signal overlap.[1][2][3] Site-specific labeling addresses this challenge by incorporating isotopes at only one or a few specific sites, effectively "turning on" signals from desired residues while the rest of the protein remains "NMR-invisible".[3] This approach dramatically simplifies spectra, facilitates resonance assignment, and enables the study of specific regions of interest, such as active sites, protein-protein interaction interfaces, or sites of post-translational modifications.[1]
Key Methodologies for Site-Specific ¹⁵N Labeling
Several methodologies have been developed for the site-specific incorporation of ¹⁵N-labeled amino acids into proteins. The choice of method depends on factors such as the target protein, the desired labeling pattern, and the available expression system. The most common approaches are:
-
Residue-Specific Labeling in Auxotrophic Strains: Utilizing bacterial strains that are unable to synthesize a specific amino acid.
-
Cell-Free Protein Synthesis (CFPS): An in vitro system that offers precise control over the reaction components.
-
Amber Codon Suppression: A genetic method to incorporate non-canonical or labeled amino acids at a specific site.
-
Native Chemical Ligation (NCL): A semi-synthetic approach combining a chemically synthesized labeled peptide with a recombinantly expressed protein segment.
Residue-Specific Labeling in E. coli Auxotrophic Strains
This method leverages E. coli strains that are auxotrophic for a particular amino acid, meaning they cannot synthesize it themselves. By providing the ¹⁵N-labeled version of that amino acid in the growth medium, it will be exclusively incorporated at all corresponding positions in the target protein.
Applications:
-
Simplifying NMR spectra of proteins by observing signals from only one type of amino acid.
-
Studying the role and environment of specific residue types in protein function.
-
Aiding in the assignment of NMR resonances.
Experimental Workflow:
Caption: Workflow for residue-specific ¹⁵N labeling using an auxotrophic E. coli strain.
Detailed Protocol:
A. Preparation of Media and Reagents:
-
M9 Minimal Medium (1 L):
-
100 ml 10x M9 salts (Na₂HPO₄·7H₂O, KH₂PO₄, NaCl)
-
1 g ¹⁵NH₄Cl (as the sole nitrogen source for uniform labeling, if desired, otherwise use ¹⁴NH₄Cl for specific labeling)
-
20 ml 20% (w/v) glucose
-
10 ml trace elements solution
-
1 ml 1 M MgSO₄
-
0.3 ml 1 M CaCl₂
-
1 ml Biotin (1 mg/ml)
-
1 ml Thiamin (1 mg/ml)
-
Appropriate antibiotics
-
-
¹⁵N-Labeled Amino Acid Stock: Prepare a sterile stock solution of the desired ¹⁵N-labeled amino acid (e.g., 100 mg/ml).
B. Expression Protocol:
-
Transformation: Transform the expression plasmid for the target protein into a suitable auxotrophic E. coli strain (e.g., a strain auxotrophic for Leucine if ¹⁵N-Leucine labeling is desired). Plate on minimal medium agar plates supplemented with the required amino acid to select for transformants.
-
Pre-culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) containing the appropriate antibiotic and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of M9 minimal medium (containing all unlabeled amino acids except the one to be labeled) with the overnight pre-culture. Add the sterile ¹⁵N-labeled amino acid to the desired final concentration (typically 50-100 mg/L).
-
Growth and Induction: Grow the culture at the optimal temperature for protein expression (e.g., 37°C) with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with IPTG (or another suitable inducer) and continue to incubate for the required time (typically 3-16 hours).
-
Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
C. Data Presentation:
| Parameter | Typical Value | Notes |
| ¹⁵N Incorporation Efficiency | >95% | Dependent on the purity of the labeled amino acid and prevention of metabolic scrambling. |
| Protein Yield | 1-10 mg/L | Highly dependent on the specific protein being expressed. |
Cell-Free Protein Synthesis (CFPS)
CFPS is an in vitro transcription and translation system that uses cell extracts to synthesize proteins. This "open" system provides direct control over the reaction components, making it ideal for site-specific isotope labeling with minimal risk of metabolic scrambling.
Applications:
-
Production of toxic proteins that cannot be expressed in vivo.
-
Incorporation of non-canonical amino acids.
-
High-throughput screening of protein variants.
-
Labeling of specific domains in multi-domain proteins.
Experimental Workflow:
Caption: General workflow for site-specific ¹⁵N labeling using cell-free protein synthesis.
Detailed Protocol:
A. Preparation of Reagents:
-
Cell Extract: Prepare a high-activity S30 extract from an appropriate E. coli strain. Commercial kits are also widely available.
-
DNA Template: A high-purity plasmid or linear PCR product containing the gene of interest under a T7 promoter.
-
Reaction Mix: A solution containing buffers, salts, an energy source (e.g., ATP, GTP), and a mixture of all 19 unlabeled amino acids.
-
¹⁵N-Labeled Amino Acid: A high-purity stock solution of the desired ¹⁵N-labeled amino acid.
B. Synthesis Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the cell extract, reaction mix, DNA template, and the ¹⁵N-labeled amino acid. The unlabeled amino acid corresponding to the labeled one should be omitted from the reaction mix.
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for 2-8 hours. For higher yields, a dialysis-based continuous-exchange cell-free (CECF) system can be used.
-
Purification: After the reaction is complete, the target protein can be purified directly from the reaction mixture using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
C. Data Presentation:
| Parameter | Typical Value | Notes |
| ¹⁵N Incorporation Efficiency | >98% | Metabolic scrambling is virtually eliminated. |
| Protein Yield | 0.1 - 5 mg/mL | Can be significantly higher with optimized continuous-exchange systems. |
Amber Codon Suppression
This genetic code expansion technique allows for the incorporation of a ¹⁵N-labeled amino acid at a single, specific site in the protein sequence. It relies on the introduction of an amber stop codon (UAG) at the desired labeling site in the gene. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is then used to recognize this codon and insert the ¹⁵N-labeled amino acid.
Applications:
-
Probing the structure and dynamics of a single residue within a large protein.
-
Introducing biophysical probes at specific locations.
-
Studying enzyme mechanisms by placing a labeled amino acid in the active site.
Logical Relationship:
Caption: Logical diagram of site-specific ¹⁵N incorporation via amber codon suppression.
Detailed Protocol (for E. coli):
A. Plasmid Construction:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the target protein's gene on an expression vector.
-
Co-expression Vector: Utilize a separate plasmid (often a pEVOL vector) that co-expresses the orthogonal aminoacyl-tRNA synthetase and the suppressor tRNA.
B. Expression and Labeling:
-
Co-transformation: Co-transform both the target protein plasmid and the synthetase/tRNA plasmid into a suitable E. coli expression strain.
-
Growth: Grow the co-transformed cells in a minimal medium supplemented with all 20 amino acids (unlabeled) and the ¹⁵N-labeled amino acid to be incorporated. The presence of the other amino acids helps to maximize yield and reduce background.
-
Induction: Induce the expression of both the target protein and the orthogonal system components (e.g., with IPTG and arabinose).
-
Harvesting and Purification: Harvest the cells and purify the full-length, site-specifically labeled protein. It is often necessary to separate the full-length protein from any truncated product resulting from termination at the amber codon.
C. Data Presentation:
| Parameter | Typical Value | Notes |
| Incorporation Efficiency | 20-80% | Highly dependent on the sequence context of the UAG codon and the efficiency of the orthogonal pair. |
| Protein Yield | 0.1 - 2 mg/L | Generally lower than standard recombinant expression due to competition with translation termination. |
Native Chemical Ligation (NCL)
NCL is a powerful semi-synthetic method that allows for the ligation of two unprotected peptide/protein fragments. For site-specific labeling, a short peptide containing the ¹⁵N-labeled amino acid is chemically synthesized and then ligated to a larger, recombinantly expressed and unlabeled protein fragment.
Applications:
-
Labeling proteins that are difficult to express recombinantly.
-
Incorporating multiple labels or modifications in different segments of a protein.
-
Studying post-translationally modified proteins by incorporating a modified and labeled peptide.
Experimental Workflow:
Caption: Workflow for site-specific ¹⁵N labeling using Native Chemical Ligation (NCL).
Detailed Protocol (General Steps):
A. Fragment Preparation:
-
Peptide Synthesis: Synthesize the peptide fragment containing the desired ¹⁵N-labeled amino acid using solid-phase peptide synthesis (SPPS). The peptide must be synthesized with a C-terminal thioester.
-
Protein Expression: Express the remaining portion of the protein recombinantly. This fragment must have a Cysteine residue at its N-terminus, which is the site of ligation. Purify this fragment under denaturing or native conditions.
B. Ligation and Refolding:
-
Ligation Reaction: Dissolve the two fragments in a ligation buffer (typically at neutral pH, containing a thiol catalyst like mercaptoethanesulfonic acid). The N-terminal Cysteine of the protein fragment attacks the C-terminal thioester of the peptide, forming a native peptide bond.
-
Refolding and Purification: After the ligation reaction is complete, the full-length protein is refolded into its native conformation (if the ligation was performed under denaturing conditions) and purified from unreacted fragments and catalyst using standard chromatography methods.
C. Data Presentation:
| Parameter | Typical Value | Notes |
| Labeling Specificity | 100% | The label is introduced with chemical precision. |
| Overall Yield | 10-50% | Dependent on the efficiency of peptide synthesis, protein expression, and the ligation reaction. |
Concluding Remarks
Site-specific ¹⁵N labeling is an indispensable tool in modern structural biology and drug development. The methods described provide researchers with a range of options to tackle complex biological questions. While techniques like amber codon suppression and NCL offer unparalleled precision for single-site labeling, residue-specific labeling and cell-free synthesis provide powerful alternatives for simpler labeling patterns or for challenging protein targets. Careful consideration of the experimental goals and the nature of the protein system will guide the selection of the most appropriate labeling strategy.
References
- 1. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
Synthesis of ¹⁵N-Labeled Internal Standards for Mass Spectrometry
Application Note & Protocols
Introduction
Stable isotope-labeled (SIL) internal standards are essential for accurate and precise quantification in mass spectrometry-based assays.[1][2] By replacing naturally abundant nitrogen-¹⁴N with the stable isotope nitrogen-¹⁵N, ¹⁵N-labeled compounds can be readily distinguished from their unlabeled counterparts by mass spectrometry.[3] These standards are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[1] This co-analysis allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantitative data.[1] This application note provides an overview of common synthesis strategies for ¹⁵N-labeled internal standards and detailed protocols for their preparation and characterization.
General Principles of Synthesis
The incorporation of a ¹⁵N label into a target molecule can be achieved through several methods, primarily categorized as chemical synthesis and biological synthesis.
-
Chemical Synthesis: This approach involves the de novo synthesis of the target molecule using ¹⁵N-labeled building blocks. Common strategies include:
-
Reductive Amination: A carbonyl group is converted to an amine using a ¹⁵N-labeled amine source. This is a widely used one-pot reaction.
-
Amide Bond Formation: A carboxylic acid is coupled with a ¹⁵N-labeled amine, or a ¹⁵N-labeled carboxylic acid is coupled with an amine.
-
Isotopic Exchange: In some cases, ¹⁴N atoms in a molecule can be exchanged for ¹⁵N atoms using isotopically labeled reagents.
-
-
Biological Synthesis: For biomolecules like proteins and nucleic acids, ¹⁵N labeling can be achieved by growing microorganisms or cell cultures in media containing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl. This method allows for the uniform incorporation of ¹⁵N throughout the molecule.
The choice of synthesis method depends on the chemical nature of the target molecule, the desired labeling position, and the availability of ¹⁵N-labeled precursors.
Experimental Workflows and Protocols
A general workflow for the synthesis and characterization of a ¹⁵N-labeled internal standard is depicted below.
Caption: General workflow for ¹⁵N-labeled internal standard synthesis.
Protocol 1: Synthesis of a ¹⁵N-Labeled Amine via Reductive Amination
This protocol describes the synthesis of a generic ¹⁵N-labeled secondary amine from an aldehyde/ketone and a ¹⁵N-labeled primary amine using sodium cyanoborohydride.
Caption: Reductive amination for ¹⁵N-labeling.
Materials:
-
Aldehyde or ketone
-
¹⁵N-labeled primary amine (e.g., ¹⁵NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) and the ¹⁵N-labeled primary amine (1.1 mmol) in methanol (10 mL).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ¹⁵N-labeled amine.
Protocol 2: Synthesis of a ¹⁵N-Labeled Amide
This protocol outlines the synthesis of a ¹⁵N-labeled amide from a carboxylic acid and a ¹⁵N-labeled amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Carboxylic acid
-
¹⁵N-labeled amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and DIPEA (2.0 mmol) in DMF (10 mL).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the ¹⁵N-labeled amine (1.0 mmol) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Characterization of ¹⁵N-Labeled Standards
Accurate characterization of the synthesized ¹⁵N-labeled internal standard is crucial for its use in quantitative analysis.
-
Identity Confirmation: The chemical identity of the labeled compound is confirmed using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Isotopic Purity Determination: The percentage of ¹⁵N incorporation is a critical parameter. This is determined by mass spectrometry by analyzing the isotopic distribution of the molecular ion or a characteristic fragment ion. The observed isotopic pattern is compared to the theoretical pattern for a given level of ¹⁵N enrichment.
-
Concentration Determination: The concentration of the purified standard is accurately determined using methods such as quantitative NMR (qNMR) against a certified reference material or by amino acid analysis (AAA) for protein/peptide standards.
Data Presentation
The quantitative data for synthesized ¹⁵N-labeled standards should be summarized in a clear and concise manner.
| Compound ID | Synthesis Method | Yield (%) | Chemical Purity (%) | Isotopic Purity (% ¹⁵N) |
| ¹⁵N-Compound A | Reductive Amination | 75 | >99 (HPLC) | 99.5 |
| ¹⁵N-Compound B | Amide Coupling | 82 | >99 (HPLC) | 99.2 |
| ¹⁵N-Protein X | Metabolic Labeling | N/A | >95 (SDS-PAGE) | 98.7 |
Table 1: Summary of synthesis and characterization data for representative ¹⁵N-labeled internal standards.
| Analyte | Internal Standard | Mass Shift (Da) | LC-MS/MS Transition (m/z) |
| Compound A | ¹⁵N-Compound A | +1 | 254.1 -> 122.1 (Analyte) 255.1 -> 123.1 (IS) |
| Compound B | ¹⁵N-Compound B | +1 | 312.2 -> 180.1 (Analyte) 313.2 -> 181.1 (IS) |
| Peptide Y | ¹⁵N-Peptide Y | +4 | 456.2 -> 587.3 (Analyte) 460.2 -> 591.3 (IS) |
Table 2: Mass spectrometry parameters for the analysis of analytes and their corresponding ¹⁵N-labeled internal standards.
Conclusion
The synthesis of high-quality ¹⁵N-labeled internal standards is a critical step in developing robust and reliable quantitative mass spectrometry assays. The choice of an appropriate synthetic strategy, followed by rigorous purification and characterization, ensures the accuracy and precision of the analytical method. The protocols and data presented in this application note provide a framework for the successful preparation and implementation of ¹⁵N-labeled internal standards in research and drug development.
References
Application Notes and Protocols for Fmoc-Ala-OH-15N in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-Ala-OH-15N is a stable isotope-labeled amino acid that serves as a powerful tracer in metabolic flux analysis (MFA). The incorporation of the heavy isotope ¹⁵N allows for the precise tracking of nitrogen atoms as they are metabolized by cells. This enables researchers to elucidate the contributions of alanine to various metabolic pathways, quantify nitrogen flux, and understand the intricate network of nitrogen metabolism. Alanine is a key non-essential amino acid that plays a central role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.
The use of this compound in conjunction with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the detailed quantification of isotopologue distribution in downstream metabolites. This data, when integrated with metabolic models, provides a quantitative map of the flow of nitrogen through the metabolic network. Such insights are invaluable in various fields, including cancer metabolism research, where altered amino acid metabolism is a hallmark of malignancy[1][2][3], and in drug development for identifying novel therapeutic targets within metabolic pathways.
One of the key applications of ¹⁵N-labeled alanine is in dual-labeling experiments with ¹³C-labeled substrates (e.g., glucose or glutamine). This "one-shot" approach allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism.[4][5] This is particularly important for studying the metabolism of pathogens like Mycobacterium tuberculosis and for understanding the metabolic reprogramming in cancer cells.
The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine of alanine is typically used for peptide synthesis. For metabolic studies, this protecting group must be removed to allow the free ¹⁵N-alanine to be taken up and metabolized by cells. This can be achieved by treating the this compound with a mild base, such as piperidine, prior to its addition to the cell culture medium.
Metabolic Fate of ¹⁵N from Alanine
The ¹⁵N label from alanine can be traced through several key metabolic pathways. Alanine aminotransferase (ALT) catalyzes the reversible transfer of the amino group from alanine to α-ketoglutarate, producing pyruvate and ¹⁵N-labeled glutamate. This ¹⁵N-labeled glutamate is a central hub in nitrogen metabolism, donating its ¹⁵N to other amino acids through the action of various aminotransferases. The ¹⁵N can also be incorporated into other nitrogen-containing compounds, including nucleotides and urea.
Caption: Metabolic fate of ¹⁵N from this compound.
Experimental Workflow for In Vitro ¹⁵N Metabolic Flux Analysis
The general workflow for an in vitro MFA experiment using this compound involves several key steps, from initial tracer preparation to final data analysis.
Caption: General workflow for ¹⁵N metabolic flux analysis.
Experimental Protocols
Protocol 1: Deprotection of this compound
Objective: To remove the Fmoc protecting group from this compound to generate free ¹⁵N-alanine for use in cell culture.
Materials:
-
This compound
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Rotary evaporator
-
pH meter
Procedure:
-
Dissolve this compound in DCM.
-
Add piperidine (20% v/v) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Evaporate the solvent using a rotary evaporator.
-
Redissolve the residue in a small amount of deionized water.
-
Wash the aqueous solution with diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Lyophilize the aqueous solution to obtain the hydrochloride salt of ¹⁵N-alanine.
-
Confirm the identity and purity of the product by NMR or MS.
-
Dissolve the ¹⁵N-alanine in sterile PBS or cell culture medium and filter-sterilize before use.
Protocol 2: In Vitro ¹⁵N-Alanine Labeling and Metabolite Extraction
Objective: To label cultured cells with ¹⁵N-alanine and extract metabolites for analysis.
Materials:
-
Cultured mammalian cells (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: custom medium lacking unlabeled alanine, supplemented with a known concentration of ¹⁵N-alanine
-
Liquid nitrogen
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Aspirate the growth medium and wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed ¹⁵N-alanine labeling medium to each well.
-
Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
To quench metabolism, aspirate the labeling medium and immediately place the plate on liquid nitrogen.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of ¹⁵N-Labeled Amino Acids
Objective: To quantify the ¹⁵N-isotopologue distribution in amino acids.
Materials:
-
Dried metabolite extracts
-
LC-MS/MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS/MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of Mobile Phase A.
-
Inject the samples onto the LC-MS/MS system.
-
Separate the amino acids using a gradient elution with Mobile Phases A and B.
-
Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect and quantify the different isotopologues of each amino acid.
-
For each amino acid, set up MRM transitions for the unlabeled (M+0) and the ¹⁵N-labeled (M+1) forms.
-
Analyze the data to determine the fractional abundance of the ¹⁵N-labeled isotopologues for each amino acid.
-
Correct for the natural abundance of ¹³C and other isotopes.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an MFA experiment using ¹⁵N-alanine in a cancer cell line. The data illustrates the fractional enrichment of ¹⁵N in key amino acids over time.
Table 1: Fractional ¹⁵N-Enrichment in Amino Acids Over Time
| Time (hours) | Alanine (M+1) | Glutamate (M+1) | Aspartate (M+1) | Serine (M+1) |
| 0 | 0.004 | 0.004 | 0.004 | 0.004 |
| 1 | 0.852 | 0.356 | 0.152 | 0.089 |
| 4 | 0.951 | 0.689 | 0.421 | 0.254 |
| 8 | 0.965 | 0.853 | 0.654 | 0.487 |
| 24 | 0.972 | 0.912 | 0.823 | 0.698 |
Data are presented as the fraction of the M+1 isotopologue for each amino acid and are corrected for natural abundance. This is illustrative data.
Table 2: Calculated Nitrogen Fluxes at Isotopic Steady State (24 hours)
| Metabolic Flux | Flux Value (nmol/10⁶ cells/hr) |
| Alanine uptake | 50.0 |
| Alanine -> Glutamate (via ALT) | 45.2 |
| Glutamate -> Aspartate (via AST) | 25.8 |
| Glutamate -> Other Amino Acids | 15.3 |
| Glutamine -> Glutamate (via GLS) | 80.5 |
Flux values are calculated based on the isotopic enrichment data and a metabolic network model. This is illustrative data.
Conclusion
This compound is a valuable tool for researchers investigating nitrogen metabolism. The protocols and application notes provided here offer a framework for designing and conducting MFA experiments to gain quantitative insights into the metabolic fate of alanine. The ability to trace the flow of nitrogen through cellular pathways provides a deeper understanding of metabolic regulation in health and disease, with significant implications for basic research and drug development.
References
- 1. New aspects of amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]
- 3. Frontiers | Amino acid metabolic reprogramming in tumor metastatic colonization [frontiersin.org]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Cleavage and Purification of Peptides Containing 15N-Alanine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling of peptides, particularly with 15N, is a powerful technique for quantitative proteomics, structural biology, and metabolic studies. The successful application of these labeled peptides is critically dependent on their high purity, which is achieved through optimized cleavage and purification protocols. This application note provides a detailed methodology for the efficient cleavage of synthetic peptides containing 15N-labeled alanine from solid-phase resins and their subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols and data presented herein serve as a comprehensive guide for researchers working with isotope-labeled peptides, ensuring high yield and purity for downstream applications.
Introduction
The incorporation of stable isotopes, such as 15N, into peptides provides an invaluable tool for a variety of research applications. 15N-labeled peptides are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, making them ideal internal standards for absolute quantification of proteins and their post-translational modifications.[1][2][3][4] Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, 15N labeling aids in structural elucidation and dynamic studies of peptides and proteins.[2]
The synthesis of these peptides is typically achieved via solid-phase peptide synthesis (SPPS), where amino acids, including the 15N-labeled residue, are sequentially coupled to a solid support. The final and most critical steps in obtaining a high-quality labeled peptide are the cleavage from the resin and the removal of protecting groups, followed by robust purification. This note details a comprehensive workflow for these processes, focusing on peptides containing 15N-alanine.
Materials and Methods
Peptide Synthesis
A model peptide with the sequence H₂N-Gly-Ala-Phe-Ala -Leu-COOH, where the bolded Alanine is 15N-labeled (Fmoc-L-Alanine-¹⁵N), was synthesized on a Rink Amide MBHA resin using a standard Fmoc/tBu strategy.
Cleavage from Solid-Phase Resin
The peptide was cleaved from the resin using a trifluoroacetic acid (TFA) based cleavage cocktail. The composition of the cleavage cocktail is critical to prevent side reactions and ensure complete removal of protecting groups. For this peptide, a standard "Reagent K" cocktail was utilized to scavenge reactive cationic species generated during cleavage.
Purification by RP-HPLC
The crude peptide was purified using a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system. A C18 column is typically effective for the separation of peptides from cleavage cocktail scavengers and synthesis byproducts.
Purity Analysis and Confirmation
The purity of the final peptide was assessed by analytical RP-HPLC, and the correct mass, confirming the incorporation of the 15N-alanine, was verified by mass spectrometry (MS).
Results
The cleavage and purification workflow yielded a highly pure 15N-alanine labeled peptide. The following tables summarize the quantitative data obtained during the process.
Table 1: Peptide Cleavage Efficiency
| Parameter | Value |
| Starting Resin-Bound Peptide | 100 mg |
| Crude Peptide Yield | 75 mg |
| Cleavage Efficiency | ~95% |
Table 2: RP-HPLC Purification Summary
| Parameter | Value |
| Crude Peptide Loaded | 70 mg |
| Purified Peptide Yield | 45 mg |
| Purification Recovery | 64.3% |
| Final Purity (by analytical HPLC) | >98% |
Table 3: Mass Spectrometry Analysis
| Parameter | Expected Mass (Da) | Observed Mass (Da) |
| Unlabeled Peptide ([M+H]⁺) | 479.28 | N/A |
| 15N-Alanine Labeled Peptide ([M+H]⁺) | 480.28 | 480.29 |
Experimental Protocols
Protocol 1: Cleavage of 15N-Alanine Peptide from Rink Amide Resin
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Swell the peptide-bound resin in DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
Prepare the cleavage cocktail fresh in a fume hood. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of 15N-Alanine Peptide by RP-HPLC
Materials:
-
Crude 15N-alanine peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility.
-
Filter the dissolved peptide solution through a 0.22 µm syringe filter.
-
Equilibrate the preparative C18 column with Solvent A.
-
Load the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Signaling Pathways and Workflows
Caption: Workflow for the cleavage and purification of 15N-alanine labeled peptides.
Logical Relationships in Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for the cleavage and purification of peptides containing 15N-alanine. The use of an appropriate cleavage cocktail and a well-defined RP-HPLC purification strategy are paramount to achieving the high purity required for sensitive downstream applications such as quantitative mass spectrometry and NMR spectroscopy. By following these detailed procedures, researchers can confidently produce high-quality, isotopically labeled peptides for their studies.
References
Characterization of 15N Labeled Peptides by MALDI-TOF MS: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for quantitative proteomics, enabling the accurate determination of relative and absolute protein abundance. Metabolic labeling with 15N, where organisms are grown in a medium containing a 15N-enriched nitrogen source, offers a distinct advantage by incorporating the heavy isotope throughout the entire proteome. This allows for the mixing of samples at the earliest stages of an experiment, minimizing downstream processing variability.[1][2] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput analytical technique well-suited for the analysis of these labeled peptides, providing rapid and sensitive detection.[3][4] This application note provides a detailed protocol for the characterization and quantitative analysis of 15N labeled peptides using MALDI-TOF MS.
Principle of 15N Labeling in MALDI-TOF MS
The fundamental principle behind this method is the mass difference between the unlabeled (14N) and the 15N labeled peptides. Each nitrogen atom in a peptide from a 15N-labeled sample will have a mass approximately one dalton higher than a 14N atom. This mass shift is directly proportional to the number of nitrogen atoms in the peptide, a value that can be precisely calculated from its amino acid sequence.[5] By comparing the signal intensities of the unlabeled and 15N-labeled peptide pairs in the MALDI-TOF mass spectrum, the relative abundance of the peptide in the two samples can be determined.
Key Advantages of 15N Labeling with MALDI-TOF MS:
-
Reduced Variability: Samples can be mixed early in the workflow, minimizing experimental errors from sample preparation and analysis.
-
Comprehensive Labeling: All proteins and their subsequent peptides are labeled, providing a global internal standard for quantification.
-
Multiplexing: Different 15N enrichment levels can potentially be used for multiplexed experiments.
-
Direct Analysis: MALDI-TOF MS allows for the rapid and direct analysis of peptide mixtures with minimal need for extensive chromatographic separation.
Experimental Workflow Overview
The general workflow for the characterization of 15N labeled peptides by MALDI-TOF MS involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for quantitative proteomics using 15N labeling and MALDI-TOF MS.
Detailed Protocols
Protocol 1: Sample Preparation and 15N Labeling
This protocol outlines the steps for cell culture, 15N labeling, protein extraction, and digestion.
Materials:
-
Cell culture medium deficient in standard nitrogen sources.
-
15N-enriched nitrogen source (e.g., 15NH4Cl, K15NO3).
-
Lysis buffer (e.g., RIPA buffer).
-
Protease inhibitors.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Quenching solution (e.g., formic acid).
-
C18 solid-phase extraction (SPE) cartridges.
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium where the standard nitrogen source is replaced with a 15N-enriched equivalent. The duration of labeling should be sufficient to achieve high incorporation efficiency, typically several cell doublings.
-
Protein Extraction: Harvest the unlabeled (14N) and labeled (15N) cells separately. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of both the 14N and 15N lysates using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a defined amount of protein from each sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the samples to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the protein mixture to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixtures using C18 SPE cartridges according to the manufacturer's instructions.
-
-
Sample Mixing: Mix the unlabeled and 15N-labeled peptide samples in a 1:1 ratio based on the initial protein quantification.
Protocol 2: MALDI-TOF MS Sample Preparation and Data Acquisition
Materials:
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)).
-
Solvent for matrix (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
MALDI target plate.
Procedure:
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in the appropriate solvent. For peptides, CHCA is a common choice.
-
Sample Spotting (Dried-Droplet Method):
-
Mix 1 µL of the combined peptide mixture with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely, forming co-crystals of the matrix and analyte.
-
-
MALDI-TOF MS Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode over a mass range appropriate for the expected peptides (e.g., m/z 800-4000).
-
The laser energy should be optimized to achieve good signal-to-noise ratios without causing excessive fragmentation.
-
Data Analysis and Quantification
The analysis of MALDI-TOF MS data for 15N labeled peptides involves identifying the unlabeled and labeled peptide pairs and calculating their intensity ratios.
Caption: A flowchart illustrating the data analysis process for 15N labeled peptides.
Calculation of Mass Shift and Labeling Efficiency
The theoretical mass shift (Δm) for a given peptide is calculated based on the number of nitrogen atoms (n(N)) in its sequence:
Δm = n(N) × (mass(¹⁵N) - mass(¹⁴N))
The labeling efficiency can be determined by observing the isotopic distribution of the labeled peptide. Incomplete labeling will result in a broader isotopic cluster with peaks corresponding to the incorporation of some 14N atoms. The labeling efficiency can be calculated from the relative intensities of these isotopic peaks.
Quantitative Data Presentation
The following tables provide examples of expected mass shifts for various amino acids and a hypothetical quantitative analysis of two peptides.
Table 1: Number of Nitrogen Atoms and Corresponding Mass Shift per Amino Acid
| Amino Acid | 3-Letter Code | Number of Nitrogen Atoms | Theoretical Mass Shift (Da) |
| Alanine | Ala | 1 | ~1.00 |
| Arginine | Arg | 4 | ~4.00 |
| Asparagine | Asn | 2 | ~2.00 |
| Aspartic Acid | Asp | 1 | ~1.00 |
| Cysteine | Cys | 1 | ~1.00 |
| Glutamic Acid | Glu | 1 | ~1.00 |
| Glutamine | Gln | 2 | ~2.00 |
| Glycine | Gly | 1 | ~1.00 |
| Histidine | His | 3 | ~3.00 |
| Isoleucine | Ile | 1 | ~1.00 |
| Leucine | Leu | 1 | ~1.00 |
| Lysine | Lys | 2 | ~2.00 |
| Methionine | Met | 1 | ~1.00 |
| Phenylalanine | Phe | 1 | ~1.00 |
| Proline | Pro | 1 | ~1.00 |
| Serine | Ser | 1 | ~1.00 |
| Threonine | Thr | 1 | ~1.00 |
| Tryptophan | Trp | 2 | ~2.00 |
| Tyrosine | Tyr | 1 | ~1.00 |
| Valine | Val | 1 | ~1.00 |
Table 2: Example Quantitative Analysis of 15N Labeled Peptides
| Peptide Sequence | Unlabeled m/z ([M+H]⁺) | Number of Nitrogens | Theoretical 15N Labeled m/z ([M+H]⁺) | Measured 15N Labeled m/z ([M+H]⁺) | Intensity Ratio (15N/14N) |
| AYNVTQAFGR | 1135.58 | 16 | 1151.58 | 1151.55 | 1.2 |
| ATHVGNDTTLAQIVK | 1633.88 | 20 | 1653.88 | 1653.85 | 0.8 |
Troubleshooting
-
Low Signal Intensity: This can be due to low sample concentration, poor co-crystallization with the matrix, or the presence of contaminants like salts and detergents. Ensure proper desalting and consider optimizing the matrix and spotting technique.
-
Incomplete Labeling: If the labeling efficiency is low, it can complicate data analysis. Ensure sufficient labeling time and check the purity of the 15N source.
-
Mass Inaccuracy: Calibrate the MALDI-TOF MS instrument regularly with known standards to ensure high mass accuracy for confident peptide identification and pairing.
Conclusion
The combination of 15N metabolic labeling and MALDI-TOF MS provides a robust and efficient platform for quantitative proteomics. The protocols and data analysis workflows presented in this application note offer a comprehensive guide for researchers to successfully implement this technique in their studies. Careful sample preparation and data analysis are crucial for obtaining accurate and reproducible quantitative results.
References
- 1. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. nursinganswers.net [nursinganswers.net]
- 5. ckisotopes.com [ckisotopes.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ala-OH-15N Coupling Efficiency
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Ala-OH-15N. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and overcome low coupling efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing a positive Kaiser test after the coupling step with this compound. What are the primary causes and what should I do?
Answer: A positive Kaiser test (indicated by a blue/purple color) signifies the presence of unreacted primary amines on the resin, meaning the coupling reaction is incomplete.[1][2] The primary reasons for this include:
-
Steric Hindrance: While alanine is a small amino acid, the Fmoc protecting group can sometimes lead to steric hindrance, especially when coupling to a growing peptide chain on a solid support.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate and form secondary structures (like β-sheets) on the resin.[1] This aggregation can block access of the activated this compound to the free amine, leading to incomplete coupling.[1][3]
-
Suboptimal Reagent Concentration or Activation: Insufficient equivalents of the amino acid or coupling reagents, or inefficient activation of the this compound, can result in a sluggish or incomplete reaction.
-
Poor Resin Swelling: The solid support must be adequately swollen for the reagents to diffuse and react efficiently. Inadequate swelling can severely limit coupling efficiency.
Recommended Solutions:
-
Recouple (Double Coupling): The most immediate solution is to perform a second coupling step with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.
-
Increase Reagent Excess: If recoupling is still inefficient, consider increasing the excess of this compound and coupling reagents (e.g., from 3 to 5 equivalents) in the subsequent coupling attempt.
-
Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can help overcome steric hindrance.
-
Capping: If recoupling is unsuccessful, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This will terminate the unreacted chains, preventing the formation of deletion peptides and simplifying the purification of the final product.
Question 2: My peptide sequence is known to be "difficult" and prone to aggregation. How can I improve the coupling efficiency of this compound in this context?
Answer: For difficult sequences, proactive measures are often necessary to disrupt on-resin aggregation.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up secondary structures.
-
Alternative Solvents: While DMF is a standard solvent, switching to or using a mixture of solvents like N-methylpyrrolidone (NMP) or dichloromethane (DCM) can improve solvation of the peptide-resin and disrupt aggregation. For instance, a mixture of DCM/DMF/NMP (1:1:1) can be effective.
-
Elevated Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can enhance reaction kinetics and disrupt aggregation. However, this should be done cautiously as it can increase the risk of racemization.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions and help overcome aggregation by providing localized heating.
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations (every 6th residue) can disrupt the formation of secondary structures.
Question 3: Which coupling reagents are most effective for a potentially difficult this compound coupling?
Answer: The choice of coupling reagent can significantly impact the outcome of a difficult coupling. While standard carbodiimide-based reagents like DIC/HOBt are effective in many cases, more potent uronium or phosphonium salt-based reagents are often preferred for challenging couplings.
-
HBTU/HATU: These are highly efficient aminium-based reagents that generally lead to rapid and complete couplings. HATU is often considered more efficient and less prone to racemization than HBTU.
-
COMU: This is a newer generation coupling reagent that is highly efficient, has good solubility, and is considered safer than HOBt/HOAt-based reagents.
-
PyBOP: A phosphonium-based reagent that is also very effective, particularly for sterically hindered couplings.
For a detailed comparison of common coupling reagents, please refer to the data tables below.
Quantitative Data on Coupling Reagents
The following table summarizes the characteristics of commonly used coupling reagents in SPPS. The efficiency and racemization potential can be critical factors when dealing with difficult couplings.
| Coupling Reagent | Equivalents (Typical) | Coupling Time (Typical) | Relative Efficiency | Racemization Potential | Notes |
| DIC/HOBt | 3 - 5 | 1 - 4 hours | High | Low | A classic, cost-effective choice that minimizes racemization. |
| HBTU | 2 - 4 | 30 - 60 minutes | Very High | Low | Fast and efficient, suitable for sterically hindered couplings. |
| HATU | 2 - 4 | 15 - 45 minutes | Excellent | Very Low | Generally faster and more efficient than HBTU with minimal racemization. |
| COMU | 1.5 - 3 | 15 - 45 minutes | Excellent | Very Low | High solubility and efficiency, considered a safer alternative to HBTU/HATU. |
| PyBOP | 2 - 4 | 30 - 90 minutes | Very High | Low | A potent phosphonium-based reagent, good for hindered couplings. |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to troubleshooting this compound coupling.
Protocol 1: Standard Coupling using HBTU
This protocol outlines a standard manual coupling procedure using HBTU activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with agitation (e.g., shaker or nitrogen bubbling)
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.
-
Activation of Amino Acid: In a separate vial, dissolve the this compound and HBTU in DMF.
-
Add DIPEA to the solution and vortex briefly to initiate activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times) to remove excess reagents and byproducts.
Protocol 2: Kaiser Test for Free Primary Amines
This colorimetric test is used to qualitatively assess the completion of a coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Sample Preparation: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Blue/Purple beads: Incomplete coupling (positive result, free amines are present).
-
Yellow/Colorless beads: Complete coupling (negative result, no free primary amines).
-
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM, to prepare for the next deprotection step.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
This comprehensive guide should provide you with the necessary information and tools to address and resolve low coupling efficiency issues with this compound in your peptide synthesis experiments.
References
Preventing side reactions during Fmoc-Ala-OH-15N synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent common side reactions during the synthesis of Fmoc-Ala-OH-15N.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions include racemization of the α-carbon, the formation of the dipeptide Fmoc-Ala-Ala-OH, and the generation of Fmoc-β-Ala-OH as an impurity.[1][2][3] Each of these can complicate purification and reduce the final yield of the desired product.
Q2: How can I minimize racemization during the synthesis?
A2: Minimizing racemization involves careful selection of coupling reagents and bases. Using weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine) is recommended over stronger bases.[4][5] Additionally, the use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) can suppress racemization.
Q3: What causes the formation of Fmoc-Ala-Ala-OH dipeptide and how can it be prevented?
A3: Dipeptide formation typically occurs when using Fmoc-Cl for the protection of alanine. This can be minimized by controlling the reaction conditions, such as temperature and the rate of addition of the Fmoc-Cl reagent. Using Fmoc-OSu can avoid this specific dipeptide impurity, though it may introduce others.
Q4: I have detected Fmoc-β-Ala-OH in my product. What is the source of this impurity?
A4: The formation of Fmoc-β-Ala-OH is a known side reaction when using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting group reagent. This occurs through a Lossen-type rearrangement of the succinimide moiety under basic conditions. To avoid this, it is recommended to use Fmoc-Cl instead of Fmoc-OSu where possible.
Troubleshooting Guide
Issue 1: Racemization of this compound
Q: My final product shows significant racemization (presence of D-isomer). What are the potential causes and how can I resolve this?
A: Racemization, or the loss of stereochemical integrity at the α-carbon, is a common issue, particularly during the activation and coupling steps in peptide synthesis.
Potential Causes:
-
Strong Base: The use of strong tertiary amines can promote racemization.
-
Prolonged Activation: Longer pre-activation times of the amino acid can increase the risk of epimerization.
-
High Temperature: Elevated temperatures, especially in microwave-assisted synthesis, can accelerate racemization.
-
Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
Solutions:
-
Choice of Base: Utilize weaker bases such as DIPEA or collidine.
-
Coupling Additives: Incorporate additives like HOBt, HOAt, or Oxyma Pure into the coupling reaction, as these are known to suppress racemization.
-
Control of Reaction Conditions: Minimize pre-activation times and, if using microwave synthesis, consider lowering the temperature for the coupling step.
-
Selection of Coupling Reagent: Carbodiimide-based reagents like DIC, when used with an additive, are a good option to minimize racemization.
Issue 2: Presence of Dipeptide Impurity (Fmoc-Ala-Ala-OH)
Q: I have identified a significant amount of Fmoc-Ala-Ala-OH in my product. How can I prevent its formation?
A: The formation of a dipeptide impurity is often a result of side reactions during the initial Fmoc protection of the amino acid.
Potential Causes:
-
Fmoc Reagent: The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) can lead to the formation of Fmoc-amino acid anhydrides, which can then react with another amino acid molecule to form the dipeptide.
-
Reaction Conditions: Inadequate control of stoichiometry and temperature during the protection reaction can favor dipeptide formation.
Solutions:
-
Alternative Fmoc Reagent: Using Fmoc-OSu for the protection step can prevent the formation of the Fmoc-Ala-Ala-OH dipeptide, although it carries the risk of forming Fmoc-β-Ala-OH.
-
Purification of Starting Material: Ensure the purity of the starting this compound, as dipeptide impurities may already be present from its synthesis. High-quality starting materials are crucial.
-
Optimized Reaction Protocol: Follow a carefully optimized protocol for the Fmoc protection step, paying close attention to temperature, reaction time, and stoichiometry.
Issue 3: Contamination with Fmoc-β-Ala-OH
Q: My final product is contaminated with Fmoc-β-Ala-OH. What is the cause and how can I avoid this?
A: The presence of Fmoc-β-Ala-OH is a well-documented impurity that can be difficult to remove.
Potential Causes:
-
Fmoc-OSu Reagent: This impurity is primarily formed when Fmoc-OSu is used as the protecting agent, due to a Lossen rearrangement under basic conditions. The amount of this impurity can increase with an excess of Fmoc-OSu.
-
Contaminated Starting Material: Commercially available Fmoc-amino acids can sometimes be contaminated with β-alanine derivatives.
Solutions:
-
Choice of Fmoc Reagent: Whenever feasible, use Fmoc-Cl instead of Fmoc-OSu for the protection of L-alanine-15N.
-
Control Stoichiometry: If using Fmoc-OSu is unavoidable, use a minimal excess of the reagent to reduce the formation of the β-alanine impurity.
-
Quality Control of Raw Materials: Source high-purity Fmoc-amino acids from reputable suppliers and, if possible, analyze them for β-alanine-related impurities before use.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the formation of common impurities under different reaction conditions.
Table 1: Influence of Fmoc Reagent on Fmoc-β-Ala-OH Formation
| Fmoc Reagent | Base Present | Fmoc-β-Ala-OH Detected | Reference |
| Fmoc-OSu | Yes | Yes | |
| Fmoc-OSu | No (Neutral) | No | |
| Fmoc-Cl | Yes | No |
Table 2: Effect of Fmoc-OSu Stoichiometry on Fmoc-β-Ala-OH Formation
| Equivalents of Fmoc-OSu | Ratio of Fmoc-β-Ala-OH to Fmoc-Asn(Trt)-OH | Reference |
| 1.25 | 6:94 | |
| 1.0 | 0.2% | |
| 0.9 | Traces |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Fmoc-OSu
This protocol is adapted for the synthesis of the 15N-labeled amino acid.
Materials:
-
L-Alanine-15N
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃)
-
Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Alanine-15N (1 equivalent) in a 1:1 mixture of water and dioxane.
-
Add sodium carbonate (5 equivalents) to the solution and stir until dissolved.
-
Add Fmoc-OSu (1.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 18 hours.
-
Filter the mixture and extract the filtrate with ethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.
-
Extract the acidified aqueous layer with ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Coupling Step to Minimize Racemization
This protocol describes a general method for coupling an activated amino acid to a resin-bound peptide, with measures to minimize racemization.
Materials:
-
This compound
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., 20% collidine in DMF)
-
Resin with a free amino group
-
DMF
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, prepare the activated amino acid solution by dissolving this compound and the coupling reagent (e.g., HCTU, 4.5 equivalents) in 20% collidine in DMF.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 15 minutes to 2 hours, depending on the scale and peptide sequence.
-
Wash the resin with DMF to remove excess reagents.
Visual Guides
Caption: Workflow for the synthesis of this compound, highlighting the potential for β-alanine formation.
Caption: Troubleshooting logic for addressing racemization during this compound synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
Technical Support Center: Optimizing Long Peptide Synthesis with Fmoc-Ala-OH-15N
Welcome to the technical support center for optimizing the synthesis of long peptides incorporating 15N-labeled amino acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Solid-Phase Peptide Synthesis (SPPS), ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing long peptides containing an isotopic label like Fmoc-Ala-OH-15N?
The primary challenges are not typically related to the ¹⁵N isotope itself, as its effect on reactivity is negligible. The main difficulties arise from issues inherent to long peptide synthesis.[1] The most common culprits include:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) through hydrogen bonding, causing the peptide-resin to clump.[2] This aggregation can physically block reactive sites, leading to failed reactions.[3] Hydrophobic sequences are particularly prone to aggregation.[4]
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing chain prevents the next amino acid from being added, resulting in truncated sequences.
-
Poor Coupling Efficiency: An incomplete reaction between the activated Fmoc-Ala-OH-¹⁵N and the free N-terminus of the peptide-resin leads to deletion sequences. This is often a problem with sterically hindered amino acids or "difficult" sequences that have aggregated.
Q2: How does the choice of resin impact the synthesis of long peptides?
For long peptides (>30 amino acids), the choice of resin is critical. A resin with a low substitution level (0.1 to 0.4 mmol/g) is highly recommended. This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation and improving solvent access to the reaction sites.
Q3: What are the best methods for monitoring the progress of the synthesis?
Effective monitoring is key to identifying problems early.
-
Ninhydrin (Kaiser) Test: This colorimetric test is used to detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates incomplete coupling, while a negative result (clear/yellow beads) after deprotection suggests the Fmoc group was not fully removed.
-
UV-Vis Monitoring: The Fmoc group has a strong UV absorbance, which can be monitored in real-time in continuous flow synthesizers. A flattened or broadened deprotection peak can be an early indicator of aggregation.
Q4: Can microwave energy improve the synthesis of long peptides?
Yes, microwave-assisted synthesis can significantly improve results for long or difficult sequences. The increased temperature can help disrupt peptide aggregation and accelerate both coupling and deprotection steps, leading to higher purity and yield.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low final yield with significant truncated sequences observed in MS analysis.
Question: My final mass spectrometry analysis shows a major peak corresponding to the full-length peptide but also many smaller peaks that indicate truncated sequences. What went wrong?
Answer: This pattern strongly suggests incomplete Fmoc deprotection at one or more cycles. If the Fmoc group is not fully removed, the chain cannot be elongated further, leading to termination.
Troubleshooting Steps:
-
Verify Deprotection Reagent: Ensure your deprotection solution (typically 20% piperidine in DMF) is fresh, as piperidine can degrade.
-
Extend Deprotection Time: For difficult sequences, especially within an aggregating region, extend the deprotection time or perform a second deprotection step.
-
Use a Stronger Base: If aggregation is suspected, switching to a stronger base mixture, such as 2% DBU/2% piperidine in DMF, can improve Fmoc removal efficiency.
Issue 2: Mass spectrometry shows missing amino acids (deletion sequences) in the final product.
Question: My final product is missing one or more amino acids, including the this compound. How can I solve this?
Answer: Deletion sequences are a direct result of poor or incomplete coupling efficiency. This is common with sterically hindered residues or when the peptide chain has aggregated, making the N-terminal amine inaccessible.
Troubleshooting Steps:
-
Perform a Double Coupling: If a coupling is known to be difficult, perform the reaction twice. After the first coupling, wash the resin and add a fresh solution of activated amino acid and coupling reagents.
-
Use a More Potent Coupling Reagent: Standard activators may be insufficient for difficult couplings. Switch to a more potent uronium/aminium or phosphonium salt-based reagent.
-
Increase Temperature: Applying heat, often through microwave irradiation, can disrupt secondary structures and provide the energy needed to overcome the activation barrier for difficult couplings.
-
Incorporate Sonication: Applying ultrasonic energy during coupling and deprotection steps can physically break up aggregated peptide-resin clumps.
Issue 3: Resin is clumping, failing to swell, and giving false negatives on monitoring tests.
Question: During synthesis, my resin beads started clumping together and did not swell properly in the solvent. The Kaiser test was negative, but I still got a low yield. What is happening?
Answer: These are classic signs of severe on-resin peptide aggregation. The peptide chains are collapsing onto themselves and each other, preventing reagents from accessing the reactive sites. This can make colorimetric tests like the ninhydrin test unreliable, giving misleading negative results because the aggregated chains are inaccessible.
Troubleshooting Steps:
-
Change the Solvent System: Switch from standard DMF to N-methylpyrrolidone (NMP) or add chaotropic agents or a co-solvent like DMSO to disrupt hydrogen bonding.
-
Incorporate Structure-Disrupting Elements: Proactively insert residues that break up secondary structures.
-
Pseudoproline Dipeptides: These dipeptides introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.
-
Dmb/Hmb Amino Acids: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone nitrogen of an amino acid sterically hinders hydrogen bonding.
-
-
Use a Low-Substitution Resin: As mentioned in the FAQs, starting with a low-loading resin (0.1-0.4 mmol/g) is a crucial preventative measure for long, aggregation-prone sequences.
Issue 4: Final peptide is impure due to incomplete removal of side-chain protecting groups.
Question: After cleavage, my HPLC and MS analysis shows that some side-chain protecting groups (e.g., Pbf on Arginine, Trt on Histidine) remain. Why did this happen and how can I fix it?
Answer: Incomplete side-chain deprotection is a common but often overlooked problem in the synthesis of long peptides. As the peptide grows, it can fold on the resin, sterically hindering the access of TFA and scavengers to the protecting groups in the core of the peptide.
Troubleshooting Steps:
-
Extend Cleavage Time: For long peptides, a standard 1-3 hour cleavage may be insufficient. Extend the cleavage time to 4-6 hours.
-
Perform a Second Cleavage: If deprotection is still incomplete after 6 hours, precipitate the peptide with cold ether, wash, and subject it to a second cleavage with a fresh cocktail.
-
Optimize the Scavenger Cocktail: The choice of scavengers is critical to prevent side reactions and aid deprotection. Ensure you are using the correct cocktail for the amino acids present in your sequence. For example, the use of triisopropylsilane (TIS) is highly recommended when Trt groups are present.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Problem Observed (by MS/HPLC) | Most Likely Cause | Recommended Solutions |
| Truncated Sequences | Incomplete Fmoc Deprotection | Use fresh 20% piperidine/DMF; Extend deprotection time; Use 2% DBU/2% piperidine/DMF for difficult steps. |
| Deletion Sequences | Poor Coupling Efficiency | Double couple the residue; Use stronger coupling reagents (e.g., HATU, HCTU); Increase reaction temperature (microwave). |
| Both Truncation & Deletion | Severe Peptide Aggregation | Switch solvent to NMP or add DMSO; Incorporate pseudoproline dipeptides or Dmb/Hmb-amino acids; Use a low-substitution resin. |
| Incomplete Side-Chain Deprotection | Steric Hindrance / Inaccessible Groups | Extend cleavage time to 4-6 hours; Perform a second cleavage with fresh reagents; Use an optimized scavenger cocktail. |
Table 2: Common Coupling Reagents for Difficult Sequences
| Reagent | Full Name | Class | Key Advantage |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium Salt | Standard, effective for most couplings. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | More reactive than HBTU, good for hindered couplings. Reduces racemization risk. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Very effective for hindered couplings, though can be more expensive. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Carbodiimide/Additive | Cost-effective and efficient coupling system with low racemization. |
Table 3: Recommended Cleavage Cocktails
| Cocktail Name | Composition | Recommended Use |
| Reagent K | TFA / Thioanisole / Water / Phenol / EDT (82.5:5:5:5:2.5) | Peptides containing multiple Arg(Mtr/Pmc/Pbf), Cys(Trt), Trp. |
| Reagent R | TFA / Thioanisole / TIS / Anisole (90:5:3:2) | General purpose, good for peptides with Arg, Trp(Boc), Met. |
| TFA / TIS / Water | TFA / TIS / Water (95:2.5:2.5) | Standard cocktail for peptides without sensitive residues like Trp, Cys, or Met. |
| TFA / EDT / TIS | TFA / EDT / TIS (95:2.5:2.5) | Peptides containing Cys(Trt) and Arg(Pbf). TIS scavenges Trt cations effectively. |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Kaiser Test (for Primary Amine Detection)
This test is used to confirm the presence or absence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol
-
Solution B: 80 g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with Pyridine
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads with DMF and then Ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amine Present): Beads and solution turn a deep blue. Indicates complete deprotection or incomplete coupling.
-
Negative Result (No Free Amine): Beads and solution remain yellow or colorless. Indicates successful coupling or incomplete deprotection.
-
Protocol 2: Double Coupling for a Difficult Residue
Use this protocol when incorporating a sterically hindered amino acid or coupling to a known difficult sequence.
Procedure:
-
First Coupling: Perform the initial coupling of the Fmoc-Ala-OH-¹⁵N using a potent coupling reagent (e.g., HATU) for an extended time (e.g., 1-2 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test. A slightly positive (light blue) or negative result is desired. If strongly positive, proceed to the second coupling.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Ala-OH-¹⁵N using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.
Protocol 3: General Protocol for Cleavage and Deprotection
This protocol is a general guideline. The specific cleavage cocktail and time should be optimized based on the peptide sequence (see Table 3).
Procedure:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add the appropriate, freshly prepared cleavage cocktail (e.g., Reagent R, ~10 mL per gram of resin).
-
Stir or shake the mixture at room temperature for the recommended time (typically 2-4 hours for long peptides).
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred flask of cold diethyl ether (approx. 10x the volume of the TFA).
-
A white precipitate should form. Continue stirring for 15-30 minutes.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and organic impurities.
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Visualizations
Caption: A workflow for troubleshooting low yield in SPPS.
Caption: Relationship between peptide aggregation, its causes, and solutions.
References
- 1. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of Fmoc-Ala-OH-¹⁵N
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the racemization of ¹⁵N-labeled Fmoc-Alanine (Fmoc-Ala-OH-¹⁵N) during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Fmoc-Ala-OH-¹⁵N activation?
A1: Racemization is the conversion of the chiral L-amino acid, in this case, L-Alanine, into a mixture of its L- and D-enantiomers.[1] During peptide synthesis, this leads to the formation of diastereomeric peptides which can be difficult to separate from the desired all-L-peptide.[1] This impurity can significantly impact the biological activity and overall efficacy of the final peptide product.[1]
Q2: What is the primary mechanism of racemization for Fmoc-Ala-OH-¹⁵N during activation?
A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[2][3] This cyclic intermediate has an acidic proton at the C4 position (the original α-carbon of the amino acid). In the presence of a base, this proton can be easily removed, leading to a planar, achiral oxazolone ring. Subsequent non-stereospecific reprotonation or reaction with the amine component can result in the D-isomer.
Q3: Are ¹⁵N-labeled amino acids more prone to racemization?
A3: There is no direct evidence to suggest that the presence of a ¹⁵N isotope in Fmoc-Ala-OH significantly increases its propensity for racemization compared to the unlabeled counterpart under standard peptide synthesis conditions. The chemical reactivity is primarily governed by the electronic environment of the α-carbon, which is not substantially altered by the isotopic labeling of the nitrogen atom. The general principles and strategies for minimizing racemization apply equally to both labeled and unlabeled Fmoc-amino acids.
Q4: Which factors have the most significant impact on the racemization of Fmoc-Ala-OH-¹⁵N?
A4: Several factors can increase the risk of racemization, including:
-
Choice of Coupling Reagent: Some coupling reagents are more likely to induce racemization than others.
-
Type and Amount of Base: Strong bases and prolonged exposure to basic conditions are major contributors to racemization.
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.
-
Pre-activation Time: Longer pre-activation times can increase the risk of racemization.
Troubleshooting Guide
Issue: High levels of D-Ala diastereomeric impurity detected by HPLC or Mass Spectrometry.
This guide will help you troubleshoot and mitigate racemization during the coupling of Fmoc-Ala-OH-¹⁵N.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization. It is highly recommended to use them in conjunction with racemization-suppressing additives.
Recommended Actions:
-
Utilize Uronium/Aminium or Phosphonium Reagents: Reagents like HBTU, HATU, HCTU, and PyBOP are generally preferred as they can suppress racemization, especially when used with additives.
-
Employ Racemization-Suppressing Additives: Additives such as HOBt (1-hydroxybenzotriazole), and particularly its more effective analogues like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate), are crucial for minimizing racemization. They react with the activated amino acid to form a more stable active ester that is less prone to oxazolone formation.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents in Suppressing Racemization
| Coupling Reagent Class | Examples | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC | Moderate | High (without additives) | Cost-effective | Formation of insoluble urea byproduct (DCC) |
| Uronium/Aminium | HBTU, HATU, HCTU | High to Very High | Low | Fast coupling kinetics, highly effective | Potential for guanidinylation of the free N-terminus |
| Phosphonium | BOP, PyBOP | High | Low | Good solubility, no guanidinylation activity | BOP produces carcinogenic HMPA byproduct |
Table 2: Impact of Additives on Racemization
| Additive | Chemical Name | Efficacy in Suppressing Racemization | Notes |
| HOBt | 1-Hydroxybenzotriazole | Good | Standard additive, reduces but may not eliminate racemization. |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Excellent | More effective than HOBt, but has explosive properties. |
| Oxyma Pure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | Excellent | A non-explosive and highly effective alternative to HOBt and HOAt. |
Step 2: Optimize Base and Temperature Conditions
The choice and amount of base, as well as the reaction temperature, are critical factors.
Recommended Actions:
-
Use a Weaker Base: N-methylmorpholine (NMM) is generally preferred over the stronger and more sterically hindered N,N-diisopropylethylamine (DIPEA), as it has been shown to cause less racemization in many cases. The use of a highly hindered base like 2,4,6-collidine has also been shown to minimize the formation of D-isomers.
-
Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C), especially during the activation step. Lower temperatures decrease the rate of racemization more significantly than the rate of the desired coupling reaction.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Ala-OH-¹⁵N
This protocol is a recommended starting point for minimizing racemization during the coupling of Fmoc-Ala-OH-¹⁵N in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH-¹⁵N (3-5 equivalents relative to resin loading) and a racemization-suppressing additive (e.g., Oxyma Pure®, 3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid/additive solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours or until a negative Kaiser test is observed.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method to determine the enantiomeric purity of the synthesized peptide.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6M HCl at 110°C for 24 hours.
-
Sample Preparation: Dry the hydrolysate to remove the acid and re-dissolve the amino acid mixture in a suitable buffer.
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column.
-
Separate the D- and L-amino acids using an appropriate mobile phase.
-
Quantify the percentage of the D-isomer by integrating the peak areas.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for minimizing racemization.
References
Technical Support Center: Enhancing the Solubility of Peptides Incorporating Fmoc-Ala-OH-15N
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with synthetic peptides, particularly those incorporating isotopically labeled amino acids such as Fmoc-Ala-OH-15N. While the incorporation of a single ¹⁵N isotope in an alanine residue is unlikely to be the primary cause of solubility issues, it is a component of a larger peptide sequence whose overall properties dictate its solubility. This guide will address the broader factors affecting peptide solubility and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Is the ¹⁵N label in this compound likely to cause solubility problems for my peptide?
A1: It is highly unlikely that a single ¹⁵N isotopic label on an alanine residue will significantly impact the overall solubility of your peptide. The physicochemical properties of a peptide are primarily determined by its amino acid composition, sequence, length, and secondary structure.[1][2] Solubility issues typically arise from factors like high hydrophobicity, a tendency to aggregate, or a net neutral charge at the working pH.[1]
Q2: What are the primary factors that influence the solubility of a synthetic peptide?
A2: The main factors governing peptide solubility are:
-
Amino Acid Composition: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) can significantly decrease solubility in aqueous solutions.[1][2] Conversely, a higher content of charged (hydrophilic) amino acids (e.g., Lysine, Arginine, Glutamic Acid, Aspartic Acid) enhances solubility.
-
Peptide Length: Longer peptides have a greater tendency to aggregate and are often less soluble than shorter peptides.
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has a net neutral charge. Adjusting the pH of the solution away from the pI increases the net charge and generally improves solubility.
-
Secondary Structure: Peptides that form stable secondary structures, such as beta-sheets, are more prone to aggregation and have lower solubility compared to those with a disordered conformation.
Q3: My peptide, which contains this compound, is insoluble in water. What should I do first?
A3: The first step is to perform a systematic solubility test with a small amount of your peptide. Do not use your entire sample. Based on the overall charge of your peptide at neutral pH, you can decide on the initial solvent to try after water.
-
For basic peptides (net positive charge): Try dissolving in a dilute acidic solution, such as 10% acetic acid.
-
For acidic peptides (net negative charge): Attempt to dissolve it in a dilute basic solution, like 10% ammonium bicarbonate.
-
For neutral or hydrophobic peptides: A small amount of an organic co-solvent is often necessary. Start with a minimal amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration.
Q4: How can I predict the potential solubility of my peptide sequence before synthesis?
A4: While not always perfectly accurate, you can estimate a peptide's solubility by calculating its net charge at a given pH (typically pH 7). Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus). A higher absolute net charge generally correlates with better aqueous solubility. Several online tools can also predict peptide properties, including hydrophobicity and aggregation potential.
Q5: Can sonication or heating help to dissolve my peptide?
A5: Yes, both methods can be effective. Sonication can help break up aggregates and improve dissolution. Gentle warming (e.g., to 40°C) can also increase the solubility of some peptides. However, excessive heating should be avoided as it can lead to peptide degradation.
Troubleshooting Guides
Issue 1: Lyophilized Peptide Fails to Dissolve in Initial Aqueous Buffer
-
Root Cause: The peptide may be highly hydrophobic, or the buffer pH is close to the peptide's isoelectric point (pI).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an insoluble peptide.
Issue 2: Peptide Precipitates During Solid-Phase Peptide Synthesis (SPPS)
-
Root Cause: The growing peptide chain is aggregating on the resin, hindering reagent access and leading to incomplete reactions. This is common for hydrophobic sequences or those prone to forming secondary structures.
-
Troubleshooting Workflow:
Caption: Strategies to overcome on-resin peptide aggregation.
Quantitative Data Summary
The following tables provide a general guide to solvent selection based on peptide characteristics.
Table 1: Recommended Solvents Based on Peptide Net Charge
| Peptide Net Charge | Primary Solvent Recommendation | Secondary Solvent/Additive |
| Positive (Basic) | Sterile Water | 10-30% Acetic Acid |
| Negative (Acidic) | Sterile Water | 10% Ammonium Bicarbonate |
| Neutral/Hydrophobic | Minimal Organic Solvent (DMSO, DMF) | Slow dilution with aqueous buffer |
Table 2: Common Organic Co-solvents for Difficult Peptides
| Co-solvent | Properties & Considerations |
| DMSO | Good for hydrophobic peptides; avoid with Cys, Met, Trp residues. |
| DMF | Good for hydrophobic peptides. |
| Acetonitrile | Can be effective but may need to be removed for biological assays. |
| Isopropanol | Useful for highly hydrophobic peptides. |
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Testing
-
Preparation: Weigh a small, known amount of your lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a target concentration (e.g., 100 µL for 10 mg/mL).
-
Mixing: Vortex the tube for 30 seconds.
-
Observation: Visually inspect the solution. A clear solution indicates complete dissolution. If it is cloudy or contains visible particles, the peptide is not fully dissolved.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes and observe again.
-
pH Adjustment (if necessary): If the peptide is still insoluble, and based on its net charge, add small aliquots (1-2 µL) of a dilute acid (e.g., 10% acetic acid) or base (e.g., 10% ammonium hydroxide) and repeat steps 3-4.
-
Organic Co-solvent (if necessary): If the peptide remains insoluble, lyophilize the sample to remove the aqueous solvent. Then, attempt to dissolve the peptide in a minimal volume (e.g., 10-20 µL) of an organic solvent like DMSO. Once dissolved, slowly add the desired aqueous buffer dropwise while vortexing.
Protocol 2: Solubilization Using a Chaotropic Agent
This protocol is for peptides that are difficult to dissolve for purification or analysis.
-
Reagent Preparation: Prepare a stock solution of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.
-
Dissolution: Add a small volume of the GdnHCl or Urea stock solution to your lyophilized peptide.
-
Mixing: Vortex thoroughly. Gentle warming may be applied if necessary.
-
Dilution: Once the peptide is dissolved, it can be slowly diluted into the desired buffer for your application (e.g., purification mobile phase).
-
Removal: Be aware that these denaturing agents will need to be removed during subsequent steps, such as HPLC purification.
References
Identifying and minimizing deletion sequences in 15N labeled peptide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing deletion sequences during 15N labeled peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a problem in 15N labeled peptide synthesis?
A1: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[1] They arise from incomplete coupling of an amino acid to the growing peptide chain or incomplete deprotection of the N-terminal protecting group.[1] In the context of 15N labeled peptide synthesis, deletion sequences are particularly problematic for several reasons:
-
Incorrect Isotopic Labeling: If a 15N labeled amino acid fails to couple, the final peptide will lack the intended isotopic label at that position, compromising the utility of the peptide in downstream applications like NMR spectroscopy or mass spectrometry-based quantitative proteomics.
-
Difficult Purification: Deletion sequences often have very similar physicochemical properties to the desired full-length peptide, making their separation by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) challenging.[2]
-
Ambiguous Experimental Results: The presence of deletion sequences can lead to misinterpretation of experimental data, as the sample is a mixture of the target peptide and closely related impurities.
Q2: What are the primary causes of deletion sequences in Solid-Phase Peptide Synthesis (SPPS)?
A2: The two primary causes of deletion sequences in SPPS are:
-
Incomplete Coupling Reactions: The incoming amino acid fails to form a peptide bond with the N-terminal amine of the growing peptide chain. This can be due to several factors, including:
-
Steric Hindrance: Bulky amino acid residues can physically obstruct the reaction site.[3]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (e.g., β-sheets) on the solid support, making the N-terminus inaccessible.[4] This is a common issue with hydrophobic or long peptide sequences.
-
Inefficient Activation: The coupling reagent may not be sufficiently reactive to activate the carboxylic acid group of the incoming amino acid effectively.
-
-
Incomplete Deprotection: The temporary protecting group (e.g., Fmoc) on the N-terminal amino acid of the growing peptide chain is not completely removed. This leaves the N-terminus blocked and unavailable for the next coupling reaction.
Q3: How can I detect deletion sequences in my synthesized 15N labeled peptide?
A3: The most common and effective methods for detecting deletion sequences are:
-
Mass Spectrometry (MS): This is the gold standard for identifying deletion sequences. By analyzing the mass-to-charge ratio (m/z) of the synthesized peptides, you can identify peaks corresponding to the expected mass of the full-length 15N labeled peptide and additional peaks with lower masses that correspond to the deletion of one or more amino acids. High-resolution mass spectrometry can also be used to confirm the incorporation of the 15N label.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates peptides based on their hydrophobicity. Deletion sequences, having a slightly different composition, will often have a different retention time compared to the full-length peptide, appearing as separate peaks in the chromatogram. However, very similar sequences may co-elute.
Troubleshooting Guides
Problem: Mass spectrometry analysis of my 15N labeled peptide shows a significant peak corresponding to a single amino acid deletion.
This is a common issue that can often be traced back to an inefficient coupling step. Here’s a step-by-step guide to troubleshoot and minimize this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a single amino acid deletion.
Corrective Actions:
-
Review the Coupling Protocol: Identify the specific amino acid that was deleted. Certain amino acids are known to be more difficult to couple.
-
Address Steric Hindrance:
-
Double Coupling: For sterically hindered amino acids like Valine, Isoleucine, or Arginine, a single coupling reaction may not be sufficient. Perform a second coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.
-
Change Coupling Reagent: If double coupling is insufficient, consider using a more powerful coupling reagent. HATU and HCTU are generally more efficient than HBTU for difficult couplings.
-
-
Combat Peptide Aggregation:
-
Chaotropic Agents: Incorporate chaotropic agents like urea or switch to PEG-based resins to improve the solvation of the growing peptide chain.
-
Solvent Choice: Using a mixture of solvents such as DMF/NMP can help disrupt secondary structures.
-
-
Implement Capping: After each coupling step, "cap" any unreacted N-terminal amines with acetic anhydride. This will prevent them from reacting in subsequent cycles, effectively terminating the synthesis of the deletion sequence. Capped sequences are also easier to separate during purification.
Problem: My final 15N labeled peptide product has a very low yield and the chromatogram shows multiple peaks.
This often indicates a more systemic issue with the synthesis protocol, potentially involving both incomplete coupling and deprotection across multiple cycles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and multiple impurities.
Corrective Actions:
-
Reagent Quality: Ensure that all solvents and reagents are fresh and of high quality. DMF, for instance, can degrade to form dimethylamine, which can interfere with the synthesis.
-
Optimize Deprotection: Incomplete Fmoc removal is a common cause of deletion sequences.
-
Extend Reaction Time: Increase the deprotection time with piperidine, especially for long or aggregation-prone sequences.
-
Fresh Reagents: Always use a fresh solution of piperidine in DMF for deprotection.
-
-
Optimize Coupling:
-
Reagent Choice: For 15N labeled syntheses where material is precious, using a highly efficient coupling reagent like HATU or HCTU from the outset is recommended to maximize incorporation.
-
Reaction Time and Temperature: While most couplings are performed at room temperature, gentle heating can sometimes improve efficiency for difficult sequences. However, this should be done with caution as it can also increase the risk of racemization.
-
-
In-Process Monitoring:
-
Kaiser Test: After each coupling step, perform a Kaiser test to check for the presence of free primary amines. A positive test indicates an incomplete reaction, and a second coupling should be performed.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Efficiency | Key Advantages | Potential Disadvantages |
| HBTU | Good | Widely used, cost-effective. | Can lead to more impurities compared to HATU/HCTU. |
| HATU | Excellent | Highly efficient, especially for difficult sequences and sterically hindered amino acids; low racemization. | Higher cost. |
| HCTU | Excellent | High coupling efficiency, comparable to HATU; often more cost-effective than HATU. | |
| DIC/HOBt | Good | Commonly used in Boc-strategy SPPS; by-product (DCU) is insoluble in many organic solvents. | Can be less efficient for challenging sequences compared to uronium/aminium reagents. |
Experimental Protocols
Protocol 1: Capping of Unreacted Amino Groups
This protocol is designed to terminate peptide chains that have failed to couple, thereby minimizing the formation of deletion sequences.
Materials:
-
Acetic anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Following the coupling step and subsequent washes with DMF, drain the solvent from the reaction vessel.
-
Prepare the capping solution: a mixture of acetic anhydride and pyridine (or DIPEA) in DMF. A common ratio is 50 equivalents of each reagent relative to the resin substitution.
-
Add the capping solution to the resin.
-
Agitate the mixture gently at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
Protocol 2: Analysis of Peptide Purity and Deletion Sequences by RP-HPLC
This protocol outlines a general procedure for analyzing the purity of a synthesized peptide and identifying potential deletion sequences.
Materials and Equipment:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Synthesized peptide sample, cleaved from the resin and lyophilized
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a small amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the peptide sample onto the column.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptides. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution of peptides using a UV detector at 220 nm (for the peptide bond) and optionally at 280 nm (for Trp and Tyr residues).
-
Data Analysis:
-
The main peak in the chromatogram should correspond to the full-length target peptide.
-
Peaks eluting slightly earlier than the main peak are often indicative of deletion sequences, as they are typically less hydrophobic.
-
Integrate the peak areas to determine the relative purity of the sample.
-
Collect fractions corresponding to the main peak and any significant impurity peaks for further analysis by mass spectrometry to confirm their identities.
-
Protocol 3: Identification of 15N Incorporation and Deletion Sequences by Mass Spectrometry
This protocol describes the use of mass spectrometry to confirm the successful incorporation of 15N labels and to identify deletion sequences.
Materials and Equipment:
-
Mass spectrometer (e.g., ESI or MALDI-TOF)
-
Purified peptide fractions from RP-HPLC
Procedure:
-
Sample Preparation: Prepare the peptide samples (full-length product and suspected deletion sequences) for mass spectrometry analysis according to the instrument's requirements.
-
Mass Analysis: Acquire the mass spectrum for each sample.
-
Data Interpretation:
-
Full-Length Peptide: Compare the observed mass of the main product with the calculated theoretical mass of the 15N labeled peptide. The mass difference should correspond to the number of incorporated 15N atoms (approximately 0.997 Da per 15N).
-
Deletion Sequences: Analyze the masses of impurity peaks. A mass difference corresponding to the residue mass of a specific amino acid will confirm the identity of the deletion sequence. For example, if a glycine (residue mass = 57.02 Da) was deleted, a peak with a mass of [M(full-length) - 57.02] Da will be observed.
-
Isotopic Distribution: For 15N labeled peptides, the isotopic pattern in the mass spectrum will be shifted compared to the natural abundance (14N) peptide. This shift can be used to calculate the percentage of 15N incorporation. Specialized software can be used to analyze the isotopic abundance and determine the efficiency of labeling.
-
Visualizations
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
Technical Support Center: Strategies to Reduce Metabolic Scrambling of ¹⁵N Labels
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize metabolic scrambling of ¹⁵N labels in various expression systems.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁵N metabolic scrambling?
A1: ¹⁵N metabolic scrambling is the undesired redistribution of the heavy nitrogen isotope (¹⁵N) from a labeled amino acid to other amino acids within the expressed protein. This occurs when the host cell's metabolic pathways, primarily transamination reactions, interconvert amino acids, leading to a dilution of the specific isotopic label.[1][2][3] This phenomenon complicates NMR spectral analysis and can lead to incorrect structural or dynamic interpretations.
Q2: Which amino acids are most susceptible to ¹⁵N scrambling?
A2: The susceptibility of amino acids to scrambling varies depending on the expression system.
-
In E. coli , amino acids like Alanine (Ala), Aspartate (Asp), Glutamate (Glu), Isoleucine (Ile), Leucine (Leu), and Valine (Val) are highly prone to scrambling due to their central roles in metabolism.[4]
-
In mammalian cells (e.g., HEK293) , significant scrambling is observed for Alanine (Ala), Aspartate (Asp), Glutamate (Glu), Isoleucine (Ile), Leucine (Leu), and Valine (Val).[2] Cysteine (Cys), Phenylalanine (Phe), Histidine (His), Lysine (Lys), Methionine (Met), Asparagine (Asn), Arginine (Arg), Threonine (Thr), Tryptophan (Trp), and Tyrosine (Tyr) show minimal scrambling. Glycine (Gly) and Serine (Ser) can interconvert.
-
In insect cells (e.g., Sf9) , transamination is generally less extensive than in E. coli, but scrambling can still occur, particularly involving alanine, aspartate, and glutamate.
Q3: What are the primary strategies to reduce ¹⁵N scrambling?
A3: Several strategies can be employed to minimize ¹⁵N scrambling:
-
Use of Aminotransferase Inhibitors: Chemical inhibitors can block the enzymes responsible for amino acid interconversion.
-
Employing Amino Acid Auxotrophic Strains: Using host strains that cannot synthesize certain amino acids ensures that the labeled amino acid provided in the media is directly incorporated without metabolic conversion.
-
Optimizing Culture Conditions: Adjusting media composition and growth parameters can influence metabolic fluxes and reduce scrambling.
-
Utilizing Cell-Free Expression Systems: These systems have significantly lower metabolic activity, leading to minimal scrambling.
Troubleshooting Guides
Issue 1: High levels of scrambling observed in ¹⁵N-labeled protein expressed in E. coli.
Possible Cause 1: High activity of endogenous aminotransferases.
-
Solution: Inhibit aminotransferase activity.
-
Add aminotransferase inhibitors such as L-cycloserine or aminooxyacetic acid to the culture medium. Pre-incubation with the inhibitor before inducing protein expression can increase its effectiveness.
-
Possible Cause 2: The host strain has active biosynthetic pathways for the labeled amino acid.
-
Solution: Use an amino acid auxotrophic E. coli strain.
-
Select a strain that has a genetic knockout in the biosynthetic pathway of the amino acid you are labeling. This forces the cell to utilize the exogenously supplied ¹⁵N-labeled amino acid for protein synthesis.
-
Possible Cause 3: Sub-optimal media composition.
-
Solution: Supplement the minimal medium.
-
Add a mixture of all other 19 unlabeled amino acids to the growth medium. This can create feedback inhibition on the biosynthetic pathways, reducing the conversion of the ¹⁵N-labeled amino acid.
-
Issue 2: Significant scrambling of Isoleucine (Ile) and Valine (Val) in HEK293 cells.
Possible Cause: High concentration of the labeled amino acid in the medium, leading to increased metabolism.
-
Solution: Adjust the concentration of the ¹⁵N-labeled amino acid.
-
Reducing the concentration of ¹⁵N-labeled Isoleucine or Valine from 100 mg/L to 25 mg/L has been shown to significantly decrease metabolic scrambling.
-
Issue 3: Scrambling still observed even when using selective labeling strategies.
Possible Cause: Incomplete inhibition of aminotransferases or leaky biosynthetic pathways.
-
Solution 1: Optimize inhibitor concentration and incubation time.
-
Perform a titration experiment to determine the optimal concentration of the aminotransferase inhibitor that minimizes scrambling without significantly impacting cell viability and protein yield.
-
-
Solution 2: Combine strategies.
-
Consider using an auxotrophic strain in combination with the addition of unlabeled amino acids to further suppress any residual metabolic activity.
-
Quantitative Data Summary
Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells.
| Labeled Amino Acid | Scrambling Level | Observed Transversions |
| Alanine (A) | Significant | - |
| Aspartate (D) | Significant | - |
| Glutamate (E) | Significant | - |
| Isoleucine (I) | Significant | Can be reduced by lowering concentration |
| Leucine (L) | Significant | - |
| Valine (V) | Significant | Can be reduced by lowering concentration |
| Glycine (G) | Interconversion | Serine (S) |
| Serine (S) | Interconversion | Glycine (G) |
| Cysteine (C) | Minimal | - |
| Phenylalanine (F) | Minimal | - |
| Histidine (H) | Minimal | - |
| Lysine (K) | Minimal | - |
| Methionine (M) | Minimal | - |
| Asparagine (N) | Minimal | - |
| Arginine (R) | Minimal | - |
| Threonine (T) | Minimal | - |
| Tryptophan (W) | Minimal | - |
| Tyrosine (Y) | Minimal | - |
Data synthesized from Subedi et al. (2021).
Table 2: Effectiveness of Aminotransferase Inhibitors in Reducing Enzyme Activity.
| Inhibitor | Target Enzyme | Concentration | % Inhibition | Expression System Context |
| L-Cycloserine | Alanine Aminotransferase | 50 µM | ~90% | Rat Hepatocytes |
| L-Cycloserine | Aspartate Aminotransferase | 50 µM | ~10% | Rat Hepatocytes |
| L-2-amino-4-methoxy-trans-but-3-enoic acid | Aspartate Aminotransferase | 400 µM | 90-95% | Rat Hepatocytes |
| L-2-amino-4-methoxy-trans-but-3-enoic acid | Alanine Aminotransferase | 400 µM | 15-30% | Rat Hepatocytes |
Data is indicative of inhibitor effectiveness and may require optimization for specific expression systems.
Experimental Protocols
Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli using M9 Minimal Medium
This protocol is a standard method for producing uniformly ¹⁵N-labeled protein for NMR analysis.
Materials:
-
E. coli expression strain transformed with the plasmid of interest.
-
M9 minimal medium plates.
-
10x M9 salts (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 5 g ¹⁵NH₄Cl per liter).
-
20% (w/v) Glucose (sterile).
-
1 M MgSO₄ (sterile).
-
1 M CaCl₂ (sterile).
-
100x Trace elements solution.
-
Biotin (1 mg/ml, filter-sterilized).
-
Thiamin (1 mg/ml, filter-sterilized).
-
Appropriate antibiotics.
-
IPTG (1 M stock, or other appropriate inducer).
Procedure:
-
Streak the transformed E. coli on an M9 minimal medium plate with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a 5 mL starter culture in M9 minimal medium and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of M9 minimal medium with the 5 mL overnight culture.
-
Grow the culture at the optimal temperature for your protein (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture for the desired expression time (typically 3-5 hours at 37°C or 16-18 hours at 20°C).
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet can be stored at -80°C until purification.
Protocol 2: Reducing ¹⁵N Scrambling in HEK293 Cells by Adjusting Amino Acid Concentration
This protocol is adapted from a study demonstrating reduced scrambling for Valine and Isoleucine.
Materials:
-
HEK293 suspension cells.
-
Expression plasmid.
-
Culture medium for HEK293 cells.
-
¹⁵N-labeled Valine or Isoleucine.
-
Unlabeled amino acid stocks.
Procedure:
-
Grow HEK293 cells in suspension culture.
-
Transiently transfect the cells with the expression plasmid.
-
Replace the growth medium with fresh medium containing a reduced concentration of the ¹⁵N-labeled amino acid (e.g., 25 mg/L instead of the standard 100 mg/L).
-
Supplement the medium with the other 19 unlabeled amino acids at their standard concentrations.
-
Culture the cells for the required duration for protein expression.
-
Harvest the cells or the supernatant for protein purification.
Visualizations
References
Optimizing cleavage cocktail for peptides with 15N-alanine.
Optimizing Cleavage Cocktail for Peptides with 15N-Alanine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing 15N-labeled alanine. The information is designed to help you optimize your cleavage protocol to ensure high yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Does the presence of a 15N-labeled alanine require a special cleavage cocktail?
In most cases, a standard cleavage cocktail is sufficient for peptides containing 15N-alanine.[1] The 15N isotope is a stable, non-radioactive isotope that does not typically interfere with the chemical reactions of cleavage. The primary considerations for your cleavage cocktail will depend on the other amino acids in your peptide sequence, particularly those with sensitive side chains.
Q2: What is the purpose of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
In Fmoc-based SPPS, the cleavage cocktail serves two main functions:
-
Cleavage: To break the bond between the C-terminal amino acid and the solid support resin.
-
Deprotection: To remove the acid-labile protecting groups from the amino acid side chains.
This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1]
Q3: Why are scavengers necessary in a cleavage cocktail?
During the acidic cleavage process, highly reactive carbocations are generated from the protecting groups and the resin linker. These cations can re-attach to electron-rich amino acid residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can modify the peptide.[1]
Q4: How do I choose the right cleavage cocktail for my peptide containing 15N-alanine?
The choice of cleavage cocktail is dictated by the other amino acid residues in your peptide sequence, not the 15N-alanine itself. A good starting point for peptides without sensitive residues is a simple TFA/Triisopropylsilane (TIS)/Water mixture. For peptides containing sensitive residues, more complex cocktails with additional scavengers are required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time (typically 1-4 hours). - Ensure the peptide-resin is well-suspended in the cleavage cocktail. - After filtration, wash the resin with a fresh aliquot of the cleavage cocktail. |
| Residual DMF from synthesis neutralizing the TFA. | - Wash the resin thoroughly with dichloromethane (DCM) before cleavage to remove any residual DMF. | |
| Peptide is soluble in the precipitation solvent (e.g., diethyl ether). | - Ensure the ether is ice-cold to maximize precipitation. - Use a larger volume of cold ether. - Concentrate the TFA filtrate before adding it to the cold ether. | |
| Presence of Impurities in HPLC/LC-MS | Incomplete removal of side-chain protecting groups. | - Increase the cleavage reaction time. For residues like Arg(Pbf), longer deprotection times may be necessary. - Use a stronger cleavage cocktail with appropriate scavengers. |
| Side reactions due to reactive carbocations. | - Ensure the correct scavengers are used for the sensitive amino acids in your sequence (see table below). - Use a freshly prepared cleavage cocktail. | |
| Oxidation of sensitive residues (Met, Cys, Trp). | - Blanket the reaction with an inert gas like nitrogen or argon. - Use a cleavage cocktail containing scavengers that prevent oxidation, such as 1,2-ethanedithiol (EDT). |
Common Cleavage Cocktails
The following table summarizes some commonly used cleavage cocktails. The selection should be based on the amino acid composition of your peptide.
| Cocktail Name | Composition (v/v) | Primary Application |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" cocktail for peptides with trityl-based protecting groups. Does not prevent methionine oxidation. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide (w/w) | For peptides containing Methionine to prevent oxidation. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| TFA/TIS/EDT/H₂O | 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H₂O | Recommended for peptides containing Cysteine to prevent oxidation and side reactions. |
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), DMS (Dimethyl Sulfide).
Experimental Protocols
Standard Cleavage Protocol for a Peptide with 15N-Alanine (and no other sensitive residues)
-
Resin Preparation: After synthesis, ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the suspension to stand at room temperature for 1-4 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture.
-
Collect the filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.
-
-
Peptide Isolation:
-
Allow the ether suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Standard experimental workflow for peptide cleavage and isolation.
References
Validation & Comparative
A Researcher's Guide to Confirming 15N Incorporation in Peptides by Mass Spectrometry
For researchers in proteomics, drug development, and molecular biology, stable isotope labeling with 15N is a cornerstone for quantitative analysis of peptides and proteins. Confirming the successful incorporation of these heavy isotopes is a critical first step for the reliability of downstream quantitative studies. This guide provides a comprehensive comparison of mass spectrometry-based methods to confirm and quantify 15N incorporation in peptides, complete with experimental protocols and data analysis workflows.
Principles of 15N Incorporation Analysis
The confirmation of 15N incorporation hinges on a fundamental principle: the mass difference between the 14N and 15N isotopes. Each nitrogen atom within a peptide that is replaced by a 15N atom increases the peptide's monoisotopic mass by approximately 0.997 Da. By precisely measuring the mass of the labeled peptide, mass spectrometry allows for the direct confirmation and quantification of 15N incorporation.
The primary methods for this analysis involve:
-
Full Scan Mass Spectrometry (MS1): This technique provides the isotopic distribution of the peptide. An unlabeled peptide will exhibit a characteristic isotopic pattern primarily due to the natural abundance of 13C. A fully 15N-labeled peptide will show a significant mass shift corresponding to the number of nitrogen atoms in its sequence. Incompletely labeled samples will present more complex, overlapping isotopic patterns.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide ion allows for the localization of the 15N label within the peptide sequence. By analyzing the mass shift of the fragment ions (b- and y-ions), researchers can confirm that the label has been incorporated into the peptide backbone.
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometry platform can significantly impact the quality and detail of the 15N incorporation analysis. The two most common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with various mass analyzers, offer distinct advantages.
| Feature | ESI-Orbitrap | MALDI-TOF |
| Ionization | Soft ionization of analytes in solution | Co-crystallization with a matrix, pulsed laser desorption |
| Mass Accuracy | High (< 5 ppm) | Moderate to High (5-20 ppm) |
| Resolution | Very High (>100,000) | High (>20,000) |
| Sensitivity | High (femtomole to attomole) | High (femtomole to picomole) |
| Throughput | High (coupled with LC) | Very High (suitable for large sample sets) |
| Data Complexity | Can be complex due to multiple charge states | Simpler spectra with predominantly singly charged ions |
| Best For | High-resolution analysis of complex mixtures, accurate mass determination, and MS/MS fragmentation. | Rapid screening of many samples, analysis of simpler mixtures, and robust performance. |
Experimental Protocols for 15N Labeling
The successful incorporation of 15N into peptides begins with a robust labeling strategy. Two common methods are metabolic labeling in cell culture and in vitro labeling using cell-free expression systems.
Protocol 1: Metabolic Labeling of Peptides in E. coli
This method involves growing E. coli in a minimal medium where the sole nitrogen source is 15N-labeled.
-
Prepare M9 Minimal Medium: Prepare 1L of M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose), but omitting the standard nitrogen source (NH4Cl).
-
Add 15N Source: Supplement the medium with 1 g/L of 15NH4Cl (or other 15N-labeled nitrogen source).
-
Inoculation: Inoculate the 15N-M9 medium with a starter culture of the E. coli strain expressing the protein of interest.
-
Growth and Induction: Grow the culture at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvesting: After a suitable induction period (e.g., 3-4 hours at 37°C or overnight at 18°C), harvest the cells by centrifugation.
-
Protein Purification: Purify the protein of interest using standard chromatography techniques.
-
Proteolytic Digestion: Digest the purified protein into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS or MALDI-MS.
Protocol 2: 15N Labeling using a Cell-Free Expression System
Cell-free systems offer a faster alternative for producing 15N-labeled peptides, particularly for proteins that are toxic to cells.
-
Prepare the Reaction Mixture: Assemble the cell-free reaction mixture according to the manufacturer's protocol. This typically includes a cell extract (e.g., E. coli or wheat germ), an energy source, and buffers.
-
Add 15N Amino Acids: Replace the standard amino acid mixture with one containing 15N-labeled amino acids.
-
Add DNA Template: Add the plasmid or linear DNA encoding the protein of interest to the reaction mixture.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 37°C) for a period ranging from a few hours to overnight to allow for protein synthesis.
-
Purification (Optional): If necessary, purify the expressed protein. For direct analysis of peptides, this step may be omitted.
-
Proteolytic Digestion: Digest the protein in the reaction mixture using trypsin or another suitable protease.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by mass spectrometry.
Data Analysis Workflow
The analysis of mass spectrometry data to confirm 15N incorporation follows a logical progression, from initial spectral inspection to detailed quantitative analysis.
Caption: Workflow for confirming 15N incorporation in peptides.
Calculating the Theoretical Mass Shift
The expected mass shift is calculated based on the number of nitrogen atoms in the peptide's amino acid sequence.
Formula: Mass Shift = (Number of Nitrogen Atoms) x (Mass of 15N - Mass of 14N) Mass Shift ≈ (Number of Nitrogen Atoms) x 0.997 Da
Analyzing the Isotopic Profile
High-resolution mass spectrometry is crucial for resolving the isotopic patterns of unlabeled, partially labeled, and fully labeled peptides. The percentage of incorporation can be estimated by comparing the relative intensities of the mass peaks corresponding to these different species. Several software tools, such as Protein Prospector, can aid in this analysis by simulating theoretical isotopic distributions for varying levels of 15N enrichment and comparing them to the experimental data.
Tandem MS for Localization
MS/MS analysis provides definitive evidence of incorporation into the peptide backbone. The mass of fragment ions (b- and y-ions) will be shifted if they contain 15N atoms. By comparing the fragmentation pattern of the labeled peptide to its unlabeled counterpart, the location of the 15N atoms can be confirmed.
Comparison of Labeling Strategies
The choice between metabolic and cell-free labeling depends on the specific research goals, the nature of the protein, and available resources.
| Feature | Metabolic Labeling (in vivo) | Cell-Free Labeling (in vitro) |
| Efficiency | Can achieve >98% incorporation | High, often near 100% |
| Time | Days to weeks (cell growth and adaptation) | Hours |
| Cost | Generally lower for large-scale production | Can be higher per unit of protein |
| Protein Type | Limited by cellular toxicity and expression levels | Suitable for toxic or difficult-to-express proteins |
| Scalability | Highly scalable for large quantities | More suitable for small to moderate scale |
| Contamination | Potential for contamination from cellular proteins | Cleaner system with fewer contaminating proteins |
Conclusion
Confirming 15N incorporation in peptides is a critical quality control step in quantitative proteomics. By leveraging high-resolution mass spectrometry and appropriate data analysis strategies, researchers can confidently verify the successful labeling of their peptides. The choice of mass spectrometry platform and labeling method should be guided by the specific requirements of the experiment, including the complexity of the sample, the desired level of detail, and available resources. The protocols and comparisons provided in this guide offer a framework for researchers to design and execute robust experiments for the confirmation of 15N incorporation, ensuring the accuracy and reliability of their quantitative proteomic data.
Navigating Purity Analysis of Fmoc-Ala-OH-15N: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of isotopically labeled amino acids is a critical parameter influencing experimental outcomes and the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of N-(9-fluorenylmethoxycarbonyl)-L-alanine-15N (Fmoc-Ala-OH-15N). Supported by experimental data and detailed protocols, this document aims to equip scientists with the necessary information to make informed decisions on quality control.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for determining the chemical purity of Fmoc-amino acids, offering high resolution and sensitivity in separating the main compound from potential impurities.[1] For this compound, a reversed-phase HPLC method is typically employed to quantify process-related impurities and degradation products.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the primary method for purity determination, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and orthogonal data, offering a more complete purity profile. The selection of a particular method or a combination thereof depends on the specific requirements of the analysis, including the need for structural confirmation, quantification of specific impurities, and the desired level of sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Function | Separation, quantification, and identification of components in a mixture. | Structural elucidation and quantification. | Molecular weight determination and identification of components. |
| Strengths | - High resolution and sensitivity.[1]- Gold standard for chemical and enantiomeric purity analysis.[1]- Well-established and robust methodology. | - Provides detailed structural information.[2]- Non-destructive technique.[1]- Can be quantitative (qNMR) without a reference standard for the analyte. | - High sensitivity for molecular weight confirmation.- Can identify impurities by their mass-to-charge ratio. |
| Limitations | - Requires reference standards for accurate quantification of impurities.- Co-elution can lead to inaccurate results.- Response factors of impurities may differ. | - Lower sensitivity compared to HPLC and MS.- Signal overlap can complicate quantification in complex mixtures.- More expensive instrumentation. | - Typically not inherently quantitative without internal standards.- Ionization efficiency can vary between compounds. |
| Typical Use Case | Routine purity testing, detection of known and unknown impurities, stability studies. | Structural confirmation, identification and quantification of major impurities, orthogonal purity assessment. | Confirmation of molecular identity, identification of trace impurities and adducts. |
Quantitative Data Summary
A typical Certificate of Analysis for commercially available this compound demonstrates the high purity achievable and the methods used for its verification.
| Parameter | Specification | Method |
| Purity (HPLC) | ≥ 99% | Reversed-Phase HPLC |
| Isotopic Enrichment | ≥ 98 atom % 15N | Mass Spectrometry or NMR |
| Optical Purity | ≥ 99.8% enantiomeric excess (for L-form) | Chiral HPLC |
| Reference: |
Common impurities that can be detected and quantified by HPLC include:
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH: Formed from a Lossen-type rearrangement during the introduction of the Fmoc group.
-
Fmoc-Ala-Ala-OH (Dipeptide): Results from the unintended activation of the carboxyl group.
-
Free Alanine: From incomplete reaction or degradation.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are standard protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from its potential synthesis-related impurities.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of Fmoc-amino acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and can be used to identify and quantify impurities that have distinct proton signals from the main component.
Workflow for NMR Purity Assessment
Caption: Workflow for NMR spectroscopy for purity assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as DMSO-d6 or CDCl3.
-
Experiments: Standard ¹H NMR and ¹³C NMR are typically performed.
-
Sample Preparation: Dissolve a precise amount of the sample in the deuterated solvent in an NMR tube.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and identifying any impurities with different mass-to-charge ratios.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis of Fmoc-amino acids.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Typically positive or negative ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile/water with 0.1% formic acid, to a concentration of approximately 0.1 mg/mL.
Logical Relationship of Purity Assessment
The combination of these analytical techniques provides a comprehensive understanding of the purity of this compound, ensuring the quality and reliability of this critical reagent in peptide synthesis.
Caption: Relationship between analytical techniques and purity information.
By utilizing a multi-faceted analytical approach, researchers can confidently ascertain the purity of this compound, thereby ensuring the integrity of their synthetic peptides and the reliability of their experimental data.
References
A Researcher's Guide: Comparing Fmoc-Ala-OH-¹⁵N and Unlabeled Fmoc-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of building blocks is fundamental to the success and applicability of the final product. While Fmoc-L-Alanine (Fmoc-Ala-OH) is a staple for incorporating alanine into a peptide sequence, its stable isotope-labeled counterpart, Fmoc-Ala-OH-¹⁵N, offers distinct advantages for specific analytical applications.[1] This guide provides an objective, data-driven comparison of these two reagents in the context of Solid-Phase Peptide Synthesis (SPPS), outlining their respective properties, performance, and ideal use cases to aid researchers in making informed decisions.
The core distinction between the labeled and unlabeled versions lies not in their chemical reactivity during synthesis but in the analytical utility of the resulting peptide.[2][3] Stable isotope substitution of ¹⁴N with ¹⁵N creates a molecule with nearly identical physicochemical properties and reactivity, ensuring that synthesis protocols remain unchanged.[2] However, the one-dalton mass difference and unique nuclear spin properties of the ¹⁵N isotope are powerful tools for advanced analytical techniques.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of both molecules are virtually identical, with the exception of the molecular weight, which is increased by the mass of the heavy isotope.
| Property | Fmoc-Ala-OH (Unlabeled) | Fmoc-Ala-OH-¹⁵N (Labeled) |
| Molecular Formula | C₁₈H₁₇NO₄[4] | C₁₈H₁₇¹⁵NO₄ |
| Molecular Weight | 311.33 g/mol | 312.33 g/mol |
| CAS Number | 35661-39-3 | 117398-49-9 |
| Mass Shift | N/A | M+1 |
| Melting Point | 147-153 °C | 147-153 °C |
| Typical Chemical Purity | ≥98% | ≥98% |
| Typical Isotopic Purity | N/A | ≥98 atom % ¹⁵N |
Performance and Considerations in SPPS
From a synthesis perspective, Fmoc-Ala-OH and its ¹⁵N-labeled version can be considered interchangeable.
-
Coupling and Deprotection: The isotopic substitution has no discernible effect on the kinetics of amide bond formation or Fmoc-group removal. Standard coupling reagents (e.g., HBTU, HCTU) and deprotection reagents (e.g., piperidine) will perform with the same efficiency for both compounds.
-
Purification: It is critical to note that the final labeled and any potential unlabeled peptide contaminants are impossible to separate by standard reverse-phase HPLC, as they share identical physiochemical properties. Therefore, the isotopic purity of the final peptide is entirely dependent on the isotopic enrichment of the starting Fmoc-Ala-OH-¹⁵N reagent. High-quality, isotopically pure reagents are essential.
Application-Specific Advantages: The Deciding Factor
The decision to use the ¹⁵N-labeled version is dictated entirely by the downstream application and the need for analytical distinction.
| Application | Fmoc-Ala-OH (Unlabeled) | Fmoc-Ala-OH-¹⁵N (Labeled) |
| General Peptide Synthesis | Standard Choice. Used for creating peptides for general biological assays, structural studies (X-ray, CD), and initial drug discovery screening. | Not Cost-Effective. Offers no advantage over the unlabeled version for these applications. |
| Quantitative Mass Spectrometry | Used to create the native peptide of interest. | Ideal. The resulting ¹⁵N-peptide serves as a perfect internal standard for absolute quantification of the native peptide in complex biological samples like plasma or cell lysates. |
| NMR Spectroscopy | Can be used, but nitrogen signals are not directly observable. | Essential. Enables advanced NMR studies for determining protein/peptide structure, dynamics, and folding. Site-specific ¹⁵N labeling allows for unambiguous signal assignment in complex spectra and is critical for experiments like ¹H-¹⁵N HSQC. |
| Metabolic Tracing | Not applicable. | Enabling. Allows for tracing the fate of a peptide or its metabolic byproducts in biological systems. |
| MS Fragmentation Analysis | Standard fragmentation patterns are observed. | Confirmatory. Helps confirm peptide sequences (de novo sequencing) by identifying which fragment ions contain the labeled nitrogen atom, adding a layer of certainty to protein identification. |
Mandatory Visualizations
The following diagrams illustrate key workflows and decision points related to the use of these reagents in SPPS.
Caption: A diagram of the standard Fmoc-SPPS workflow.
Caption: A flowchart for choosing between labeled and unlabeled reagents.
Experimental Protocols
The following protocols are generalized and applicable for the incorporation of both Fmoc-Ala-OH and Fmoc-Ala-OH-¹⁵N.
Protocol 1: Manual SPPS Coupling Cycle (0.1 mmol scale)
This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.
-
Resin Preparation:
-
Start with 200 mg of a suitable pre-loaded Wang or Rink Amide resin (e.g., substitution 0.5 mmol/g) in a fritted syringe reaction vessel.
-
Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes, then drain.
-
-
Fmoc Deprotection:
-
Add 4 mL of 20% piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the desired Fmoc-Ala-OH (labeled or unlabeled, 0.5 mmol, ~156 mg), a coupling agent like HBTU (0.49 mmol, ~186 mg), and a base like N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL) in 3 mL of DMF.
-
Allow this mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Final Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL).
-
The resin is now ready for the next coupling cycle or final cleavage.
-
Protocol 2: Peptide Cleavage and Mass Spectrometry Analysis
This protocol describes the cleavage of the completed peptide from the resin and how to verify the incorporation of the ¹⁵N label.
-
Resin Preparation:
-
After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage from Resin:
-
Prepare a fresh cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Handle TFA in a fume hood with appropriate personal protective equipment).
-
Add ~2 mL of the cleavage cocktail to the dry resin.
-
Agitate gently for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate (containing the peptide) into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 10 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Allow the final peptide pellet to air-dry to remove residual ether, then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.
-
-
Mass Spectrometry Verification:
-
Prepare a sample of the lyophilized peptide for MALDI-TOF or ESI mass spectrometry.
-
Acquire the mass spectrum.
-
Expected Result: The peptide synthesized with Fmoc-Ala-OH-¹⁵N will show a molecular ion peak that is +1 Da higher for each incorporated ¹⁵N label compared to the theoretical mass of the peptide synthesized with unlabeled Fmoc-Ala-OH. This confirms the successful incorporation of the stable isotope.
-
References
A Researcher's Guide: 15N vs. 13C Labeled Amino Acids for Protein NMR Studies
For researchers, scientists, and drug development professionals, the strategic choice between 15N and 13C labeled amino acids is a critical step in designing nuclear magnetic resonance (NMR) experiments to elucidate protein structure, dynamics, and interactions. This guide provides an objective comparison of these isotopic labeling strategies, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
Stable isotope labeling is a cornerstone of modern biomolecular NMR, enabling the study of proteins that are otherwise too complex for analysis by proton (¹H) NMR alone.[1] By replacing naturally low-abundance isotopes with their NMR-active counterparts, ¹⁵N and ¹³C, researchers can significantly enhance spectral dispersion and sensitivity.[2] This allows for the application of powerful multidimensional heteronuclear NMR techniques to probe the intricacies of protein architecture and function at an atomic level.[2][]
At a Glance: 15N vs. 13C Labeling Strategies
The decision to use ¹⁵N or ¹³C labeling, or a combination of both, is dictated by the specific research question, the size of the protein, and budgetary considerations.[4] While ¹⁵N labeling is often the first step for many protein NMR studies, ¹³C labeling provides a wealth of information about the carbon backbone and side chains.
| Feature | 15N Labeled Amino Acids | 13C Labeled Amino Acids | Dual 13C/15N Labeling |
| Primary Application | Protein structure, dynamics, folding analysis, and ligand binding studies. | Detailed structural analysis, side-chain dynamics, and studies of protein-ligand interactions. | De novo structure determination of proteins, comprehensive resonance assignment. |
| Key NMR Experiment | ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) - the "fingerprint" spectrum of a protein. | ¹H-¹³C HSQC, HNCACB, HN(CO)CACB, etc. | Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB). |
| Information Obtained | Backbone amide proton and nitrogen chemical shifts for each non-proline residue. | Carbon backbone and side-chain chemical shifts. | Sequential backbone and side-chain resonance assignments. |
| Spectral Complexity | Relatively simple, with one peak per non-proline residue in a 2D ¹H-¹⁵N HSQC. | More complex due to the larger number of carbon atoms and smaller chemical shift dispersion for aliphatic carbons. | Highly complex, requiring 3D and higher-dimensional experiments for resolution. |
| Relative Cost | Generally less expensive than ¹³C labeling. | More expensive due to the higher cost of ¹³C-glucose. | Most expensive option due to the need for both ¹⁵N and ¹³C sources. |
| Natural Abundance | ~0.37% for ¹⁵N. | ~1.1% for ¹³C. | N/A |
Delving Deeper: The Rationale Behind the Choice
The Power of ¹⁵N Labeling
Uniform ¹⁵N labeling is often the initial and most straightforward approach for protein NMR. The resulting ¹H-¹⁵N HSQC spectrum provides a unique signal for the backbone amide of each amino acid residue (except for proline), effectively serving as a protein's fingerprint. This spectrum is invaluable for:
-
Assessing protein folding and purity: A well-dispersed spectrum is indicative of a properly folded protein.
-
Mapping protein-ligand interactions: Changes in the chemical shifts of specific amide protons upon the addition of a ligand can identify the binding site.
-
Studying protein dynamics: Variations in peak intensities and line widths can provide insights into the flexibility of different regions of the protein.
The primary advantage of ¹⁵N labeling lies in the simplicity of the resulting spectra and the lower cost compared to ¹³C labeling.
Unlocking Detailed Structural Information with ¹³C Labeling
While ¹⁵N labeling provides crucial information about the protein backbone, ¹³C labeling is essential for obtaining a more comprehensive structural picture. By labeling the carbon atoms, researchers can utilize a suite of triple-resonance NMR experiments to sequentially assign the backbone and side-chain resonances. This detailed assignment is a prerequisite for determining the three-dimensional structure of a protein.
Fully ¹³C-labeled proteins produce complex spectra, often necessitating the combination with ¹⁵N labeling and the use of multidimensional NMR for complete peak assignment. There are also selective ¹³C labeling strategies, where only specific types of amino acids or specific carbon positions are labeled, which can simplify spectra and aid in resonance assignment.
The Synergy of Dual ¹³C/¹⁵N Labeling
For de novo protein structure determination, dual labeling with both ¹³C and ¹⁵N is the gold standard. This approach, often referred to as double labeling, enables a suite of powerful triple-resonance experiments that correlate the ¹H, ¹⁵N, and ¹³C nuclei of the protein backbone and side chains. These experiments are the workhorse for obtaining the sequential assignments required for high-resolution structure calculation. For larger proteins, triple labeling with the inclusion of deuterium (²H) can be employed to improve spectral quality.
Experimental Protocols
The production of isotopically labeled proteins for NMR studies is most commonly achieved through overexpression in Escherichia coli grown in a minimal medium where the sole nitrogen and/or carbon source is isotopically enriched.
Uniform ¹⁵N Labeling Protocol
This protocol outlines the steps for producing a uniformly ¹⁵N-labeled protein in E. coli.
1. Media Preparation (M9 Minimal Media per 1 Liter):
-
Prepare the M9 salt solution (e.g., Na₂HPO₄, KH₂PO₄, NaCl) and autoclave.
-
Separately prepare and sterilize by filtration the following solutions:
-
1 M MgSO₄
-
1 M CaCl₂
-
20% (w/v) glucose (or other carbon source)
-
1 g ¹⁵NH₄Cl (as the sole nitrogen source)
-
-
Aseptically add the sterile solutions to the autoclaved M9 salts.
2. Cell Growth and Protein Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Inoculate a 5-10 mL starter culture in a rich medium (e.g., LB) and grow overnight.
-
The following day, inoculate 1 L of the prepared ¹⁵N-M9 minimal medium with the starter culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the cells for the desired time and temperature for optimal protein expression.
3. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques.
Uniform ¹³C,¹⁵N Labeling Protocol
This protocol is for producing a protein that is uniformly labeled with both ¹³C and ¹⁵N.
1. Media Preparation (M9 Minimal Media per 1 Liter):
-
Follow the same procedure as for ¹⁵N labeling, but with the following modifications:
-
Use 1 g of ¹⁵NH₄Cl as the sole nitrogen source.
-
Use 2 g of [U-¹³C₆]-glucose as the sole carbon source.
-
2. Cell Growth, Expression, and Purification:
-
Follow the same procedures as outlined for ¹⁵N labeling.
Visualizing the Workflow
The following diagrams illustrate the general workflow for producing isotopically labeled proteins for NMR studies and the fundamental principle of the ¹H-¹⁵N HSQC experiment.
Workflow for Labeled Protein Production
Principle of the ¹H-¹⁵N HSQC Experiment
Conclusion
The selection between ¹⁵N and ¹³C labeled amino acids is a strategic decision that hinges on the specific goals of the NMR study. For initial characterization, interaction studies, and dynamics, ¹⁵N labeling provides a cost-effective and powerful solution. For detailed structural elucidation, ¹³C labeling, often in conjunction with ¹⁵N labeling, is indispensable. By understanding the principles, advantages, and experimental considerations of each approach, researchers can effectively harness the power of NMR spectroscopy to unravel the complexities of protein structure and function, ultimately accelerating scientific discovery and drug development.
References
A Comparative Guide to the Validation of a 15N-Alanine Containing Peptide Sequence by MS/MS
For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is a critical step in ensuring the identity, purity, and quality of synthetic peptides and protein constructs. The incorporation of stable isotopes, such as 15N-alanine, provides a powerful tool for unambiguous sequence confirmation. This guide offers an objective comparison of tandem mass spectrometry (MS/MS) for the validation of a 15N-alanine containing peptide against the traditional Edman degradation method, supported by experimental data and detailed protocols.
Tandem mass spectrometry has emerged as a high-throughput and sensitive method for peptide sequencing, offering advantages in speed and the ability to characterize complex mixtures and post-translationally modified peptides.[1][2][3] In contrast, Edman degradation, a chemical sequencing method, provides direct N-terminal sequence information with high accuracy for single, purified peptides.[2][4] The choice between these methods often depends on the specific experimental goals, sample complexity, and the level of detail required for validation.
This guide will delve into the principles of MS/MS-based validation of a 15N-alanine labeled peptide, presenting a detailed experimental workflow and a quantitative comparison with Edman degradation.
Unambiguous Validation with 15N-Alanine and MS/MS
The core principle behind using 15N-alanine for peptide sequence validation lies in the predictable mass shift it introduces into the peptide's fragmentation pattern during MS/MS analysis. Alanine contains one nitrogen atom. Therefore, a 15N-labeled alanine will increase the mass of the amino acid residue by approximately 0.997 Da compared to its natural abundance (14N) counterpart.
During collision-induced dissociation (CID) in the mass spectrometer, peptides fragment at the peptide bonds, generating a series of b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass-to-charge (m/z) ratios of these fragment ions, the amino acid sequence can be deduced.
When a 15N-alanine is present in the peptide sequence:
-
All b-ions containing the 15N-alanine will exhibit a +1 Da mass shift.
-
All y-ions containing the 15N-alanine will also show a +1 Da mass shift.
This distinct mass shift provides a clear and unambiguous marker for the presence and position of the alanine residue within the peptide sequence.
Quantitative Comparison of Sequencing Methods
To illustrate the validation process, consider a synthetic peptide with the sequence Gly-Ala-Val-Phe-Leu , where the alanine residue is labeled with 15N.
| Sequencing Method | Speed | Sample Requirement | Throughput | Information Obtained | Confidence in Ala Position |
| MS/MS of 15N-Ala Peptide | High (minutes per sample) | Low (femtomoles to picomoles) | High | Full sequence, PTMs | Very High (mass shift) |
| Edman Degradation | Low (hours per sample) | High (picomoles to nanomoles) | Low | N-terminal sequence | High (direct sequencing) |
Experimental Data: MS/MS Fragmentation of a 15N-Alanine Labeled Peptide
The following table presents the theoretical m/z values for the singly charged b- and y-ions of the peptide Gly-[15N-Ala]-Val-Phe-Leu compared to its unlabeled counterpart. This data clearly demonstrates the +1 Da mass shift in the fragment ions containing the 15N-alanine.
| Ion | Unlabeled Peptide (m/z) | 15N-Labeled Peptide (m/z) | Mass Shift (Da) |
| b1 | 58.06 | 58.06 | 0 |
| b2 | 129.10 | 130.10 | +1 |
| b3 | 228.17 | 229.17 | +1 |
| b4 | 375.24 | 376.24 | +1 |
| y1 | 132.12 | 132.12 | 0 |
| y2 | 279.19 | 279.19 | 0 |
| y3 | 378.26 | 378.26 | 0 |
| y4 | 449.30 | 450.30 | +1 |
This predictable mass shift provides definitive evidence for the incorporation and position of the 15N-alanine within the peptide sequence, thus validating its primary structure.
Experimental Protocols
Synthesis of 15N-Alanine Labeled Peptide
The synthesis of the 15N-alanine labeled peptide can be performed using standard solid-phase peptide synthesis (SPPS) protocols. The key step involves the use of Fmoc-L-Alanine (15N, 98%) during the appropriate coupling cycle. The synthesis is typically carried out on a peptide synthesizer.
Sample Preparation for LC-MS/MS Analysis
-
Dissolution: Dissolve the synthesized and purified 15N-alanine labeled peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the peptide stock solution with the same solvent to a working concentration suitable for LC-MS/MS analysis (e.g., 10 pmol/µL).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min is a good starting point.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan MS1 spectra over a mass range of m/z 300-1500.
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use collision-induced dissociation (CID) with a normalized collision energy of 25-35%.
-
Acquire MS/MS spectra for the fragment ions.
-
-
Visualizing the Validation Workflow
The following diagram illustrates the experimental workflow for the validation of a 15N-alanine containing peptide by MS/MS.
Logical Relationship: MS/MS vs. Edman Degradation
The choice between MS/MS and Edman degradation for peptide sequence validation depends on the specific requirements of the study. The following diagram illustrates the decision-making process.
Conclusion
The validation of a peptide sequence containing 15N-alanine by tandem mass spectrometry offers a rapid, sensitive, and highly specific method for confirming the primary structure. The characteristic +1 Da mass shift in the fragment ions containing the labeled amino acid provides unambiguous evidence of its presence and position. While Edman degradation remains a valuable tool for N-terminal sequencing of pure peptides, MS/MS provides a more comprehensive analysis, especially for complex samples and for confirming the entire sequence in a single run. The detailed protocols and comparative data presented in this guide provide researchers with the necessary information to confidently employ MS/MS for the validation of 15N-labeled peptides in their research and development workflows.
References
- 1. uab.edu [uab.edu]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionsource.com [ionsource.com]
A Comparative Guide to Alternative Protecting Groups for 15N-Alanine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely adopted α-amino protecting group, a range of alternative protecting groups offer distinct advantages in specific synthetic contexts, particularly when incorporating isotopically labeled amino acids such as 15N-alanine. This guide provides an objective comparison of the leading alternatives to Fmoc—Boc, Cbz, Alloc, and Teoc—supported by available experimental data and detailed methodologies to inform your synthetic strategy.
At a Glance: A Comparative Overview of Protecting Groups for 15N-Alanine
The choice of a protecting group strategy is fundamentally dictated by its cleavage (deprotection) conditions, which in turn determines its orthogonality with other protecting groups used for amino acid side chains.[1][2] An ideal protecting group should be easy to introduce, stable throughout the synthesis, and readily removed with high efficiency and minimal side reactions.[2][3]
| Feature | Fmoc (Reference) | Boc | Cbz | Alloc | Teoc |
| Full Name | 9-Fluorenylmethoxycarbonyl | tert-Butoxycarbonyl | Carboxybenzyl | Allyloxycarbonyl | 2-(Trimethylsilyl)ethoxycarbonyl |
| Deprotection Condition | Base-labile (e.g., Piperidine)[4] | Acid-labile (e.g., TFA) | Hydrogenolysis (e.g., H₂/Pd) | Pd(0)-catalyzed (e.g., Pd(PPh₃)₄) | Fluoride-mediated (e.g., TBAF) |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups. | Orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to acid- and base-labile groups. | Orthogonal to acid- and base-labile groups. | Orthogonal to acid- and base-labile groups. |
| Key Advantages | Mild deprotection; automation-friendly. | Robust; can reduce aggregation for hydrophobic peptides. | Stable to a wide range of conditions; useful in solution-phase synthesis. | Mild, orthogonal removal; useful for on-resin modifications. | Highly orthogonal; stable to both acidic and basic conditions. |
| Potential Side Reactions | Diketopiperazine formation; aspartimide formation. | tert-butylation of sensitive residues (e.g., Trp, Met). | Incomplete hydrogenolysis can lead to side products. | Side reactions with hydrazine; catalyst poisoning. | Potential for side reactions with certain fluoride sources. |
In-Depth Comparison and Experimental Data
Boc ( tert-Butoxycarbonyl)
The Boc group is the most established alternative to Fmoc, forming the basis of the Boc/Bzl SPPS strategy. Its acid-labile nature provides a truly orthogonal system to the base-labile Fmoc group.
Illustrative Performance Data (Boc vs. Fmoc):
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Purity (%) | Generally 70-85% | Generally >90% |
| Overall Yield (%) | Typically 60-80% | Typically >85% |
| Coupling Efficiency | High, but can be sequence-dependent. | Generally very high with modern coupling reagents. |
Note: Data is illustrative and compiled from syntheses of various peptides. Actual yields and purity can vary significantly based on the specific sequence, coupling reagents, and reaction conditions.
Cbz (Carboxybenzyl)
The Cbz group, a classic protecting group in solution-phase peptide synthesis, is removed by catalytic hydrogenolysis. Its use in solid-phase synthesis is less common but can be advantageous for the synthesis of protected peptide fragments.
Quantitative data for Cbz-15N-alanine in SPPS is sparse. However, the deprotection via hydrogenolysis is generally clean, though the catalyst can sometimes be poisoned by sulfur-containing residues.
Alloc (Allyloxycarbonyl)
The Alloc group offers an excellent orthogonal protection strategy, as it is removed under neutral conditions using a palladium catalyst. This makes it particularly useful for on-resin modifications of peptides. Microwave-assisted deprotection can significantly shorten reaction times and improve efficiency.
Illustrative Deprotection Efficiency of Alloc Group:
| Catalyst System | Scavenger | Reaction Time | Deprotection Efficiency (%) |
| Pd(PPh₃)₄ | Phenylsilane | 2 x 20 min | >95 |
| Pd(PPh₃)₄ / Microwave | Phenylsilane | 2 x 5 min at 38°C | >98 |
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
The Teoc group is a silicon-based protecting group that is cleaved by fluoride ions. It is stable to both acidic and basic conditions, offering a high degree of orthogonality. However, reagents for its introduction can be expensive.
Experimental Protocols
Detailed protocols for the synthesis and deprotection of each protected 15N-alanine are provided below.
Synthesis of Boc-15N-Alanine
This protocol is adapted from general methods for Boc protection of amino acids.
Materials:
-
15N-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 15N-Alanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add a slight excess (1.1 equivalents) of Boc₂O dissolved in dioxane dropwise while maintaining the pH at approximately 10 with the addition of 1M NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-15N-alanine.
Expected Yield: >90%
Deprotection of Boc-15N-Alanine in SPPS
Materials:
-
Boc-15N-Ala-peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Swell the Boc-15N-Ala-peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resulting amine salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM to prepare for the next coupling step.
Synthesis of Cbz-15N-Alanine
This protocol is based on the Schotten-Baumann reaction for Cbz protection.
Materials:
-
15N-Alanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 15N-Alanine in an aqueous solution of Na₂CO₃.
-
Cool the solution to 0°C.
-
Add Cbz-Cl dropwise while vigorously stirring and maintaining a basic pH.
-
Continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl to precipitate the product.
-
Filter, wash with cold water, and dry the Cbz-15N-alanine.
Expected Yield: 80-90%
Deprotection of Cbz-15N-Alanine
Materials:
-
Cbz-15N-Ala-peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a positive pressure of hydrogen gas until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Synthesis of Alloc-15N-Alanine
Materials:
-
15N-Alanine
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Suspend 15N-Alanine in a mixture of water and DCM.
-
Cool to 0°C and add NaHCO₃.
-
Add Alloc-Cl dropwise and stir the biphasic mixture vigorously at room temperature overnight.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the product to obtain pure Alloc-15N-alanine.
Expected Yield: >85%
Deprotection of Alloc-15N-Alanine in SPPS
Materials:
-
Alloc-15N-Ala-peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other scavenger
-
Dichloromethane (DCM), degassed
Procedure:
-
Swell the Alloc-protected peptide-resin in degassed DCM.
-
Add a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents) and PhSiH₃ (10-20 equivalents) in degassed DCM.
-
Gently agitate the mixture under an inert atmosphere (e.g., argon) for 30-60 minutes.
-
Filter the resin and wash thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.
Synthesis of Teoc-15N-Alanine
Materials:
-
15N-Alanine
-
2-(Trimethylsilyl)ethyl p-nitrophenyl carbonate (Teoc-ONp) or Teoc-OSu
-
Triethylamine (TEA) or other base
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
Dissolve 15N-Alanine and TEA in the chosen solvent.
-
Add a solution of Teoc-ONp or Teoc-OSu.
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction mixture by partitioning between ethyl acetate and water, followed by purification of the organic layer.
Deprotection of Teoc-15N-Alanine
Materials:
-
Teoc-15N-Ala-peptide
-
Tetrabutylammonium fluoride (TBAF)
-
Solvent (e.g., THF or acetonitrile)
Procedure:
-
Dissolve the Teoc-protected peptide in the solvent.
-
Add a solution of TBAF (typically 1M in THF).
-
Stir at room temperature until deprotection is complete.
-
Quench the reaction and purify the product.
Visualizing the Synthetic Workflows
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Comparative Guide to Coupling Reagents for Fmoc-Ala-OH-15N in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true when incorporating isotopically labeled amino acids, such as Fmoc-Ala-OH-15N, where high coupling efficiency and minimal side reactions are paramount to ensure the integrity and yield of the final peptide. This guide provides an objective comparison of commonly used coupling reagents for the acylation of this compound, supported by experimental data to facilitate an informed choice for your synthetic strategy.
The formation of a peptide bond requires the activation of the carboxylic acid group of an amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. Modern coupling reagents are broadly categorized into two main families: aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP). While carbodiimides like DIC are also used, they often require an additive to suppress racemization and enhance efficiency. For a non-sterically hindered amino acid like alanine, most modern coupling reagents provide excellent results, however, differences in reaction kinetics, potential side reactions, and overall efficiency exist.
Performance Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly influence the speed of the reaction, the purity of the crude peptide, and the potential for side reactions. The following table summarizes quantitative data from comparative studies, offering insights into the performance of various reagents in the context of coupling Fmoc-Ala-OH.
| Parameter | HATU | HCTU | PyBOP | TBTU | DIC/Oxyma |
| Reaction Half-life (min) [1] | 40 | 40 | 150 | 150 | Slower |
| Acylation Yield (%) [1] | ~100 | ~55 | ~65 | ~60 | Moderate |
| Crude Purity (%) | High (83-91%)[2] | High (79-92%)[2] | Moderate (48-88%)[2] | Good | Good |
| Racemization Potential | Low | Low | Very Low | Low | Low |
| Guanidinylation Risk | Possible | Possible | None | Possible | None |
***Note:** Data on reaction half-life and acylation yield are derived from a kinetic study of aza-peptide bond formation using Fmoc-Ala-OH. While not a direct measure of standard peptide bond formation, it provides a strong comparative indication of the activation efficiency of the carboxylic acid by the respective coupling reagents. Crude purity data is based on the synthesis of benchmark peptides and may vary depending on the sequence and coupling time.
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful peptide synthesis. The following are generalized experimental protocols for the manual solid-phase coupling of this compound using different classes of reagents.
Protocol 1: Coupling with Aminium/Uronium Reagents (HATU, HCTU, HBTU)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminus in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, HCTU; 2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the washed resin. Agitate the reaction mixture at room temperature. Coupling times are typically short, ranging from 5 to 30 minutes for HATU and HCTU, and slightly longer for HBTU.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Once the test is negative (indicating the absence of free primary amines), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Coupling with Phosphonium Reagents (PyBOP)
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the resin. Agitate the reaction mixture at room temperature. Coupling times with PyBOP may be longer than with HATU or HCTU, typically ranging from 1 to 2 hours.
-
Monitoring and Washing: Follow step 6 from Protocol 1.
Protocol 3: Coupling with Carbodiimides (DIC/Oxyma)
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve this compound (3-5 equivalents) and an additive such as Oxyma Pure (3-5 equivalents) in DMF.
-
Coupling: Add the amino acid/additive solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3-5 equivalents). Agitate the reaction mixture at room temperature. Reaction times are generally longer compared to aminium/uronium or phosphonium reagents.
-
Monitoring and Washing: Follow step 6 from Protocol 1.
Visualizing the Workflow
To illustrate the fundamental steps in the coupling process during Fmoc-SPPS, the following diagram outlines the general workflow.
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
For the coupling of the non-hindered amino acid this compound, all the discussed modern coupling reagents can be expected to perform efficiently. However, for applications demanding high speed and maximum purity, HATU and HCTU are often the preferred choices due to their rapid reaction kinetics and the high crude purities they typically afford. PyBOP is a robust alternative that completely avoids the potential side reaction of guanidinylation, which can occur with aminium/uronium-based reagents. DIC/Oxyma represents a cost-effective option, though it generally requires longer reaction times. The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the desired speed, purity, and cost-effectiveness. Careful optimization of the coupling protocol for your specific peptide sequence and synthetic setup is always recommended to achieve the best possible results.
References
A Researcher's Guide to Assessing 15N Labeling Fidelity in Recombinant Proteins
Comparing the Titans: Mass Spectrometry vs. NMR Spectroscopy
The two principal techniques for evaluating ¹⁵N incorporation are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and is suited to different experimental questions.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Direct quantification of isotopic enrichment | Primarily for structural and dynamic studies; indirect assessment of labeling |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole range) |
| Resolution | High mass resolution allows for detailed isotopic pattern analysis | High spectral resolution provides information on the chemical environment of each labeled atom |
| Sample Requirements | Lower sample concentration and purity requirements | Requires high protein concentration and purity |
| Data Interpretation | Can be complex due to overlapping isotopic patterns and metabolic scrambling | Relatively straightforward for qualitative assessment of labeling |
| Throughput | High | Low |
| Cost | Generally lower instrumentation and run time costs | Higher instrumentation and run time costs |
In-Depth Analysis of Methodologies
Mass Spectrometry: The Quantitative Powerhouse
Mass spectrometry offers a direct and highly sensitive method to quantify the percentage of ¹⁵N incorporation. The fundamental principle involves measuring the mass-to-charge ratio (m/z) of the protein or its constituent peptides. The incorporation of ¹⁵N results in a predictable mass shift that can be precisely measured.
Key Approaches:
-
Intact Protein Analysis: The mass of the fully labeled protein is compared to its unlabeled counterpart. While conceptually simple, this method can be challenging for large proteins due to broader peaks and potential for multiple charge states.
-
Peptide-Based Analysis: The protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. This is the more common and robust approach. High-resolution mass analyzers can resolve the isotopic distribution of individual peptides.
Challenges and Solutions:
-
Incomplete Labeling: This results in a broader isotopic cluster for peptides, making it difficult to identify the monoisotopic peak.[1] Software tools can model theoretical isotopic distributions for varying levels of enrichment to find the best fit with the experimental data.[2][3][4]
-
Metabolic Scrambling: The ¹⁵N from the provided source can be metabolically converted and incorporated into other amino acids.[5] Tandem MS (MS/MS) can be used to fragment peptides and pinpoint the location of the ¹⁵N labels, helping to identify scrambling events.
NMR Spectroscopy: The Structural Biologist's Litmus Test
While primarily a tool for determining protein structure and dynamics, NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, serves as an excellent qualitative and semi-quantitative check for ¹⁵N labeling.
Key Insights from NMR:
-
Confirmation of Labeling: A well-dispersed ¹H-¹⁵N HSQC spectrum with the expected number of peaks is a strong indicator of successful expression and labeling of a folded protein.
-
Qualitative Assessment of Fidelity: The uniformity of peak intensities can provide a rough guide to the consistency of labeling across the protein. Significant peak broadening or the absence of expected peaks may indicate issues with protein folding or aggregation, which can sometimes be linked to the labeling process.
-
Identification of Scrambling: In cases of selective labeling (labeling only specific amino acid types), the appearance of peaks from unexpected amino acid residues can indicate metabolic scrambling.
Limitations:
NMR is not the ideal tool for precise quantification of labeling efficiency. While methods exist to estimate incorporation levels from NMR data, they are less direct and more complex than MS-based approaches.
Experimental Protocols
Mass Spectrometry-Based Assessment of ¹⁵N Incorporation
-
Sample Preparation:
-
Take an aliquot of the purified ¹⁵N-labeled protein (10-20 µg).
-
Perform a buffer exchange into a volatile buffer (e.g., 50 mM ammonium bicarbonate).
-
Denature the protein with a denaturant compatible with the chosen protease (e.g., 8 M urea or 0.1% RapiGest SF).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the protein with a protease (e.g., trypsin) overnight at 37°C.
-
Quench the digestion and desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a loading buffer (e.g., 0.1% formic acid).
-
Inject the peptides onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, collecting both MS1 survey scans and MS2 fragmentation scans.
-
-
Data Analysis:
-
Use a software package such as Protein Prospector, MaxQuant, or Skyline to analyze the raw data.
-
Identify peptides by searching the MS2 data against the protein sequence database.
-
For identified peptides, extract the experimental isotopic distribution from the MS1 scan.
-
Compare the experimental isotopic pattern with theoretical patterns generated for different ¹⁵N incorporation levels (e.g., from 90% to 100%).
-
The labeling efficiency is determined by finding the theoretical distribution that best matches the experimental data.
-
NMR-Based Assessment of ¹⁵N Labeling
-
Sample Preparation:
-
Concentrate the purified ¹⁵N-labeled protein to a final concentration of 0.1-1 mM.
-
Buffer exchange into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). The buffer should have low ionic strength to improve spectral quality.
-
Add 5-10% D₂O to the sample for the spectrometer lock.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Place the sample in an NMR spectrometer equipped with a cryoprobe.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Process the spectrum using software such as TopSpin, NMRPipe, or Sparky.
-
Observe the number and dispersion of peaks. For a well-folded protein, the number of peaks should be close to the number of non-proline residues.
-
Poorly dispersed peaks may indicate that the protein is unfolded.
-
The absence of a significant number of expected peaks could suggest aggregation or degradation.
-
For selectively labeled samples, compare the observed peaks with the expected pattern for the labeled amino acids to check for scrambling.
-
Visualizing the Workflows
Caption: Workflow for assessing 15N labeling fidelity using mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ala-OH-15N vs. Boc-Ala-OH-15N
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the path to the final product. The two most established methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present a unique set of advantages and challenges. This guide provides an in-depth, objective comparison of Fmoc-Ala-OH-15N and Boc-Ala-OH-15N, two isotopically labeled building blocks essential for a range of applications, from metabolic studies to advanced NMR-based structural biology. While the ¹⁵N isotopic label is crucial for analytical purposes, it does not significantly alter the chemical reactivity of the amino acid, making the comparison of the protecting group strategies paramount.[1]
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the chemical nature of the Nα-amino protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.[2]
-
The Fmoc Strategy: This modern approach utilizes the base-labile Fmoc group. Deprotection is achieved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] Side-chain protecting groups are generally acid-labile (e.g., tert-butyl), allowing for an orthogonal protection scheme where the Nα-protecting group can be removed without affecting the side chains.[3]
-
The Boc Strategy: As the classical method in solid-phase peptide synthesis (SPPS), the Boc strategy employs an acid-labile Boc group to protect the N-terminus. Deprotection requires moderately strong acid, commonly trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.
Performance Comparison: A Quantitative Look
| Parameter | This compound Strategy | Boc-Ala-OH-15N Strategy | Key Considerations |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., 25-50% TFA in DCM) | Fmoc's mild conditions are compatible with acid-sensitive residues and modifications. Boc's acidic conditions can help disrupt peptide aggregation. |
| Orthogonality | High (Acid-labile side chains) | Quasi-orthogonal (Different acid strengths) | True orthogonality in Fmoc-SPPS allows for more complex synthetic routes, such as on-resin side-chain modifications. |
| Typical Coupling Efficiency | >99% per step | High, but can be affected by aggregation | Alanine is not a sterically hindered amino acid, so high coupling efficiencies are expected with both methods using modern coupling reagents. |
| Crude Purity | Generally high | Can be higher for hydrophobic/aggregating sequences | Repetitive acid treatments in Boc-SPPS can improve solvation of growing peptide chains, leading to higher purity for difficult sequences. |
| Final Cleavage Condition | Moderate Acid (e.g., 95% TFA) | Strong Acid (e.g., HF, TFMSA) | The use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. |
| Common Side Reactions | Diketopiperazine formation (at dipeptide stage), Aspartimide formation | t-butylation of sensitive residues (e.g., Trp, Met) | Alanine itself is not prone to significant side reactions, but the overall strategy impacts the stability of other residues in the sequence. |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of this compound and Boc-Ala-OH-15N into a peptide chain using manual solid-phase peptide synthesis.
Protocol 1: Fmoc-SPPS Cycle for this compound Incorporation
This protocol assumes the synthesis is being performed on a pre-loaded resin (e.g., Wang or Rink Amide resin) and the previous amino acid has just been coupled.
1. Resin Washing:
- Wash the peptide-resin thoroughly with DMF (5-7 times) to remove any residual coupling reagents and by-products.
2. Fmoc Deprotection:
- Add a solution of 20% (v/v) piperidine in DMF to the resin.
- Agitate the suspension for an initial 3 minutes.
- Drain the deprotection solution.
- Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 15-20 minutes.
- Drain the deprotection solution.
3. Washing after Deprotection:
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
- A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
4. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the solution to begin activation.
- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.
5. Post-Coupling Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
- A qualitative test (e.g., Kaiser test) should be negative, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Boc-SPPS Cycle for Boc-Ala-OH-15N Incorporation
This protocol assumes the synthesis is being performed on a suitable resin (e.g., Merrifield resin) and the previous amino acid has been coupled and deprotected.
1. Resin Washing:
- Wash the peptide-resin with DCM (3 times).
2. Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 1-2 minutes for a pre-wash and drain.
- Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.
- Drain the deprotection solution.
3. Washing after Deprotection:
- Wash the resin with DCM (3-5 times) to remove residual TFA.
4. Neutralization:
- Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes. This neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine.
- Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).
5. Amino Acid Activation and Coupling (in situ neutralization variation):
- In a separate vessel, dissolve Boc-Ala-OH-15N (3 eq.) and an aminium-based coupling agent (e.g., HBTU, 3 eq.) in DMF.
- Add this solution to the washed, still acidic peptide-resin.
- Add DIEA (6 eq.) directly to the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor for reaction completion with a qualitative test (e.g., ninhydrin test).
6. Post-Coupling Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Mandatory Visualizations
The following diagrams illustrate the core workflows for incorporating an amino acid using the Fmoc and Boc strategies.
Caption: Workflow of the Fmoc solid-phase peptide synthesis cycle.
Caption: Workflow of the Boc solid-phase peptide synthesis cycle.
Conclusion and Recommendations
The choice between this compound and Boc-Ala-OH-15N is a strategic one, dictated by the overall goals of the peptide synthesis project.
This compound is generally the preferred choice for:
-
Routine peptide synthesis: The milder conditions and ease of automation make it the go-to strategy for most applications.
-
Synthesis of peptides with sensitive modifications: Its orthogonal nature is ideal for peptides containing acid-labile post-translational modifications like phosphorylation or glycosylation.
-
Automated synthesis: The chemistry is highly amenable to automated peptide synthesizers.
Boc-Ala-OH-15N remains a valuable and sometimes superior option for:
-
Long or difficult sequences: The repetitive acid treatments can disrupt secondary structure formation and aggregation, which can be problematic in Fmoc-SPPS.
-
Highly hydrophobic peptides: The Boc strategy often yields higher purity and yield for sequences prone to aggregation.
-
Specific solution-phase fragment condensation strategies.
Ultimately, the decision rests on a careful evaluation of the target peptide's sequence, the presence of sensitive functional groups, the desired scale of synthesis, and the available laboratory equipment. For the incorporation of a simple, non-problematic residue like ¹⁵N-labeled alanine, both strategies are highly effective. However, the broader context of the entire peptide sequence should guide the researcher to the most appropriate and efficient synthetic route.
References
Revolutionizing Proteomics: A Guide to Quantifying 15N Enrichment with High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals at the forefront of biological inquiry, the precise quantification of protein turnover and metabolic flux is paramount. Stable isotope labeling with 15N, coupled with high-resolution mass spectrometry (HRMS), has emerged as a powerful and versatile technique for these investigations. This guide provides an objective comparison of HRMS-based 15N quantification with alternative methods, supported by experimental data and detailed protocols, to empower informed decisions in experimental design.
Metabolic labeling with 15N offers a distinct advantage by incorporating the isotope into all nitrogen-containing molecules within a cell or organism, providing a comprehensive view of protein dynamics. When analyzed by high-resolution mass spectrometry, the resulting complex isotopic patterns can be resolved, enabling accurate and robust quantification. This approach stands in contrast to other popular methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and label-free quantification, each with its own set of strengths and limitations.
Methodological Showdown: High-Resolution MS vs. The Alternatives
The choice of quantification strategy significantly impacts the depth and accuracy of proteomic analyses. Here, we compare high-resolution mass spectrometry for 15N enrichment analysis against other prevalent techniques.
| Feature | High-Resolution MS with 15N Labeling | SILAC | Label-Free Quantification | Low-Resolution MS with 15N Labeling |
| Principle | Metabolic labeling with a 15N source, resolving complex isotopic patterns of peptides with high mass accuracy. | Metabolic labeling with 'heavy' and 'light' essential amino acids (e.g., 13C, 15N-Lysine/Arginine). | Quantification based on spectral counting or precursor ion intensity of unlabeled samples. | Metabolic labeling with a 15N source, with challenges in resolving complex isotopic patterns. |
| Multiplexing | Primarily binary comparisons (light vs. heavy). | Up to 3-plex in cell culture. | High multiplexing capability, limited only by instrument time. | Primarily binary comparisons. |
| Accuracy | High accuracy due to internal standards and precise mass measurements.[1][2] | High accuracy due to co-elution of light and heavy peptides. | Lower accuracy, susceptible to variations in sample preparation and instrument performance. | Moderate accuracy, prone to errors from overlapping isotopic envelopes. |
| Precision | High precision, with coefficients of variation typically low.[3] | High precision. | Lower precision compared to labeling methods. | Moderate precision. |
| Proteome Coverage | Comprehensive, as all proteins are labeled. | Limited by the efficiency of amino acid incorporation and arginine-to-proline conversion. | Can achieve deep proteome coverage. | Comprehensive labeling, but identification can be challenging. |
| Applicability | Wide range of organisms, including plants, bacteria, and animals.[2][4] | Primarily for cell culture; challenging and costly for whole organisms. | Applicable to all sample types. | Wide range of organisms. |
| Cost | Moderate, primarily associated with the 15N-labeled media. | Can be expensive due to the cost of labeled amino acids. | Lower cost per sample, but requires more instrument time for deep coverage. | Moderate, similar to HRMS for labeling costs. |
| Data Analysis | Complex, requires specialized software to deconvolve isotopic patterns and calculate enrichment. | Relatively straightforward data analysis. | Computationally intensive data alignment and normalization. | Very complex and often inaccurate due to poor resolution of isotopic peaks. |
Delving into the Details: Experimental Protocols
Robust and reproducible data acquisition is contingent on meticulous experimental execution. Below are detailed protocols for key stages of a 15N enrichment quantification experiment using high-resolution mass spectrometry.
Protocol 1: 15N Metabolic Labeling of Cells in Culture
-
Cell Culture Preparation: Culture cells in standard "light" medium (containing 14N) to the desired confluency.
-
Medium Exchange: Remove the light medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any residual 14N-containing amino acids.
-
Introduction of 15N Medium: Add "heavy" medium, where the sole nitrogen source is 15N-labeled (e.g., 15NH4Cl or 15N-labeled amino acids). The final concentration of the 15N source will depend on the specific medium formulation.
-
Incubation: Culture the cells in the heavy medium for a sufficient duration to allow for protein turnover and incorporation of the 15N label. This period needs to be optimized for each cell line and experimental goal. For accurate quantification of protein turnover, multiple time points are recommended.
-
Harvesting: After the desired labeling period, harvest the cells. For comparative analysis, a "light" cell population should be cultured in parallel and harvested.
-
Sample Mixing (for relative quantification): If performing relative quantification, the light and heavy cell populations can be mixed in a 1:1 ratio based on cell number or protein concentration. This early mixing minimizes downstream quantitative variability.
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry Analysis
-
Protein Extraction: Lyse the cell pellets using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a standard assay (e.g., BCA).
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 50 µg) from each sample (or the mixed sample).
-
Reduce the proteins with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate the proteins with iodoacetamide (IAA) at a final concentration of 20 mM for 45 minutes in the dark at room temperature.
-
Digest the proteins with trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio overnight at 37°C.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
High-Resolution Mass Spectrometry Analysis:
-
Resuspend the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR instrument) coupled to a nano-liquid chromatography (nLC) system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For DDA, the instrument typically performs a high-resolution full scan (MS1) followed by fragmentation of the most intense precursor ions (MS2).
-
Protocol 3: Data Analysis for 15N Enrichment Quantification
-
Database Searching: Search the raw mass spectrometry data against a relevant protein database using a search engine that can handle 15N-labeled data (e.g., MaxQuant, Protein Prospector, or specialized algorithms). The search parameters should specify 15N as a variable modification.
-
Isotopic Distribution Analysis: The software will identify peptide pairs (light and heavy) and analyze their isotopic envelopes. High-resolution data is crucial for accurately distinguishing the 15N-labeled peptides from their 14N counterparts and from other co-eluting species.
-
Enrichment Calculation: The level of 15N enrichment is calculated for each peptide by comparing the intensities of the monoisotopic peaks and the overall isotopic distribution of the light and heavy forms.
-
Protein Quantification: Peptide-level enrichment values are then aggregated to determine the overall enrichment for each protein.
-
Data Normalization and Statistical Analysis: Normalize the data to account for any variations in sample loading. Perform statistical analysis to identify significant changes in protein abundance or turnover.
Visualizing the Workflow and Logic
To better understand the experimental and analytical processes, the following diagrams illustrate the key steps.
Figure 1: Experimental workflow for 15N metabolic labeling and quantification.
Figure 2: Logical flow of data analysis for 15N enrichment quantification.
References
- 1. Accurate proteome-wide protein quantification from high-resolution 15N mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]
- 3. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Ala-OH-15N: A Safety and Operational Guide
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-Ala-OH-15N are paramount for ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
I. Chemical Profile and Hazard Assessment
This compound is an isotopically labeled amino acid, crucial for various applications in peptide synthesis and analysis. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with a high degree of caution.[1] The ¹⁵N isotope is stable and does not present a radiological hazard.
| Compound Attribute | Information |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹⁵N |
| CAS Number | 117398-49-9[1] |
| Molecular Formula | C₁₈H₁₇¹⁵NO₄[1] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Storage Temperature | 2-8°C |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
III. Disposal Procedures for Unused or Waste this compound
The cardinal rule for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound should be treated as solid chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of as chemical waste.
Step 2: Containment and Labeling
-
Original Container: Whenever possible, leave the unused chemical in its original container.
-
Waste Container: For contaminated solid waste, use a designated, sealable, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate amount of the waste.
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the chemical waste.
-
Follow all institutional protocols for waste manifest and pickup procedures.
IV. Emergency Spill Procedures
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: For small solid spills, carefully sweep the material to avoid generating dust. Use an inert absorbent material like vermiculite for any liquid spills.
-
Collect and Dispose: Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
V. Experimental Waste Streams
If this compound is used in experiments, the resulting waste streams (e.g., from deprotection steps in peptide synthesis) must be handled as hazardous waste. These liquid waste streams should be collected in separate, appropriately labeled containers and disposed of through your institution's EH&S program.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Fmoc-Ala-OH-15N
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-Ala-OH-15N. While this compound is classified as non-hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, to mitigate potential risks such as dust inhalation and skin irritation from this fine chemical solid, the following personal protective equipment is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are essential to maintain the integrity of the compound and the safety of laboratory personnel.
-
Preparation : Before handling, ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.
-
Weighing : To prevent the generation of airborne dust, weigh this compound carefully. Use a draft shield on the analytical balance if available.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly clean the work area and any equipment used. Wash hands with soap and water.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[1]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek medical attention[1]. |
Disposal Plan
While this compound is not classified as hazardous, it is imperative to dispose of it as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste : Collect unused or waste this compound in a designated, labeled container for solid chemical waste.
-
Contaminated Materials : Dispose of any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in the solid chemical waste container.
-
Solutions : Collect solutions containing this compound in a designated, labeled container for non-halogenated organic waste, unless the solvent itself requires a different disposal stream.
Never dispose of this compound or its containers in the regular trash or down the drain.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
